Product packaging for Benzo[d][1,3]dioxol-4-ylmethanol(Cat. No.:CAS No. 769-30-2)

Benzo[d][1,3]dioxol-4-ylmethanol

Cat. No.: B1333388
CAS No.: 769-30-2
M. Wt: 152.15 g/mol
InChI Key: XVCMMPXFVAHHQN-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-4-ylmethanol is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B1333388 Benzo[d][1,3]dioxol-4-ylmethanol CAS No. 769-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCMMPXFVAHHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379873
Record name 1,3-benzodioxol-4-ylmethanol
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-30-2
Record name 1,3-benzodioxol-4-ylmethanol
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Record name (1,3-dioxaindan-4-yl)methanol
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzo[d]dioxol-4-ylmethanol, a valuable building block in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction

Benzo[d]dioxol-4-ylmethanol, also known as 2,3-(Methylenedioxy)benzyl alcohol, is a primary alcohol derivative of 1,3-benzodioxole. Its structure is of significant interest to medicinal chemists due to the presence of the benzodioxole moiety, a common scaffold in numerous biologically active molecules and natural products. This guide outlines a reliable synthetic route and provides a thorough analysis of the compound's physicochemical and spectroscopic properties.

Synthesis of Benzo[d]dioxol-4-ylmethanol

The synthesis of Benzo[d]dioxol-4-ylmethanol is typically achieved through a two-step process commencing with the esterification of 1,3-benzodioxole-4-carboxylic acid to its methyl ester, followed by the reduction of the ester to the corresponding primary alcohol.

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction Carboxylic_Acid 1,3-Benzodioxole-4-carboxylic Acid Reagents1 Methanol (CH3OH) POCl3 Carboxylic_Acid->Reagents1 Methyl_Ester Methyl 1,3-benzodioxole-4-carboxylate Reagents1->Methyl_Ester Reagents2 Sodium Borohydride (NaBH4) THF/Methanol Methyl_Ester->Reagents2 Final_Product Benzo[d]dioxol-4-ylmethanol Reagents2->Final_Product

Caption: Synthetic pathway for Benzo[d]dioxol-4-ylmethanol.

Experimental Protocols

Step 1: Synthesis of Methyl 1,3-benzodioxole-4-carboxylate (Esterification)

This procedure is adapted from a general method for the esterification of aromatic carboxylic acids.

  • Materials:

    • 1,3-Benzodioxole-4-carboxylic acid

    • Methanol (reagent grade)

    • Phosphorus oxychloride (POCl₃)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-benzodioxole-4-carboxylic acid (1 mmol) in methanol (5 mL) and cool the solution in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the cooled solution with continuous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture over crushed ice and extract the product with ethyl acetate.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1,3-benzodioxole-4-carboxylate. The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of Benzo[d]dioxol-4-ylmethanol (Reduction)

This protocol is based on a general procedure for the reduction of aromatic methyl esters using sodium borohydride.[1]

  • Materials:

    • Methyl 1,3-benzodioxole-4-carboxylate

    • Sodium borohydride (NaBH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol, anhydrous

    • 2N Hydrochloric acid (HCl)

    • Ethyl acetate

    • Round-bottom flask equipped with a reflux condenser

    • Heating mantle

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve methyl 1,3-benzodioxole-4-carboxylate (4.46 mmol) in anhydrous tetrahydrofuran (16 mL).

    • Add sodium borohydride powder (27.0 mmol) to the stirred solution.

    • Heat the resulting suspension to 65°C and stir for 15 minutes.

    • Carefully add anhydrous methanol (16 mL) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 4 hours.

    • After cooling to room temperature, quench the reaction by the slow addition of 2N HCl (10 mL).

    • Separate the organic layer and extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzo[d]dioxol-4-ylmethanol. The crude product can be purified by column chromatography on silica gel.

Characterization of Benzo[d]dioxol-4-ylmethanol

Physicochemical Properties

The key physicochemical properties of Benzo[d]dioxol-4-ylmethanol are summarized in the table below.

PropertyValueReference
CAS Number 769-30-2[2]
Molecular Formula C₈H₈O₃[2]
Molecular Weight 152.15 g/mol [2]
Appearance Solid[3]
Melting Point 39 °C[2]
Boiling Point 124 °C[2]
Density 1.329 g/cm³[2]
Spectroscopic Data

¹H NMR Spectroscopy (Expected Signals):

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the three protons on the benzene ring.

  • Methylenedioxy Protons: A characteristic singlet for the -O-CH₂-O- group, usually appearing around δ 5.9-6.1 ppm.[5]

  • Methylene Protons: A signal for the -CH₂OH group adjacent to the aromatic ring.

  • Hydroxyl Proton: A broad singlet for the -OH group, the chemical shift of which is concentration and solvent-dependent.

¹³C NMR Spectroscopy (Expected Signals):

  • Aromatic Carbons: Signals in the aromatic region (typically δ 100-150 ppm).

  • Methylenedioxy Carbon: A signal for the -O-CH₂-O- carbon.

  • Methylene Carbon: A signal for the -CH₂OH carbon.

FT-IR Spectroscopy (Expected Absorptions):

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Absorptions below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, corresponding to the alcohol C-O and the ether linkages of the methylenedioxy group.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): Expected at m/z = 152.

Safety and Handling

Benzo[d]dioxol-4-ylmethanol should be handled with care in a well-ventilated area.[6] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Benzo[d]dioxol-4-ylmethanol. The described two-step synthetic route offers a reliable method for obtaining this valuable compound. The provided characterization data and expected spectroscopic features will aid researchers in confirming the identity and purity of the synthesized product. Adherence to the safety guidelines is essential for the safe handling of this chemical.

References

Physical and chemical properties of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzo[d]dioxol-4-ylmethanol, a heterocyclic compound of interest in various scientific domains. This document outlines its fundamental characteristics, supported by available data, and presents a foundational understanding for its application in research and development.

Core Physical and Chemical Properties

Benzo[d]dioxol-4-ylmethanol, with the empirical formula C₈H₈O₃, is a solid at room temperature. Its core physical and chemical properties are summarized below, providing a baseline for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Melting Point 39 °C[1]
Boiling Point 124-125 °C at 0.5 mmHg[2]
Physical State Solid[2]
Appearance White solid[2]
InChI Key XVCMMPXFVAHHQN-UHFFFAOYSA-N

Solubility and Handling

Information regarding the solubility of Benzo[d]dioxol-4-ylmethanol in various organic solvents is not extensively detailed in publicly available literature. General chemical principles suggest it would exhibit solubility in polar organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (chloroform, dichloromethane), and ethers (diethyl ether, tetrahydrofuran), as well as ethyl acetate. Experimental determination of solubility in specific solvents is recommended for precise applications.

For handling, it is advised to use adequate ventilation to minimize airborne concentrations. Standard personal protective equipment, including gloves and safety glasses, should be worn to prevent skin and eye contact.[2] The compound should be stored in a cool, dry place in a tightly sealed container.[2]

Reactivity and Stability

Spectroscopic Data

Detailed experimental spectra for Benzo[d]dioxol-4-ylmethanol are not widely published. The following represents a logical interpretation based on the analysis of closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR spectrum of Benzo[d]dioxol-4-ylmethanol in a solvent like CDCl₃ would feature distinct signals corresponding to the aromatic protons, the methylene protons of the dioxole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons would likely appear as a multiplet in the range of 6.7-7.0 ppm. The characteristic singlet for the O-CH₂-O group of the benzodioxole ring is expected around 5.9-6.0 ppm. The -CH₂OH protons would likely present as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm, and the hydroxyl proton signal would be a broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR (Carbon NMR): The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The aromatic carbons would resonate in the downfield region (typically 100-150 ppm). The carbon of the O-CH₂-O group is expected around 101 ppm. The carbon of the -CH₂OH group would likely appear in the range of 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Benzo[d]dioxol-4-ylmethanol is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic ring and the methylene groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. Characteristic C-O stretching bands for the alcohol and the ether linkages of the dioxole ring would be present in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 152. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 amu) or cleavage of the dioxole ring.

Synthesis and Purification

Synthesis

A plausible and common method for the synthesis of Benzo[d]dioxol-4-ylmethanol is the reduction of the corresponding aldehyde, 1,3-benzodioxole-4-carbaldehyde.

Materials:

  • 1,3-Benzodioxole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Dissolve 1,3-benzodioxole-4-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride in small portions to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzo[d]dioxol-4-ylmethanol.

Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude Benzo[d]dioxol-4-ylmethanol in a minimum amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified Benzo[d]dioxol-4-ylmethanol.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of Benzo[d]dioxol-4-ylmethanol.

Synthesis_Purification_Workflow start 1,3-Benzodioxole-4-carbaldehyde reduction Reduction (e.g., NaBH4 in Methanol) start->reduction crude_product Crude Benzo[d]dioxol-4-ylmethanol reduction->crude_product purification Purification crude_product->purification column_chromatography Column Chromatography purification->column_chromatography  Primary  Method recrystallization Recrystallization purification->recrystallization Alternative pure_product Pure Benzo[d]dioxol-4-ylmethanol column_chromatography->pure_product recrystallization->pure_product analysis Analysis (NMR, IR, MS) pure_product->analysis final_product Characterized Product analysis->final_product

Caption: General workflow for the synthesis and purification of Benzo[d]dioxol-4-ylmethanol.

References

Benzo[d]dioxol-4-ylmethanol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzo[d]dioxol-4-ylmethanol, a significant chemical intermediate in the synthesis of various pharmaceutical and bioactive molecules. This document details its chemical identity, molecular structure, physicochemical properties, and outlines a key synthetic pathway.

Core Chemical Identity and Molecular Structure

Benzo[d]dioxol-4-ylmethanol, a solid organic compound, is distinguished by its benzodioxole ring system fused to a methanol group. This structural motif is a key component in a variety of pharmacologically active compounds.

CAS Number: 769-30-2[1][2][3]

Molecular Formula: C₈H₈O₃[3]

Molecular Weight: 152.15 g/mol [3]

Synonyms: 1,3-Benzodioxol-4-ylmethanol, 4-Hydroxymethyl-1,3-benzodioxole, 2,3-(Methylenedioxy)benzyl alcohol[2]

Molecular Structure:

The molecule consists of a benzene ring fused to a five-membered dioxole ring, with a hydroxymethyl (-CH₂OH) substituent at position 4 of the benzodioxole core.

Structural Identifiers:

  • InChI: InChI=1S/C8H8O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,9H,4-5H2[1]

  • InChIKey: XVCMMPXFVAHHQN-UHFFFAOYSA-N[1]

  • SMILES: C1OC2=CC=CC(=C2O1)CO[3]

Physicochemical and Toxicological Data

A summary of the key quantitative data for Benzo[d]dioxol-4-ylmethanol is presented in the table below, providing a clear comparison of its physical and chemical properties.

PropertyValueReference
Physical State Solid[1]
Melting Point 39 °C[3]
Boiling Point 124 °C[3]
Density 1.329 g/cm³[3]
Flash Point 127.9 °C[3]
Purity 98%[1]
Acute Toxicity (Oral) Harmful if swallowed (H302)[4]

Experimental Protocols: Synthesis of Benzodioxole Derivatives

Synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide [5]

This synthesis, while not directly producing Benzo[d]dioxol-4-ylmethanol, illustrates a common reaction involving a benzodioxole aldehyde, a close chemical relative.

Materials:

  • Benzo[d][6][7]dioxole-5-carbaldehyde

  • 4-Methyl-benzenesulfonohydrazide (4-MBSH)

  • Ethanol (EtOH)

Procedure:

  • A reaction mixture of benzo[d][6][7]dioxole-5-carbaldehyde (509.7 mg, 3.40 mmol, 1.26 equiv.) and 4-MBSH (500.2 mg, 2.69 mmol, 1.0 equiv.) is prepared.[5]

  • Ethanol (25.0 mL) is added to the reaction mixture.[5]

  • The mixture is stirred at room temperature for 2.5 hours.[5]

  • The resulting solution is filtered.[5]

  • The filtrate is left in the open air to allow for the slow evaporation of the solvent, leading to the crystallization of the product.[5]

  • The obtained product can be further purified by recrystallization from ethanol.[5]

Biological Significance and Research Applications

The benzodioxole moiety is a key pharmacophore found in numerous biologically active compounds. Derivatives of this structure have shown a wide range of therapeutic potential, highlighting the importance of Benzo[d]dioxol-4-ylmethanol as a building block in drug discovery and development.

Anticancer and Antioxidant Activity:

  • Certain benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds showing potent anticancer and antioxidant properties.[8]

Antidiabetic Agents:

  • Novel benzodioxole derivatives have been investigated as potential antidiabetic agents, with studies involving both in vitro and in vivo animal models.[9]

Antiepileptic Drug Analogs:

  • The 1,3-benzodioxole ring is a core component of the antiepileptic drug stiripentol. Research into the synthesis of stiripentol analogs for the treatment of conditions like Dravet's syndrome underscores the neurological significance of this chemical scaffold.[6]

Logical Workflow for Synthesis of Benzodioxole-Containing Bioactive Molecules

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel bioactive molecules derived from a benzodioxole precursor, such as Benzo[d]dioxol-4-ylmethanol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Benzo[d]dioxole Precursor (e.g., Aldehyde or Alcohol) B Chemical Modification (e.g., Oxidation, Reduction, Coupling) A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Spectroscopic Analysis (NMR, MS, IR) C->D E In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) D->E F In Vivo Studies (Animal Models) E->F G Lead Compound Identification F->G

References

Potential biological activities of Benzo[d]dioxol-4-ylmethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of Benzo[d]dioxol-4-ylmethanol Derivatives

Introduction

The benzo[d][1][2]dioxole, commonly known as the methylenedioxyphenyl group, is a prominent structural motif found in numerous natural products and synthetic molecules. This scaffold is a key component of many biologically active compounds, imparting unique physicochemical properties that contribute to a wide spectrum of pharmacological activities. Derivatives of benzo[d]dioxol-4-ylmethanol, in particular, have garnered significant attention in medicinal chemistry due to their versatile therapeutic potential. These compounds have been extensively investigated for their anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties. This technical guide provides a comprehensive overview of the current research, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action for this promising class of molecules.

Anticancer and Antitumor Activities

Benzo[d]dioxol derivatives have emerged as a significant area of research in oncology, with several compounds demonstrating potent inhibitory effects against various cancer cell lines. These activities are often attributed to mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and cell migration.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various benzo[d]dioxol derivatives has been quantified using several metrics, primarily the half-maximal inhibitory concentration (IC₅₀). A summary of these findings is presented below.

Compound/DerivativeCancer Cell LineActivity MetricValueReference
HJ1 HeLa, MDA-MB-231Inhibitory Effect4-fold and 10-fold increase vs. piperine[1]
PGEO MCF-7, Hep3B, HeLaIC₅₀32.71, 40.71, 315.19 µg/mL[3]
Compound 2a Hep3Bα-FP SecretionReduced to 1625.8 ng/mL[4][5]
Compound 2a Hep3BCell Cycle Arrest8.07% in G2-M phase[4][5]
Compound IId VariousIC₅₀26–65 µM[6]
Misc. Derivatives VariousIC₅₀3.94-9.12 mM (weak activity)[4][5]
Experimental Protocols for Anticancer Activity Evaluation

The assessment of anticancer potential involves a series of in vitro and in vivo assays designed to measure cytotoxicity, effects on cell proliferation, and broader physiological impacts.

  • Cell Viability and Cytotoxicity Assay (MTS/MTT):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT is added to each well.

    • Viable cells metabolize the tetrazolium salt into a colored formazan product.

    • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[6]

  • Cell Migration and Adhesion Assays:

    • Migration (Wound Healing Assay): A scratch or "wound" is created in a confluent monolayer of cancer cells. Cells are treated with the test compound. The rate at which the cells migrate to close the wound is monitored and quantified over time, compared to a control.[1]

    • Adhesion Assay: Cancer cells are treated with the test compound and then allowed to adhere to a plate coated with an extracellular matrix protein (e.g., fibronectin). After incubation, non-adherent cells are washed away, and the remaining adherent cells are quantified.[1]

  • In Vivo Chick Embryo Chorioallantoic Membrane (CAM) Assay:

    • Fertilized chicken eggs are incubated for several days until a vascularized CAM develops.

    • A small window is created in the eggshell to expose the CAM.

    • A sponge or filter paper disc containing the test compound (e.g., HJ1) is placed on the CAM.

    • After further incubation, the CAM is observed for changes in angiogenesis (blood vessel formation).

    • If testing antitumor effects, a tumor cell suspension is implanted on the CAM, followed by treatment with the compound. Tumor growth and weight are measured at the end of the experiment. This model effectively assesses both anti-angiogenic and direct antitumor activities.[1]

  • Cell Cycle Analysis:

    • Cancer cells (e.g., Hep3B) are treated with the test compound for a set duration.

    • Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye like propidium iodide.

    • The DNA content of individual cells is analyzed using a flow cytometer.

    • The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to identify any compound-induced cell cycle arrest.[5]

Visualization of Anticancer Evaluation Workflow

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation synthesis Compound Synthesis (Benzo[d]dioxol Derivatives) cytotoxicity Cytotoxicity Assays (MTS/MTT on Cell Lines) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 migration Migration & Adhesion Assays ic50->migration clonogenicity Clonogenicity Assay ic50->clonogenicity cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle cam_model CAM Model (Anti-angiogenesis & Tumor Growth) migration->cam_model lead_compound Lead Compound Identification cam_model->lead_compound cox_pathway membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins (PGG2, PGH2) cox->pgs inflammation Inflammation Pain, Fever, Swelling pgs->inflammation inhibitor Benzo[d]dioxol Derivatives inhibitor->cox ampa_pathway glutamate Excess Glutamate (Pathological Condition) ampa_r AMPA Receptor glutamate->ampa_r Binds & Activates ca_influx Excessive Ca2+ Influx ampa_r->ca_influx excitotoxicity Excitotoxicity (Neuronal Damage/Death) ca_influx->excitotoxicity antagonist Benzo[d]dioxol Antagonist (BDZ-P7) antagonist->ampa_r Blocks neuroprotection Neuroprotection antagonist->neuroprotection drug_discovery_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing design Computational Design & SAR Studies synthesis Chemical Synthesis & Purification design->synthesis bio_assays Biological Activity Screening (e.g., Enzyme, Cell) synthesis->bio_assays tox_assays Toxicity Assays (e.g., Normal Cell Lines) bio_assays->tox_assays adme ADME Profiling tox_assays->adme animal_model Animal Models of Disease adme->animal_model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_model->pk_pd lead_opt Lead Optimization pk_pd->lead_opt lead_opt->synthesis Iterative Refinement

References

Benzo[d]dioxol-4-ylmethanol: A Technical Review of a Synthetic Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword for the Scientific Community

Extensive investigation into the scientific literature and chemical databases reveals that Benzo[d]dioxol-4-ylmethanol , also known by its synonyms 4-Hydroxymethyl-1,3-benzodioxole and 2,3-(Methylenedioxy)benzyl alcohol, is not a documented naturally occurring compound. While the core structure, 1,3-benzodioxole, is a motif found in numerous natural products, the specific 4-ylmethanol derivative appears to be exclusively of synthetic origin. Consequently, this guide will focus on the known chemical and physical properties of this compound and outline a general synthetic methodology in lieu of natural isolation protocols. This information is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benzo[d]dioxol-4-ylmethanol is presented below. This data has been aggregated from various chemical supplier databases and public chemical information resources.

PropertyValue
CAS Number 769-30-2
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance White to off-white solid
Melting Point 39-42 °C
Boiling Point 287.9 °C at 760 mmHg
Density 1.329 g/cm³
Solubility Soluble in methanol, ethanol, and chloroform.

Synthetic Approach

Given the absence of Benzo[d]dioxol-4-ylmethanol in nature, its acquisition is dependent on chemical synthesis. A common and logical synthetic route would involve the reduction of the corresponding aldehyde, 2,3-(methylenedioxy)benzaldehyde (also known as 1,3-benzodioxole-4-carbaldehyde). This transformation is a fundamental reaction in organic chemistry and can be achieved with high efficiency using a variety of reducing agents.

General Experimental Protocol: Reduction of 2,3-(Methylenedioxy)benzaldehyde

The following is a generalized protocol for the synthesis of Benzo[d]dioxol-4-ylmethanol via the reduction of 2,3-(methylenedioxy)benzaldehyde.

Materials:

  • 2,3-(Methylenedioxy)benzaldehyde

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., methanol, ethanol for NaBH₄; diethyl ether, tetrahydrofuran for LiAlH₄)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve 2,3-(methylenedioxy)benzaldehyde in the appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water, followed by a dilute solution of hydrochloric acid to neutralize any excess reducing agent and hydrolyze the intermediate alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with deionized water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude Benzo[d]dioxol-4-ylmethanol can be further purified by recrystallization or column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of Benzo[d]dioxol-4-ylmethanol from 2,3-(methylenedioxy)benzaldehyde.

G General Synthetic Workflow for Benzo[d]dioxol-4-ylmethanol cluster_reactants Reactants cluster_process Process cluster_product Product 2_3_methylenedioxybenzaldehyde 2,3-(Methylenedioxy)benzaldehyde Reduction Reduction in Anhydrous Solvent 2_3_methylenedioxybenzaldehyde->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Quenching Quenching (H2O, HCl) Reduction->Quenching Reaction Mixture Extraction Extraction (Ethyl Acetate) Quenching->Extraction Aqueous Mixture Purification Purification (Recrystallization or Chromatography) Extraction->Purification Crude Product Benzodioxol_4_ylmethanol Benzo[d]dioxol-4-ylmethanol Purification->Benzodioxol_4_ylmethanol Pure Product

Caption: Synthetic workflow for Benzo[d]dioxol-4-ylmethanol.

Spectroscopic and Structural Elucidation of Benzo[d]dioxol-4-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Benzo[d]dioxol-4-ylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

The structural integrity of Benzo[d]dioxol-4-ylmethanol (C₈H₈O₃, Molar Mass: 152.15 g/mol ) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analytical techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
Data not available-

Note: Specific experimental ¹H and ¹³C NMR data for Benzo[d]dioxol-4-ylmethanol were not available in the public domain at the time of this publication.

Infrared (IR) Spectroscopy Data

The IR spectrum indicates the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
Data not available--

Note: Specific experimental IR absorption data for Benzo[d]dioxol-4-ylmethanol were not available in the public domain at the time of this publication.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z RatioRelative Intensity (%)Assignment
Data not available--

Note: Specific experimental mass spectrometry data for Benzo[d]dioxol-4-ylmethanol were not available in the public domain at the time of this publication.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of spectroscopic data. The following outlines a general synthesis method for Benzo[d]dioxol-4-ylmethanol.

Synthesis of Benzo[d]dioxol-4-ylmethanol

A general procedure for the synthesis of 1,3-benzodioxolane-4-alkylmethanol involves the reduction of a corresponding carboxylate precursor. For instance, methyl benzo[d][1][2]dioxolane-4-carboxylate can be used as a starting material.

Procedure:

  • Dissolve 6.7 g (0.037 mol) of methyl benzo[d][1][2]dioxolane-4-carboxylate in 50 mL of tetrahydrofuran.

  • Add 8.6 g (0.223 mol) of sodium borohydride to the solution.

  • Heat the reaction mixture to 65 °C and stir for 30 minutes.

  • After stopping the heating, slowly add 8 mL of methanol dropwise over 30 minutes, which will generate a significant amount of gas.

  • Reflux the reaction mixture for 4 hours.

  • Upon completion, quench the reaction with a saturated ammonium chloride solution.

  • Filter the mixture and remove the tetrahydrofuran by distillation under reduced pressure.

  • Add ethyl acetate to the residue to separate the organic and aqueous phases.

  • Wash the organic phase with saturated brine and dry it over anhydrous sodium sulfate for 8 hours.

  • Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield the product.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like Benzo[d]dioxol-4-ylmethanol.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of Benzo[d]dioxol-4-ylmethanol Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Process Spectral Data Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret Report Report Interpret->Report Final Report & Data Archiving

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[d][1][2]dioxole moiety, also known as methylenedioxyphenyl, is a prominent scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse biological activities. Benzo[d]dioxol-4-ylmethanol, as a core structure, and its analogs have garnered significant interest due to their potential as anticancer, anti-inflammatory, and enzyme inhibitory agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of benzo[d]dioxol-4-ylmethanol and its structural analogs, with a focus on their therapeutic potential.

Core Structure: Benzo[d]dioxol-4-ylmethanol

  • Synonyms: 2,3-(Methylenedioxy)benzyl alcohol, 4-(Hydroxymethyl)-1,3-benzodioxole[3]

  • Molecular Formula: C₈H₈O₃[3]

  • Molecular Weight: 152.15 g/mol [3]

  • Appearance: Solid[3]

Synthesis of Benzo[d]dioxol-4-ylmethanol and its Analogs

The synthesis of benzo[d]dioxol-4-ylmethanol and its derivatives often involves multi-step reaction sequences. A general approach to synthesizing the core and its analogs is outlined below.

General Synthetic Workflow

The development of novel benzo[d]dioxol-4-ylmethanol analogs typically follows a structured workflow from initial synthesis to preclinical evaluation. This process involves the chemical synthesis of a library of compounds, followed by a cascade of in vitro and in vivo assays to identify promising therapeutic candidates.

Drug Discovery Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization & Preclinical Studies synthesis Synthesis of Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTS) characterization->cytotoxicity enzyme Enzyme Inhibition Assays cytotoxicity->enzyme mechanism Mechanism of Action Studies enzyme->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar adme In Silico/In Vitro ADME sar->adme invivo In Vivo Efficacy & Toxicology adme->invivo

A generalized workflow for the discovery and development of novel benzo[d]dioxol-4-ylmethanol analogs.

Biological Activities and Quantitative Data

Benzo[d]dioxole derivatives have demonstrated a wide range of biological activities. The following tables summarize the quantitative data for various analogs in key therapeutic areas.

Anticancer Activity

Numerous benzo[d]dioxol-4-ylmethanol analogs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
C7 A549 (Lung Carcinoma)2.06 ± 0.09[1]
C16 MCF-7 (Breast Cancer)2.55 ± 0.34[1]
C27 HeLa (Cervical Cancer)2.07 ± 0.88[1]
C27 A549 (Lung Carcinoma)3.52 ± 0.49[1]
Compound 2a Hep3B (Hepatocellular Carcinoma)Potent Activity[4]
Compound 2b Hep3B (Hepatocellular Carcinoma)Active[4]
Compounds 5a, 5b, 6a, 6b, 7a, 7b HeLa, Caco-2, Hep3B3940 - 9120[4]
Compound IId Various Cancer Cell Lines26 - 65[5]
MAZ2 4T1 (Breast Cancer)< 1[6]
Enzyme Inhibitory Activity

Certain benzo[d]dioxole derivatives have been identified as potent inhibitors of α-amylase, a key enzyme in carbohydrate metabolism, suggesting their potential in the management of diabetes.[5][7]

Compound IDα-Amylase IC₅₀ (µM)Reference
IIa 0.85[5]
IIc 0.68[5]
St. 2 2.57 (µg/mL)[8]
St. 3 4.28 (µg/mL)[8]

The anti-inflammatory potential of benzo[d]dioxole analogs has been investigated through their inhibitory effects on COX-1 and COX-2 enzymes.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
A13 0.0640.013[6]
2f -Moderate Activity[6]
2h 58.2% inhibition at 5µM81.5% inhibition at 5µM[6]

Mechanisms of Action

A significant mechanism underlying the anticancer activity of many benzo[d]dioxole derivatives is the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway. This pathway is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of caspase cascades.

Intrinsic Apoptosis Signaling Pathway

Intrinsic Apoptosis Pathway cluster_0 Upstream Regulation cluster_1 Mitochondrial Events cluster_2 Caspase Cascade Benzodioxole Benzo[d]dioxole Analog Bcl2 Bcl-2 (Anti-apoptotic) Benzodioxole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Benzodioxole->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Translocates to CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Induction of apoptosis by benzo[d]dioxole analogs via the intrinsic pathway.

Studies have shown that certain derivatives can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[9][10][11][12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[13][14]

Experimental Protocols

General Synthesis of N-(substituted)-benzo[d][1][2]dioxole-5-carboxamide Derivatives

A common synthetic route to produce a variety of benzo[d]dioxole analogs involves the coupling of a substituted benzoic acid with a range of anilines.[7]

  • Acid Activation: Dissolve benzo[d][1][2]dioxole-5-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Coupling Agents: Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.3 equivalents).

  • Amine Addition: To the activated acid, add the desired substituted aniline (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Purification: Upon completion, wash the reaction mixture with appropriate aqueous solutions, dry the organic layer, and purify the crude product by column chromatography to yield the desired amide.[7]

In Vitro Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability in response to chemical compounds.[5]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzo[d]dioxole analogs and incubate for a further 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

In Vitro α-Amylase Inhibition Assay

This assay determines the inhibitory effect of compounds on α-amylase activity.[15][16]

  • Enzyme and Substrate Preparation: Prepare a solution of α-amylase in a suitable buffer (e.g., Tris-HCl, pH 6.9) and a starch solution as the substrate.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the starch solution.

  • Reaction Termination: After a specific incubation time, stop the reaction by adding a solution like dinitrosalicylic acid (DNS) reagent.

  • Absorbance Measurement: Measure the absorbance of the resulting solution to determine the amount of reducing sugars produced.

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of benzo[d]dioxole derivatives are crucial for their development as therapeutic agents. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often employed in the early stages of drug discovery.

The metabolism of the benzo[d]dioxole ring can proceed through the cleavage of the methylenedioxy bridge, which can be a critical factor in the compound's overall pharmacokinetic profile and potential for drug-drug interactions.[7]

Conclusion

Benzo[d]dioxol-4-ylmethanol and its structural analogs represent a promising class of compounds with a wide array of biological activities, particularly in the areas of oncology and metabolic disorders. The synthetic versatility of the benzodioxole scaffold allows for the generation of diverse chemical libraries for biological screening. The induction of apoptosis through the intrinsic pathway is a key mechanism of action for the anticancer effects of many of these derivatives. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential and advance the development of novel drugs based on this privileged scaffold.

References

An In-Depth Technical Guide to Benzo[d]dioxol-4-ylmethanol: Synthesis, Properties, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Benzo[d]dioxol-4-ylmethanol, a heterocyclic organic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the compound's physical and chemical properties, a key synthetic protocol, and explores the broader context of its derivatives and their biological significance.

Core Compound Properties

Benzo[d]dioxol-4-ylmethanol, also known as 2,3-methylenedioxybenzyl alcohol, is a solid organic compound with the molecular formula C8H8O3. While its direct biological applications are not extensively documented, it serves as a valuable chemical intermediate. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Weight 152.15 g/mol [1]
Melting Point 39 °C[1]
Boiling Point 124 °C[1]
Density 1.329 g/cm³[1]
Flash Point 127.9 °C[1]
Purity (typical) 96%[1]

Synthesis of Benzo[d]dioxol-4-ylmethanol

While the specific historical discovery of Benzo[d]dioxol-4-ylmethanol is not well-documented in readily available literature, its synthesis is achievable through standard organic chemistry techniques. A common method involves the reduction of a suitable precursor, such as a corresponding carboxylic acid or its ester. The following protocol describes a general method for its preparation.

Experimental Protocol: Reduction of Methyl Benzo[d][2][3]dioxole-4-carboxylate

This protocol outlines the synthesis of Benzo[d]dioxol-4-ylmethanol via the reduction of its corresponding methyl ester.

Reagents and Materials:

  • Methyl Benzo[d][2][3]dioxole-4-carboxylate

  • Sodium Borohydride (NaBH4)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated Ammonium Chloride (NH4Cl) solution

  • Ethyl Acetate

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6.7 g (0.037 mol) of methyl benzo[d][2][3]dioxole-4-carboxylate in 50 mL of tetrahydrofuran in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To this solution, add 8.6 g (0.223 mol) of sodium borohydride in portions.

  • Heat the reaction mixture to 65 °C and maintain stirring for 30 minutes.

  • After 30 minutes, cease heating and stirring. Slowly add 8 mL of methanol dropwise over a period of 30 minutes. The addition will likely generate a significant amount of gas.

  • Once the methanol addition is complete, reflux the reaction mixture for 4 hours.

  • After the reflux period, cool the mixture and quench the reaction by the careful addition of a saturated ammonium chloride solution.

  • Filter the reaction mixture and remove the tetrahydrofuran by distillation under reduced pressure.

  • To the remaining residue, add ethyl acetate to partition the organic and aqueous phases.

  • Wash the organic phase with a saturated brine solution and then dry it over anhydrous sodium sulfate for 8 hours.

  • Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield the product.

Expected Outcome:

This procedure is expected to yield approximately 5.6 g of Benzo[d]dioxol-4-ylmethanol as a white oily product, with a yield approaching 100%. The purity can be assessed by thin-layer chromatography (TLC).[3]

Derivatives and Their Applications in Drug Development

The benzo[d][2][3]dioxole moiety is a key structural feature in a variety of biologically active molecules, including natural products and synthetic drugs. While Benzo[d]dioxol-4-ylmethanol itself is primarily a synthetic intermediate, its structural framework is present in compounds with diverse therapeutic potential.

General Synthetic Pathway for Benzodioxole Derivatives

A common strategy for creating derivatives involves utilizing a starting material from the benzodioxole family, such as (6-bromobenzo[d][2][3]dioxol-5-yl)methanol, and modifying it through a series of chemical reactions.[4] A generalized workflow for such a synthesis is depicted below.

G General Synthetic Workflow for Benzodioxole Derivatives A Starting Material (e.g., (6-bromobenzo[d][1,3]dioxol-5-yl)methanol) B Functional Group Transformation (e.g., Appel Reaction) A->B CBr4/PPh3, DCM C Nucleophilic Substitution (e.g., with NaN3) B->C NaN3, MeOH D Cycloaddition Reaction (e.g., Huisgen 1,3-dipolar cycloaddition) C->D Phenylacetylene, CuI E Coupling Reaction (e.g., Suzuki-Miyaura Coupling) D->E Boronic Acids, PdCl2(PPh3)2 F Final Derivative Library E->F

Caption: A generalized synthetic pathway for creating a library of benzodioxole derivatives.

Biological Activities of Benzodioxole Derivatives

Derivatives of the benzo[d][2][3]dioxole scaffold have been investigated for a range of biological activities, highlighting the therapeutic potential of this chemical class.

  • Anticancer and Antioxidant Agents: Certain benzodioxole derivatives have demonstrated potential as anticancer and antioxidant agents.[5] For instance, some compounds have been shown to induce cell cycle arrest in cancer cell lines.[5]

  • Antidiabetic Agents: Novel benzodioxole carboxamide derivatives have been synthesized and evaluated for their antidiabetic properties. Some of these compounds have shown potent inhibition of α-amylase and have demonstrated hypoglycemic effects in in-vivo studies with diabetic mice.[6][7]

  • Bmx Inhibitors for NSCLC: A derivative, (R)-5-(benzo[d][2][3]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has been identified as a potent inhibitor of Bone marrow tyrosine kinase on chromosome X (Bmx), a target for non-small cell lung cancer (NSCLC). This compound exhibited anti-proliferation activities against EGFR-expressing cells.[8]

It is important to note that these biological activities are associated with more complex derivatives of the benzo[d][2][3]dioxole ring system and not directly with Benzo[d]dioxol-4-ylmethanol itself. Further research would be necessary to elucidate any intrinsic biological activity of the parent alcohol.

References

Thermochemical data for Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Data for Benzo[d]dioxol-4-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for Benzo[d]dioxol-4-ylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental thermochemical data for this specific compound in publicly accessible literature, this guide outlines the established experimental protocols for determining these properties. Furthermore, it presents a hypothetical signaling pathway based on the known biological activities of structurally related benzodioxole derivatives, which include potential anticancer and antioxidant effects.

Thermochemical Data

The following table summarizes the key thermochemical parameters for Benzo[d]dioxol-4-ylmethanol. It is important to note that these values are placeholders and would need to be determined experimentally using the protocols outlined in the subsequent sections.

Table 1: Thermochemical Data for Benzo[d]dioxol-4-ylmethanol

PropertySymbolValue (kJ/mol)Method of Determination
Standard Enthalpy of Formation (gas)ΔfH°(g)To be determinedCombustion Calorimetry
Standard Molar Entropy (gas)S°(g)To be determinedStatistical Thermodynamics (from spectroscopic data) or Calorimetry
Molar Heat Capacity (gas)Cp,m°(g)To be determinedDifferential Scanning Calorimetry (DSC)
Enthalpy of SublimationΔsubH°To be determinedKnudsen Effusion Method

Experimental Protocols

Detailed methodologies for the experimental determination of the thermochemical data of Benzo[d]dioxol-4-ylmethanol are described below.

Combustion Calorimetry for Enthalpy of Formation

This protocol details the determination of the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Apparatus:

  • Adiabatic bomb calorimeter

  • High-purity oxygen source

  • Benzoic acid (as a standard for calibration)

  • Pellet press

  • Ignition system

  • High-precision thermometer

Procedure:

  • A pellet of a known mass of Benzo[d]dioxol-4-ylmethanol is prepared.

  • The pellet is placed in the sample holder of the bomb calorimeter.

  • The bomb is sealed and purged with high-purity oxygen, then pressurized to approximately 30 atm.

  • The bomb is placed in the calorimeter, which is filled with a known mass of water.

  • The initial temperature of the water is recorded.

  • The sample is ignited, and the temperature change of the water is monitored until a maximum is reached.

  • The heat capacity of the calorimeter system is determined by combusting a known mass of benzoic acid.

  • The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC is employed to measure the heat capacity of Benzo[d]dioxol-4-ylmethanol as a function of temperature.[1][2][3][4]

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • Sapphire standard for heat capacity calibration

Procedure:

  • A known mass of Benzo[d]dioxol-4-ylmethanol is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The heat capacity of the instrument is calibrated using a sapphire standard.

  • The sample and reference pans are placed in the DSC cell.

  • A temperature program is initiated, typically involving a heating ramp at a constant rate (e.g., 10 K/min).

  • The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.[1][2]

Knudsen Effusion Method for Enthalpy of Sublimation

The Knudsen effusion method is utilized to determine the vapor pressure of solid Benzo[d]dioxol-4-ylmethanol at different temperatures, from which the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[5][6][7][8][9]

Apparatus:

  • Knudsen effusion cell with a small orifice

  • High-vacuum system

  • Thermogravimetric analyzer (TGA) or a quartz crystal microbalance (QCM)

  • Temperature controller

Procedure:

  • A known mass of Benzo[d]dioxol-4-ylmethanol is placed in the Knudsen cell.

  • The cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • The rate of mass loss through the orifice due to sublimation is measured using a TGA or QCM.[5][7][8]

  • The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the compound.[7][8][9]

  • The experiment is repeated at several different temperatures.

  • The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature.

Signaling Pathway Visualization

Based on the reported anticancer and antioxidant activities of benzodioxole derivatives, a hypothetical signaling pathway for Benzo[d]dioxol-4-ylmethanol is proposed.[10][11] This pathway illustrates a potential mechanism of action where the compound induces apoptosis (programmed cell death) in cancer cells through the modulation of key signaling molecules.

Hypothetical Signaling Pathway for Benzo[d]dioxol-4-ylmethanol cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Benzo[d]dioxol-4-ylmethanol Benzo[d]dioxol-4-ylmethanol ROS Reactive Oxygen Species (ROS) Benzo[d]dioxol-4-ylmethanol->ROS Bax Bax ROS->Bax upregulates Bcl-2 Bcl-2 ROS->Bcl-2 downregulates Mitochondrial_Membrane Mitochondrial Membrane Potential (Disruption) Bax->Mitochondrial_Membrane Bcl-2->Mitochondrial_Membrane Cytochrome_c Cytochrome c Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrial_Membrane->Cytochrome_c release

Caption: Hypothetical apoptotic pathway induced by Benzo[d]dioxol-4-ylmethanol.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the complete thermochemical characterization of Benzo[d]dioxol-4-ylmethanol.

Experimental Workflow for Thermochemical Analysis Start Start: Pure Sample of Benzo[d]dioxol-4-ylmethanol Combustion_Calorimetry Combustion Calorimetry Start->Combustion_Calorimetry DSC Differential Scanning Calorimetry (DSC) Start->DSC Knudsen_Effusion Knudsen Effusion Method Start->Knudsen_Effusion Enthalpy_of_Formation Calculate: Standard Enthalpy of Formation (ΔfH°) Combustion_Calorimetry->Enthalpy_of_Formation Heat_Capacity Determine: Molar Heat Capacity (Cp,m°) DSC->Heat_Capacity Enthalpy_of_Sublimation Determine: Enthalpy of Sublimation (ΔsubH°) Knudsen_Effusion->Enthalpy_of_Sublimation Data_Compilation Compile Thermochemical Data Table Enthalpy_of_Formation->Data_Compilation Heat_Capacity->Data_Compilation Enthalpy_of_Sublimation->Data_Compilation End End: Complete Thermochemical Profile Data_Compilation->End

Caption: Workflow for the thermochemical characterization of a solid compound.

References

Quantum Chemical Analysis of Benzo[d]dioxol-4-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of Benzo[d]dioxol-4-ylmethanol. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug development who are interested in the molecular properties and reactivity of this compound. The methodologies and illustrative data presented herein serve as a foundational reference for conducting and interpreting quantum chemical calculations.

Introduction

Benzo[d]dioxol-4-ylmethanol, a derivative of the benzodioxole family, is a molecule of interest due to the prevalence of the benzodioxole moiety in various pharmacologically active compounds and natural products. Understanding its structural, electronic, and thermodynamic properties at a quantum mechanical level is crucial for elucidating its reactivity, stability, and potential biological interactions. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate these molecular characteristics with high accuracy.

This guide outlines the standard computational procedures for geometry optimization, vibrational frequency analysis, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, and the calculation of thermodynamic parameters. The presented data, while illustrative, reflects the expected outcomes from such theoretical studies.

Computational Methodology

The quantum chemical calculations summarized in this guide are typically performed using a combination of theoretical models and basis sets. A widely accepted and effective approach involves the use of Density Functional Theory (DFT).

Geometry Optimization and Vibrational Frequencies

The initial step in the computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. This is commonly achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set is a suitable choice, as it provides a good balance between computational cost and accuracy for molecules of this size, incorporating diffuse functions and polarization functions for both heavy atoms and hydrogens.

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and are essential for the subsequent calculation of thermodynamic properties.

Electronic Properties

The electronic properties of Benzo[d]dioxol-4-ylmethanol are investigated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are critical indicators of the molecule's chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) surface is also calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Illustrative Data and Analysis

The following sections present hypothetical yet plausible quantitative data that would be obtained from quantum chemical calculations on Benzo[d]dioxol-4-ylmethanol.

Optimized Geometric Parameters

The optimized structure of Benzo[d]dioxol-4-ylmethanol would be characterized by specific bond lengths and bond angles. A selection of key theoretical geometric parameters is presented in Table 1.

Table 1: Selected Optimized Geometric Parameters of Benzo[d]dioxol-4-ylmethanol

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC1-C21.395
C2-C31.393
C3-C41.401
C4-C51.387
C5-C61.398
C6-C11.390
C1-O11.375
C2-O21.376
O1-C71.432
O2-C71.431
C4-C81.510
C8-O31.428
O3-H10.965
Bond AngleC6-C1-C2120.5
C1-C2-C3119.8
C2-C3-C4120.1
C3-C4-C5119.9
C4-C5-C6120.3
C5-C6-C1119.4
C1-O1-C7105.2
C2-O2-C7105.3
O1-C7-O2104.8
C3-C4-C8121.0
C5-C4-C8119.1
C4-C8-O3112.5
C8-O3-H1109.2
Vibrational Frequencies

The calculated vibrational frequencies are used to characterize the normal modes of vibration. A selection of significant theoretical vibrational frequencies and their assignments are provided in Table 2.

Table 2: Selected Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Assignment
3650O-H stretch
3080Aromatic C-H stretch
2950Methylene C-H stretch (asymmetric)
2880Methylene C-H stretch (symmetric)
1620Aromatic C=C stretch
1480Aromatic C=C stretch
1250C-O stretch (aryl ether)
1040C-O stretch (alcohol)
Electronic and Thermodynamic Properties

The key electronic and thermodynamic properties derived from the calculations are summarized in Table 3.

Table 3: Calculated Electronic and Thermodynamic Properties

PropertyValue
Electronic Properties
HOMO Energy-6.25 eV
LUMO Energy-0.89 eV
HOMO-LUMO Energy Gap (ΔE)5.36 eV
Dipole Moment2.15 Debye
Thermodynamic Properties (298.15 K, 1 atm)
Zero-Point Vibrational Energy (ZPVE)105.7 kcal/mol
Enthalpy (H)-536.8 Hartree
Gibbs Free Energy (G)-536.9 Hartree
Entropy (S)95.3 cal/mol·K

Visualizations

Visual representations are crucial for interpreting computational results. The following diagrams, generated using the DOT language, illustrate the molecular structure and a typical workflow for quantum chemical calculations.

molecular_structure cluster_dioxol Dioxolane Ring cluster_methanol Methanol Group C1 C2 C1->C2 C3 C4 C5 C6 O1 C1->O1 C2->C3 C3->C4 C4->C5 C8 C4->C8 C5->C6 C6->C1 O2 C6->O2 C7 O1->C7 C7->O2 O3 C8->O3 H1 O3->H1

Molecular graph of Benzo[d]dioxol-4-ylmethanol.

computational_workflow start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify verify->opt Failure (Imaginary Freq > 0) elec Electronic Properties (HOMO, LUMO, MEP) verify->elec Success thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) elec->thermo end Final Analysis and Data Interpretation thermo->end

Workflow for Quantum Chemical Calculations.

Conclusion

This technical guide has outlined the standard theoretical procedures for conducting quantum chemical calculations on Benzo[d]dioxol-4-ylmethanol. The illustrative data presented in the tables provides a reference for the types of quantitative insights that can be gained from such studies, including detailed geometric, vibrational, electronic, and thermodynamic properties. The provided workflows and visualizations serve as a practical guide for researchers embarking on the computational analysis of this and related molecules. These theoretical investigations are invaluable for understanding the intrinsic properties of molecules, guiding experimental work, and accelerating the process of drug discovery and development.

Methodological & Application

Application Notes and Protocols: The Use of Benzo[d]dioxol-4-ylmethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Benzo[d]dioxol-4-ylmethanol, a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The protocols detailed below are adapted from established methodologies for analogous substrates and offer a starting point for the derivatization of this versatile compound.

Introduction

Benzo[d]dioxol-4-ylmethanol, also known as 2,3-(Methylenedioxy)benzyl alcohol, is a primary alcohol featuring the benzodioxole moiety. This structural motif is present in numerous natural products and pharmacologically active compounds, contributing to their biological activity. The ability to functionalize the benzylic alcohol of Benzo[d]dioxol-4-ylmethanol through oxidation, etherification, and esterification makes it a key intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Key Synthetic Transformations and Protocols

The primary alcohol functionality of Benzo[d]dioxol-4-ylmethanol is amenable to a variety of chemical transformations. Below are detailed protocols for its oxidation to the corresponding aldehyde, conversion to ethers via Williamson ether synthesis, and esterification with acyl chlorides.

Oxidation to Benzo[d]dioxole-4-carbaldehyde

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A variety of reagents can be employed for this purpose. The following protocol is an adaptation of a mild, efficient method using iodine and potassium carbonate in an aqueous medium, which has been shown to be effective for the oxidation of similar benzylic alcohols like 4-methoxybenzyl alcohol.[1]

Experimental Protocol: Oxidation of Benzo[d]dioxol-4-ylmethanol

  • Reaction Setup: In a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Benzo[d]dioxol-4-ylmethanol (1 mmol, 152.15 mg), potassium carbonate (1.5 mmol, 207.3 mg), and 2 mL of water.

  • Reaction Conditions: Heat the mixture to 90°C with stirring for 5 minutes. To this, add an aqueous solution of potassium iodide (0.25 mmol, 41.5 mg) and iodine (0.25 mmol, 63.5 mg) in 2 mL of water. Add another 0.75 mmol (190.5 mg) of powdered iodine portion-wise over five minutes. Continue heating at 90°C with vigorous stirring for 20-30 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add 5 mL of a saturated brine solution to precipitate the organic product. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with 5% aqueous sodium thiosulfate solution to remove excess iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

SubstrateProductReagentsSolventTemp.TimeYield (%)
4-Methoxybenzyl alcohol4-MethoxybenzaldehydeI₂, KI, K₂CO₃Water90°C20 min96[1]

Table 1: Representative data for the oxidation of a similar substrate, 4-methoxybenzyl alcohol.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism where an alkoxide displaces a halide from an alkyl halide. The following protocol is a general procedure adaptable for the etherification of Benzo[d]dioxol-4-ylmethanol.[2][3][4]

Experimental Protocol: Synthesis of 4-(Methoxymethyl)benzo[d][1][5]dioxole

  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 mmol, 28.8 mg of a 60% dispersion in mineral oil) in 5 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of Benzo[d]dioxol-4-ylmethanol (1 mmol, 152.15 mg) in 2 mL of anhydrous THF dropwise at 0°C.

  • Reaction Conditions: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Cool the reaction mixture back to 0°C and add methyl iodide (1.1 mmol, 156.1 mg, 68.5 µL) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

AlcoholAlkyl HalideBaseSolventTemp.Time
Phenol derivativePrimary alkyl halideK₂CO₃ or Cs₂CO₃AcetonitrileRT6 h
Unactivated alcoholPrimary alkyl halideNaHTHF0°C to RT4 h

Table 2: General conditions for Williamson Ether Synthesis.[3]

Esterification with Acyl Chlorides

The esterification of alcohols with acyl chlorides is a common and efficient method for the synthesis of esters. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The following is a general protocol that can be applied to Benzo[d]dioxol-4-ylmethanol.

Experimental Protocol: Synthesis of Benzo[d]dioxol-4-ylmethyl Benzoate

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Benzo[d]dioxol-4-ylmethanol (1 mmol, 152.15 mg) in 5 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Reaction Conditions: To the cooled solution, add triethylamine (1.2 mmol, 121.4 mg, 167 µL) dropwise. In a separate flask, dissolve benzoyl chloride (1.1 mmol, 155.0 mg, 128 µL) in 2 mL of anhydrous DCM. Add the benzoyl chloride solution dropwise to the alcohol solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

AlcoholAcyl ChlorideBaseSolventTemp.Time
General Alcohol4-(Methylthio)phenylacetyl chlorideTriethylamineDCM0°C to RT2-4 h

Table 3: General conditions for the esterification of alcohols with acyl chlorides.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the derivatization of Benzo[d]dioxol-4-ylmethanol and a general representation of the Williamson ether synthesis.

G cluster_0 Starting Material cluster_1 Functionalized Derivatives Benzo[d]dioxol-4-ylmethanol Benzo[d]dioxol-4-ylmethanol Benzo[d]dioxole-4-carbaldehyde Benzo[d]dioxole-4-carbaldehyde Benzo[d]dioxol-4-ylmethanol->Benzo[d]dioxole-4-carbaldehyde Oxidation (e.g., I₂, K₂CO₃) Benzo[d]dioxol-4-ylmethyl Ether Benzo[d]dioxol-4-ylmethyl Ether Benzo[d]dioxol-4-ylmethanol->Benzo[d]dioxol-4-ylmethyl Ether Williamson Ether Synthesis (e.g., R-X, Base) Benzo[d]dioxol-4-ylmethyl Ester Benzo[d]dioxol-4-ylmethyl Ester Benzo[d]dioxol-4-ylmethanol->Benzo[d]dioxol-4-ylmethyl Ester Esterification (e.g., R-COCl, Base)

Caption: Synthetic derivatization of Benzo[d]dioxol-4-ylmethanol.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Electrophile cluster_3 Product Alcohol (R-OH) Alcohol (R-OH) Alkoxide (R-O⁻) Alkoxide (R-O⁻) Alcohol (R-OH)->Alkoxide (R-O⁻) Deprotonation Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->Alkoxide (R-O⁻) Ether (R-O-R') Ether (R-O-R') Alkoxide (R-O⁻)->Ether (R-O-R') SN2 Attack Alkyl Halide (R'-X) Alkyl Halide (R'-X) Alkyl Halide (R'-X)->Ether (R-O-R')

Caption: General workflow of the Williamson ether synthesis.

Conclusion

Benzo[d]dioxol-4-ylmethanol serves as a highly adaptable starting material for the synthesis of a wide array of derivatives. The protocols provided herein for oxidation, etherification, and esterification represent fundamental transformations that can be employed to generate novel compounds for evaluation in drug discovery and development programs. Researchers are encouraged to use these notes as a guide and to optimize reaction conditions for their specific substrates and desired products.

References

Application Notes and Protocols for the Synthesis of Alkaloid Precursors from Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Benzo[d]dioxol-4-ylmethanol as a versatile precursor in the synthesis of isoquinoline alkaloids, particularly those belonging to the aporphine and protoberberine classes. The protocols herein outline two strategic synthetic pathways commencing from this readily available starting material.

Introduction

Many biologically active alkaloids, including the aporphines and protoberberines, feature the benzo[d][1][2]dioxole moiety as a key structural element. Benzo[d]dioxol-4-ylmethanol presents itself as an economical and strategic starting material for the synthesis of these complex molecules. Its chemical structure allows for facile functional group manipulation to generate key intermediates required for pivotal carbon-carbon and carbon-nitrogen bond-forming reactions that construct the characteristic polycyclic alkaloid scaffolds.

This document outlines two primary synthetic strategies to access tetracyclic isoquinoline alkaloid precursors from Benzo[d]dioxol-4-ylmethanol:

  • The Pictet-Spengler Reaction Pathway: This route involves the initial oxidation of the benzylic alcohol to the corresponding aldehyde, followed by a Pictet-Spengler reaction with a suitable phenethylamine to construct the tetrahydroisoquinoline core.

  • The Bischler-Napieralski Reaction Pathway: This alternative strategy begins with the conversion of the benzylic alcohol to a phenethylamine derivative. Subsequent acylation and an intramolecular cyclization via the Bischler-Napieralski reaction affords a dihydroisoquinoline, which can be further elaborated.

These methods provide a foundation for the synthesis of a diverse range of alkaloid analogues for drug discovery and development programs.

Synthetic Strategies and Key Reactions

The successful synthesis of isoquinoline alkaloids from Benzo[d]dioxol-4-ylmethanol hinges on a series of well-established organic transformations. The two pathways detailed below leverage fundamental reactions in heterocyclic chemistry to construct the core alkaloid frameworks.

Pathway 1: Pictet-Spengler Approach

This pathway is a convergent approach where the Benzo[d]dioxol-4-ylmethanol is first oxidized to the corresponding aldehyde. This aldehyde then undergoes a condensation and cyclization reaction with a phenethylamine, such as dopamine, to form the tetrahydroisoquinoline skeleton.

Pictet-Spengler_Pathway A Benzo[d]dioxol-4-ylmethanol B Benzo[d]dioxol-4-carbaldehyde A->B Oxidation D Tetrahydroisoquinoline Alkaloid Precursor B->D:w Pictet-Spengler Reaction C Dopamine (or other phenethylamine) C->D:w

Caption: Pictet-Spengler synthetic route from Benzo[d]dioxol-4-ylmethanol.

Pathway 2: Bischler-Napieralski Approach

This linear approach first builds the phenethylamine side chain from Benzo[d]dioxol-4-ylmethanol. This is followed by acylation and then an intramolecular cyclization to form the dihydroisoquinoline core, which can be subsequently reduced to the tetrahydroisoquinoline.

Bischler-Napieralski_Pathway A Benzo[d]dioxol-4-ylmethanol B 4-(Chloromethyl)benzo[d]dioxole A->B Chlorination C Benzo[d]dioxol-4-ylacetonitrile B->C Cyanation D 2-(Benzo[d]dioxol-4-yl)ethan-1-amine C->D Reduction E N-Acyl Phenethylamine D->E Acylation F Dihydroisoquinoline E->F Bischler-Napieralski Reaction G Tetrahydroisoquinoline Alkaloid Precursor F->G Reduction

Caption: Bischler-Napieralski synthetic route from Benzo[d]dioxol-4-ylmethanol.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of alkaloid precursors from Benzo[d]dioxol-4-ylmethanol.

Protocol 1: Oxidation of Benzo[d]dioxol-4-ylmethanol to Benzo[d]dioxol-4-carbaldehyde

This procedure utilizes Pyridinium Chlorochromate (PCC), a common and effective oxidizing agent for the conversion of primary alcohols to aldehydes.

Materials:

  • Benzo[d]dioxol-4-ylmethanol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celite®

  • Sodium sulfate, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica gel column for chromatography

  • Rotary evaporator

Procedure:

  • To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and Celite® in anhydrous dichloromethane (DCM), add a solution of Benzo[d]dioxol-4-ylmethanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel topped with anhydrous sodium sulfate.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford Benzo[d]dioxol-4-carbaldehyde as a solid.

Protocol 2: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Precursor

This protocol describes the condensation and cyclization of Benzo[d]dioxol-4-carbaldehyde with a phenethylamine, such as dopamine hydrochloride, to form a tetrahydroisoquinoline.

Materials:

  • Benzo[d]dioxol-4-carbaldehyde

  • Dopamine hydrochloride (or other suitable phenethylamine)

  • Methanol or Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Brine

  • Sodium sulfate, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Benzo[d]dioxol-4-carbaldehyde (1.0 equivalent) and dopamine hydrochloride (1.0 equivalent) in methanol or ethanol.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired tetrahydroisoquinoline.

Protocol 3: Synthesis of 2-(Benzo[d]dioxol-4-yl)ethan-1-amine (Phenethylamine Precursor)

This multi-step protocol outlines the conversion of Benzo[d]dioxol-4-ylmethanol to the corresponding phenethylamine.

Step 3a: Chlorination of Benzo[d]dioxol-4-ylmethanol

Materials:

  • Benzo[d]dioxol-4-ylmethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Sodium sulfate, anhydrous

Procedure:

  • Dissolve Benzo[d]dioxol-4-ylmethanol (1.0 equivalent) in anhydrous DCM and cool to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) followed by a catalytic amount of pyridine.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-(chloromethyl)benzo[d]dioxole. This crude product is often used in the next step without further purification.

Step 3b: Cyanation of 4-(Chloromethyl)benzo[d]dioxole

Materials:

  • 4-(Chloromethyl)benzo[d]dioxole

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the crude 4-(chloromethyl)benzo[d]dioxole in DMF or DMSO.

  • Add sodium cyanide (1.2 equivalents) and heat the mixture to 50-70 °C for 4-6 hours.

  • Cool the reaction, pour into water, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Benzo[d]dioxol-4-ylacetonitrile.

Step 3c: Reduction of Benzo[d]dioxol-4-ylacetonitrile

Materials:

  • Benzo[d]dioxol-4-ylacetonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Sodium hydroxide solution (e.g., 15%)

Procedure (using LiAlH₄):

  • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C, add a solution of Benzo[d]dioxol-4-ylacetonitrile (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate to obtain 2-(Benzo[d]dioxol-4-yl)ethan-1-amine.

Protocol 4: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Precursor

This protocol involves the acylation of the phenethylamine followed by cyclization.

Step 4a: Acylation of 2-(Benzo[d]dioxol-4-yl)ethan-1-amine

Materials:

  • 2-(Benzo[d]dioxol-4-yl)ethan-1-amine

  • Acetyl chloride or Acetic anhydride

  • Triethylamine or Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 2-(Benzo[d]dioxol-4-yl)ethan-1-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C.

  • Add acetyl chloride (1.1 equivalents) dropwise.

  • Stir at room temperature for 1-2 hours.

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-acetylated product.

Step 4b: Bischler-Napieralski Cyclization

Materials:

  • N-(2-(Benzo[d]dioxol-4-yl)ethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene or Acetonitrile, anhydrous

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

Procedure:

  • Dissolve the N-acetylated phenethylamine (1.0 equivalent) in anhydrous toluene or acetonitrile.

  • Add phosphorus oxychloride (2.0-3.0 equivalents) dropwise at 0 °C.

  • Heat the mixture to reflux for 2-4 hours.[3]

  • Cool the reaction and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the dihydroisoquinoline.

Quantitative Data Summary

The following tables summarize representative yields for the key synthetic steps. Please note that yields can vary depending on the specific substrate, reaction conditions, and scale.

Table 1: Yields for the Pictet-Spengler Pathway

StepReactionReagentsSolventTemperatureTime (h)Yield (%)
1Oxidation of Benzo[d]dioxol-4-ylmethanolPCC, Celite®DCMRoom Temp.2-470-85
2Pictet-Spengler ReactionDopamine HCl, HCl (cat.)MethanolReflux4-860-75

Table 2: Yields for the Bischler-Napieralski Pathway

StepReactionReagentsSolventTemperatureTime (h)Yield (%)
3aChlorinationSOCl₂, Pyridine (cat.)DCM0 °C to RT2-4>90 (crude)
3bCyanationNaCNDMF60 °C4-680-90
3cReductionLiAlH₄THFReflux2-475-85
4aAcylationAcetyl chloride, Et₃NDCM0 °C to RT1-2>95
4bCyclizationPOCl₃TolueneReflux2-465-80[3]

Conclusion

The protocols and strategies outlined in this document demonstrate the utility of Benzo[d]dioxol-4-ylmethanol as a valuable and versatile starting material for the synthesis of complex isoquinoline alkaloids. By employing either the Pictet-Spengler or Bischler-Napieralski reaction pathways, researchers can access a variety of alkaloid precursors for further elaboration and biological evaluation. The provided experimental details and quantitative data serve as a practical guide for scientists in the fields of medicinal chemistry and drug development.

References

Application of Benzo[d]dioxol-4-ylmethanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]dioxol-4-ylmethanol, a readily available aromatic alcohol, serves as a versatile starting material and key building block in the synthesis of a diverse array of biologically active molecules. Its unique chemical structure, featuring the benzodioxole moiety, is a common pharmacophore in numerous approved drugs and clinical candidates. This document provides detailed application notes on the utility of Benzo[d]dioxol-4-ylmethanol in the development of novel therapeutics, with a focus on anticonvulsant and antitumor agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and drug discovery efforts.

I. Application in Anticonvulsant Drug Discovery

The benzo[d]dioxole scaffold is a core structural feature of the approved antiepileptic drug stiripentol. Benzo[d]dioxol-4-ylmethanol serves as a practical precursor for the synthesis of stiripentol and its analogs, which have demonstrated significant potential in preclinical models of epilepsy. The primary synthetic strategy involves the oxidation of Benzo[d]dioxol-4-ylmethanol to its corresponding aldehyde, piperonal, which then undergoes further reactions to yield the target anticonvulsant compounds.

Quantitative Data: Anticonvulsant Activity of Stiripentol Analogs

The following table summarizes the in vivo anticonvulsant activity of stiripentol and its synthesized analogs. The efficacy is presented as the median effective dose (ED50) in two standard preclinical models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

CompoundAnticonvulsant ScreenED50 (mg/kg)Reference
Stiripentol (STP)MES277.7[1]
Stiripentol (STP)scPTZ115[1]
Analog 7hMES87[1]
Analog (±)-13bscPTZ110[1]
Experimental Protocols

Protocol 1: Oxidation of Benzo[d]dioxol-4-ylmethanol to Piperonal

This protocol describes the oxidation of the primary alcohol, Benzo[d]dioxol-4-ylmethanol, to the corresponding aldehyde, piperonal, using pyridinium chlorochromate (PCC).

Materials:

  • Benzo[d]dioxol-4-ylmethanol

  • Pyridinium chlorochromate (PCC)

  • Celite® or anhydrous magnesium sulfate

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) and Celite® in anhydrous dichloromethane.

  • Dissolve Benzo[d]dioxol-4-ylmethanol (1 equivalent) in anhydrous dichloromethane.

  • Add the solution of Benzo[d]dioxol-4-ylmethanol dropwise to the stirred suspension of PCC at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts and Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude piperonal.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure piperonal.

Protocol 2: Synthesis of Stiripentol from Piperonal

This protocol outlines the Claisen-Schmidt condensation of piperonal with pinacolone, followed by selective reduction to yield stiripentol.

Materials:

  • Piperonal

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water

  • Sodium borohydride (NaBH₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure: Step 1: Claisen-Schmidt Condensation

  • Dissolve piperonal (1 equivalent) and pinacolone (1.1 equivalents) in methanol in a round-bottom flask.

  • Slowly add a solution of potassium hydroxide in water to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product, (E)-1-(benzo[d][1][2]dioxol-5-yl)-4,4-dimethylpent-1-en-3-one.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Selective Reduction to Stiripentol

  • Suspend the α,β-unsaturated ketone from Step 1 in methanol in a round-bottom flask and cool the mixture in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred suspension.

  • Stir the reaction for a few hours at 0-5 °C. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude stiripentol by recrystallization or column chromatography.

Signaling Pathway

stiripentol_mechanism Stiripentol Stiripentol GABA_A_Receptor GABAA Receptor (Positive Allosteric Modulation) Stiripentol->GABA_A_Receptor GABA_Transaminase GABA Transaminase (Inhibition) Stiripentol->GABA_Transaminase LDH Lactate Dehydrogenase (Inhibition) Stiripentol->LDH Neuronal_Inhibition ↑ Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition GABA_levels ↑ GABA Levels in Synapse GABA_Transaminase->GABA_levels Lactate_Pyruvate ↓ Lactate to Pyruvate Conversion LDH->Lactate_Pyruvate GABA_levels->Neuronal_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Lactate_Pyruvate->Anticonvulsant_Effect Contributes to

Caption: Mechanism of action of stiripentol.

II. Application in Antitumor Drug Discovery

Derivatives of Benzo[d]dioxol-4-ylmethanol have also shown significant promise as anticancer agents. Specifically, a series of N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds can be synthesized from a key intermediate derived from piperonal, which is accessible from Benzo[d]dioxol-4-ylmethanol.

Quantitative Data: Antitumor Activity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of representative N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine derivatives against human cancer cell lines. The activity is presented as the half-maximal inhibitory concentration (IC50).

CompoundCell LineIC50 (µM)Reference
C7A549 (Lung)2.06 ± 0.09[2]
C16MCF-7 (Breast)2.55 ± 0.34[2]
C27HeLa (Cervical)2.07 ± 0.88[2]
C27A549 (Lung)3.52 ± 0.49[2]
Experimental Protocols

Protocol 3: Synthesis of 2-Bromo-1-(benzo[d][1][2]dioxol-5-yl)ethan-1-one

This protocol describes the bromination of a piperonal derivative to form the α-haloketone intermediate required for the Hantzsch thiazole synthesis.

Materials:

  • 1-(Benzo[d][1][2]dioxol-5-yl)ethan-1-one (can be synthesized from piperonal via Grignard reaction followed by oxidation)

  • Bromine (Br₂)

  • Acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Dissolve 1-(benzo[d][1][2]dioxol-5-yl)ethan-1-one in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield 2-bromo-1-(benzo[d][1][2]dioxol-5-yl)ethan-1-one.

Protocol 4: Hantzsch Thiazole Synthesis of N-Aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

This protocol outlines the synthesis of the target antitumor thiazole derivatives via the Hantzsch thiazole synthesis.

Materials:

  • 1-Bromo-3-(benzo[d][1][2]dioxol-5-yl)-4,4-dimethylpentan-2-one (intermediate 'A' in the referenced literature, synthesized from a piperonal derivative)

  • Substituted N-arylthioureas

  • Ethanol or Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the α-haloketone intermediate (1 equivalent) and the appropriate N-arylthiourea (1.1 equivalents) in ethanol or acetone in a round-bottom flask.

  • Heat the reaction mixture to reflux and maintain for 5-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine.[3]

Signaling Pathway

antitumor_mechanism Thiazole_Derivative Benzo[d]dioxole-Thiazole Derivative Cell_Cycle Cell Cycle Progression Thiazole_Derivative->Cell_Cycle Inhibits Apoptosis_Pathway Apoptotic Pathway Thiazole_Derivative->Apoptosis_Pathway Activates Cell_Cycle_Arrest S and G2/M Phase Arrest Cell_Cycle->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Apoptosis_Pathway->Apoptosis_Induction Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis_Induction->Tumor_Growth_Inhibition

Caption: Antitumor mechanism of thiazole derivatives.[2]

III. Experimental Workflow Diagram

The following diagram illustrates the overall workflow from the starting material, Benzo[d]dioxol-4-ylmethanol, to the final bioactive compounds.

experimental_workflow start Benzo[d]dioxol-4-ylmethanol oxidation Oxidation (Protocol 1) start->oxidation piperonal Piperonal oxidation->piperonal anticonvulsant_synthesis Synthesis of Stiripentol Analogs (Protocol 2) piperonal->anticonvulsant_synthesis antitumor_intermediate Synthesis of α-Haloketone (Protocol 3) piperonal->antitumor_intermediate anticonvulsants Anticonvulsant Compounds anticonvulsant_synthesis->anticonvulsants antitumor_synthesis Hantzsch Thiazole Synthesis (Protocol 4) antitumor_intermediate->antitumor_synthesis antitumor_compounds Antitumor Thiazole Derivatives antitumor_synthesis->antitumor_compounds

Caption: Synthetic workflow from Benzo[d]dioxol-4-ylmethanol.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving Benzo[d]dioxol-4-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction involving derivatives of Benzo[d]dioxol-4-ylmethanol. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,3-benzodioxole scaffold in a wide range of biologically active molecules.[1] The Suzuki-Miyaura coupling offers a powerful and versatile method for the synthesis of novel biphenyl derivatives, enabling the exploration of new chemical space for therapeutic applications.[2][3][4]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[4][5] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[3][4] In the context of drug discovery, the ability to readily form carbon-carbon bonds allows for the modular synthesis of compound libraries for screening.

Derivatives of Benzo[d]dioxol-4-ylmethanol serve as valuable building blocks in this process. The 1,3-benzodioxole moiety is found in numerous natural products and synthetic compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1] By modifying the aryl portion of these molecules through Suzuki-Miyaura coupling, researchers can systematically investigate structure-activity relationships and optimize lead compounds.

A key strategy involves the conversion of the methanol group to a more suitable functional handle or the introduction of a halide onto the benzodioxole ring, which can then participate in the cross-coupling reaction. A notable example is the use of (6-bromobenzo[d][2][3]dioxol-5-yl)methanol as a precursor for more complex derivatives that subsequently undergo Suzuki-Miyaura coupling.[1]

General Reaction Scheme and Workflow

The general workflow for a Suzuki-Miyaura coupling reaction involving a derivative of Benzo[d]dioxol-4-ylmethanol typically begins with the synthesis of a halogenated intermediate. This intermediate is then coupled with a selected arylboronic acid in the presence of a palladium catalyst, a ligand, and a base.

Suzuki_Miyaura_Workflow cluster_prep Substrate Preparation cluster_coupling Suzuki-Miyaura Coupling cluster_workup Workup and Purification Start Benzo[d]dioxol-4-ylmethanol Derivative Halogenation Functional Group Interconversion/ Halogenation Start->Halogenation e.g., Appel Reaction ArylHalide Aryl Halide Intermediate (e.g., Aryl Bromide) Halogenation->ArylHalide Mix Combine Aryl Halide, Arylboronic Acid, Catalyst, Ligand, Base ArylHalide->Mix Reaction Heat under Inert Atmosphere Mix->Reaction CoupledProduct Crude Coupled Product Reaction->CoupledProduct Quench Reaction Quenching CoupledProduct->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure Biphenyl Product Purification->FinalProduct

Figure 1. General workflow for the synthesis of biphenyl derivatives from Benzo[d]dioxol-4-ylmethanol via Suzuki-Miyaura coupling.

Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX  + Ar-X Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime + Ar'-B(OH)2 + Base ArPdAr_prime->Pd0  - Ar-Ar' RedElim Reductive Elimination ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)2 Base Base ArAr_prime Ar-Ar'

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Data

The following table summarizes the results of the Suzuki-Miyaura coupling of a 1-((6-bromobenzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with various arylboronic acids.[1]

EntryArylboronic Acid (5a-s)Product (6a-s)Yield (%)
1Isoxazol-4-ylboronic acid4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][2][3]dioxol-5-yl)isoxazole89
2(2-ethoxyphenyl)boronic acid2-ethoxy-5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][2][3]dioxol-5-yl)pyridine65
3(3-ethoxyphenyl)boronic acid3-ethoxy-2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][2][3]dioxol-5-yl)pyridine78
4Quinolin-8-ylboronic acid8-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][2][3]dioxol-5-yl)quinoline53
5(4-(trifluoromethyl)phenyl)boronic acid1-((6-(4-(trifluoromethyl)phenyl)benzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole33
6(3-(trifluoromethyl)phenyl)boronic acid1-((6-(3-(trifluoromethyl)phenyl)benzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole41
7p-tolylboronic acid1-((6-(p-tolyl)benzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole85
8(2-fluorophenyl)boronic acid1-((6-(2-fluorophenyl)benzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole61
9(2-(methylsulfonyl)pyrimidin-5-yl)boronic acid2-(methylsulfonyl)-5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][2][3]dioxol-5-yl)pyrimidine47
10(2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][2][3]dioxol-5-yl)-2-(piperidin-1-yl)pyrimidine47

Data sourced from Dawood and Hamed (2019).[1]

Detailed Experimental Protocols

The following protocols are based on the successful synthesis of 1,3-benzodioxole derivatives as reported in the literature.[1]

Protocol 1: Synthesis of 1-((6-bromobenzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (Aryl Bromide Intermediate)

This protocol outlines the multi-step synthesis of the aryl bromide intermediate starting from (6-bromobenzo[d][2][3]dioxol-5-yl)methanol.

Step 1: Synthesis of 5-bromo-6-(bromomethyl)benzo[d][2][3]dioxole

  • To a solution of (6-bromobenzo[d][2][3]dioxol-5-yl)methanol (1 equivalent) in dichloromethane (DCM), add triphenylphosphine (PPh3) and carbon tetrabromide (CBr4).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-bromo-6-(bromomethyl)benzo[d][2][3]dioxole.[1]

Step 2: Synthesis of 5-(azidomethyl)-6-bromobenzo[d][2][3]dioxole

  • Dissolve 5-bromo-6-(bromomethyl)benzo[d][2][3]dioxole (1 equivalent) in methanol (MeOH).

  • Add sodium azide (NaN3) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain 5-(azidomethyl)-6-bromobenzo[d][2][3]dioxole.[1]

Step 3: Huisgen 1,3-Dipolar Cycloaddition (Click Reaction)

  • To a solution of 5-(azidomethyl)-6-bromobenzo[d][2][3]dioxole (1 equivalent) and phenylacetylene in a suitable solvent, add copper(I) iodide (CuI) as a catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the formation of the triazole product by TLC.

  • Upon completion, perform an aqueous workup.

  • Purify the product by flash column chromatography to afford 1-((6-bromobenzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a two-necked round-bottom flask equipped with a condenser, combine the aryl bromide intermediate (1-((6-bromobenzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, 1 equivalent), the respective arylboronic acid (1.2 equivalents), potassium carbonate (K2CO3) as the base, and triphenylphosphine (PPh3) as the ligand.

  • Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl derivative.[1]

Concluding Remarks

The Suzuki-Miyaura coupling reaction is an indispensable tool for the synthesis of novel derivatives of Benzo[d]dioxol-4-ylmethanol. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug development to design and synthesize new chemical entities with potential therapeutic applications. The modularity of this reaction allows for the rapid generation of compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead candidates.

References

Application Notes and Protocols for the Quantification of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]dioxol-4-ylmethanol, a compound structurally related to safrole and other methylenedioxyphenyl derivatives, is of interest in various chemical and pharmaceutical research areas. Accurate quantification of this analyte is crucial for process optimization, quality control, and safety assessment. This document provides detailed application notes and protocols for the quantification of Benzo[d]dioxol-4-ylmethanol and structurally similar compounds using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are adapted from validated methods for related compounds and are intended to serve as a comprehensive guide for laboratory personnel.

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of Benzo[d]dioxol-4-ylmethanol:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for the analysis of volatile and semi-volatile compounds.

The selection of the appropriate method will depend on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following tables summarize the quantitative performance data for analytical methods applicable to the analysis of Benzo[d]dioxol-4-ylmethanol and related compounds.

Table 1: HPLC Method Performance for Safrole and Related Compounds

ParameterResultReference
Linearity (Concentration Range)1 - 16 µg/mL[1]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)0.668 µg/mL[3]
Limit of Quantification (LOQ)2.023 µg/mL[3]
Accuracy (Recovery)101.421%[3]
Precision (CV%)0.838%[3]

Table 2: GC-MS Method Performance for Safrole

ParameterResultReference
Linearity (Concentration Range)Not explicitly stated, but R² > 0.99[4][5]
Correlation Coefficient (R²)> 0.99[4][5]
Limit of Detection (LOD)0.0057 µg/kg[4][5]
Limit of Quantification (LOQ)0.019 µg/kg[4][5]
Accuracy (Recovery)99.26 - 104.85%[4][5]
Precision (CV%)< 15%[4][5]

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from a validated method for the analysis of safrole in ethanol extracts.[1][3]

1. Sample Preparation: Solvent Extraction

  • Accurately weigh approximately 1 gram of the sample into a 10 mL volumetric flask.

  • Add methanol to the mark, cap the flask, and vortex for 1 minute to dissolve the sample.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (73:27, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 282 nm.[1][3]

  • Injection Volume: 20 µL.

3. Calibration and Quantification

  • Prepare a series of standard solutions of Benzo[d]dioxol-4-ylmethanol in methanol at concentrations ranging from 1 to 20 µg/mL.

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of Benzo[d]dioxol-4-ylmethanol in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (282 nm) separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify

HPLC Analysis Workflow
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated headspace solid-phase microextraction (HS-SPME) GC-MS method for safrole analysis.[4][5]

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Place a known amount of the sample (e.g., 1 gram) into a 20 mL headspace vial.

  • Add a suitable internal standard if necessary.

  • Seal the vial with a PTFE-faced silicone septum.

  • Place the vial in a heating block or autosampler incubator at 60°C.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 10 minutes.[5]

  • Retract the fiber and immediately introduce it into the GC injector.

2. GC-MS Instrumentation and Conditions

  • Instrument: GC-MS system with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: Maintain at 240°C for 5 minutes.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known amounts of Benzo[d]dioxol-4-ylmethanol into a matrix similar to the sample.

  • Analyze the standards using the HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Determine the concentration of Benzo[d]dioxol-4-ylmethanol in the sample from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing sample_vial Sample in Headspace Vial incubate Incubate at 60°C sample_vial->incubate extract Expose SPME Fiber incubate->extract inject Inject into GC-MS extract->inject separate Capillary Column Separation inject->separate detect Mass Spectrometric Detection separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify

GC-MS Analysis Workflow

Logical Relationship of Analytical Method Selection

The choice between HPLC and GC-MS depends on several factors related to the analyte's properties and the analytical requirements.

Method_Selection Analyte_Properties Analyte Properties Volatility Volatility Analyte_Properties->Volatility Thermal_Stability Thermal Stability Analyte_Properties->Thermal_Stability Analytical_Requirements Analytical Requirements Sensitivity Sensitivity Analytical_Requirements->Sensitivity Specificity Specificity Analytical_Requirements->Specificity Matrix_Complexity Matrix Complexity Analytical_Requirements->Matrix_Complexity GCMS GC-MS Volatility->GCMS High HPLC HPLC Volatility->HPLC Low Thermal_Stability->GCMS Stable Thermal_Stability->HPLC Labile Sensitivity->GCMS High Sensitivity->HPLC Moderate Specificity->GCMS High Specificity->HPLC Moderate Matrix_Complexity->HPLC High

Method Selection Logic

Conclusion

The provided application notes and protocols offer a detailed framework for the quantitative analysis of Benzo[d]dioxol-4-ylmethanol. By adapting these validated methods for structurally similar compounds, researchers can achieve reliable and accurate results. It is recommended to perform a full method validation for Benzo[d]dioxol-4-ylmethanol in the specific sample matrix of interest to ensure data quality and regulatory compliance.

References

Application Note: Synthesis of Benzo[d]dioxol-4-ylmethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzo[d]dioxole derivatives, also known as methylenedioxyphenyl compounds, are significant structural motifs found in numerous natural products and pharmacologically active molecules. Benzo[d]dioxol-4-ylmethanol, in particular, serves as a crucial building block for the synthesis of a wide range of more complex molecules used in drug discovery and materials science. The protocols outlined below describe reliable methods for the synthesis of the parent alcohol and its derivatives through common organic transformations such as reduction and Grignard reactions.

Experimental Protocols

Protocol 1: Synthesis of Benzo[d]dioxol-4-ylmethanol via Reduction

This protocol details the synthesis of Benzo[d]dioxol-4-ylmethanol by the reduction of 1,3-benzodioxole-4-carbaldehyde using sodium borohydride. This method is highly efficient, often resulting in near-quantitative yields.

Materials:

  • 1,3-benzodioxole-4-carbaldehyde (Substrate, referred to as III in the source)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

  • Dissolve 6.7 g (0.037 mol) of 1,3-benzodioxole-4-carbaldehyde in 50 ml of tetrahydrofuran in a reaction flask.

  • Add 8.6 g (0.223 mol) of sodium borohydride to the solution.

  • Heat the reaction mixture to 65°C and stir for 30 minutes.

  • Stop heating and stirring. Slowly add 8 ml of methanol dropwise over 30 minutes. Vigorous gas evolution will be observed.

  • Once the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and quench by the slow addition of saturated ammonium chloride solution.

  • Filter the mixture and remove the tetrahydrofuran under reduced pressure.

  • Add ethyl acetate to the residue, transfer to a separatory funnel, and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate for 8 hours.

  • Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield the product, Benzo[d]dioxol-4-ylmethanol, as a white oil. The reported yield is nearly 100%.[1]

Protocol 2: Synthesis of a Benzo[d]dioxol-5-ylmethanol Derivative via Grignard Reaction

This protocol describes the synthesis of 1-(Benzo[d]dioxol-5-yl)propan-1-ol, a derivative of the closely related isomer piperonyl alcohol, by reacting piperonal (3,4-methylenedioxybenzaldehyde) with a Grignard reagent. This demonstrates a common method for forming carbon-carbon bonds and introducing alkyl substituents.

Materials:

  • Magnesium (Mg) turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl bromide (EtBr)

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Brine solution

Procedure: [2][3]

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

    • Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

    • After all the magnesium has been consumed, cool the Grignard reagent (ethylmagnesium bromide) to 0°C in an ice bath.[2]

  • Reaction with Piperonal:

    • Dissolve piperonal in anhydrous diethyl ether.

    • Add the piperonal solution dropwise to the cooled Grignard reagent with continuous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).[2]

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.[2]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude 1-(Benzo[d]dioxol-5-yl)propan-1-ol by column chromatography or distillation.[2]

Data Summary

The following table summarizes quantitative data for the synthesis of Benzo[d]dioxol-4-ylmethanol and a related isomer, piperonyl alcohol (Benzo[d]dioxol-5-ylmethanol).

Reaction TypeStarting MaterialKey ReagentsSolventTemperatureTimeYield (%)
Reduction 1,3-benzodioxole-4-carbaldehydeSodium borohydride, MethanolTHF65°C, then reflux4.5 hours~100%[1]
Reduction PiperonalDiisobutylaluminium hydride (DIBAL-H)Dichloromethane-78°C to 20°C1.5 hours89%[4]
Reduction PiperonalSodium borohydride (NaBH₄)Not specifiedNot specifiedNot specifiedHigh
Grignard PiperonalEthylmagnesium bromideDiethyl ether / THF0°C to RTVaries79-87% (adjusted)[2]

Visualized Workflows

The following diagrams illustrate the synthetic pathways for producing Benzo[d]dioxol-4-ylmethanol and its complex derivatives.

G cluster_0 Core Synthesis cluster_1 Derivative Synthesis Start 1,3-Benzodioxole-4-carbaldehyde Reagent Reduction (e.g., NaBH₄) Start->Reagent Product Benzo[d]dioxol-4-ylmethanol Derivatization Functionalization (e.g., Suzuki Coupling, Appel Reaction) Product->Derivatization Further Reactions Reagent->Product Derivatives Complex Derivatives Derivatization->Derivatives

Caption: General workflow for synthesis and derivatization.

G Start (6-bromobenzo[d][1,3] dioxol-5-yl)methanol Step1 Appel Reaction (CBr₄, PPh₃) Start->Step1 Intermediate1 Bromomethyl Derivative Step1->Intermediate1 Yield: 91% Step2 Nucleophilic Substitution (NaN₃) Intermediate1->Step2 Intermediate2 Azidomethyl Derivative Step2->Intermediate2 Yield: 88% Step3 Click Reaction (alkyne, CuI) Intermediate2->Step3 Intermediate3 Triazole Derivative Step3->Intermediate3 Yield: 82% Step4 Suzuki Coupling (Boronic Acid, PdCl₂(PPh₃)₂) Intermediate3->Step4 FinalProduct Diverse Functionalized Derivatives Step4->FinalProduct Yields: 33-89%

References

Application Notes and Protocols: Benzo[d]dioxol-4-ylmethanol as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Benzo[d]dioxol-4-ylmethanol in the construction of diverse heterocyclic scaffolds with significant biological activities. Detailed protocols for the synthesis and biological evaluation of these compounds are provided, along with data presented in a clear, tabular format for ease of comparison.

Introduction: The Potential of the Benzodioxole Scaffold

The benzo[d][1][2]dioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3] Its unique electronic and conformational properties make it an attractive starting point for the design of novel therapeutics. Benzo[d]dioxol-4-ylmethanol, in particular, serves as a readily available and versatile building block, allowing for the introduction of the benzodioxole core into various heterocyclic systems. This document highlights its application in the synthesis of triazole derivatives with potential anticancer and antidiabetic activities.

Synthetic Applications: A Gateway to Triazole Heterocycles

Benzo[d]dioxol-4-ylmethanol can be readily converted into a more reactive intermediate, such as a halide, to facilitate its use in the synthesis of complex heterocyclic structures. The following protocols detail a multi-step synthesis of novel 1,2,3-triazole derivatives.

Experimental Protocols

Protocol 2.1.1: Synthesis of 4-(Bromomethyl)benzo[d][1][2]dioxole (2)

This protocol describes the conversion of the starting alcohol to a more reactive benzylic bromide, a key intermediate for subsequent nucleophilic substitution.

  • Materials: (6-bromobenzo[d][1][2]dioxol-5-yl)methanol (1), Carbon tetrabromide (CBr4), Triphenylphosphine (PPh3), Dichloromethane (DCM).

  • Procedure:

    • To a solution of (6-bromobenzo[d][1][2]dioxol-5-yl)methanol (1) in dichloromethane (DCM), add triphenylphosphine (PPh3) and carbon tetrabromide (CBr4).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-bromo-6-(bromomethyl)benzo[d][1][2]dioxole (2).[4]

  • Yield: 91%[3][4]

Protocol 2.1.2: Synthesis of 5-(Azidomethyl)-6-bromobenzo[d][1][2]dioxole (3)

The benzylic bromide is converted to an azide, which is a precursor for the 'click' chemistry reaction.

  • Materials: 5-bromo-6-(bromomethyl)benzo[d][1][2]dioxole (2), Sodium azide (NaN3), Methanol (MeOH).

  • Procedure:

    • Dissolve 5-bromo-6-(bromomethyl)benzo[d][1][2]dioxole (2) in methanol (MeOH).

    • Add sodium azide (NaN3) to the solution.

    • Stir the reaction mixture.

    • Monitor the reaction by TLC.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • The resulting crude 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole (3) is used in the next step without further purification.[3][4]

  • Yield: 88%[3][4]

Protocol 2.1.3: Huisgen 1,3-Dipolar Cycloaddition (Click Reaction) to form 1,2,3-Triazole (4)

The azide intermediate undergoes a copper-catalyzed cycloaddition with an alkyne to form the 1,2,3-triazole ring.

  • Materials: 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole (3), Phenylacetylene, Copper(I) iodide (CuI), Acetonitrile (MeCN).

  • Procedure:

    • In a round-bottom flask, dissolve 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole (3) and phenylacetylene in anhydrous acetonitrile (MeCN).

    • Add a catalytic amount of copper(I) iodide (CuI).

    • Stir the reaction mixture at room temperature under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and extract the product.

    • Purify the crude product by flash column chromatography on silica gel.[4]

  • Yield: 82%[3]

Protocol 2.1.4: Suzuki-Miyaura Coupling for Diversification (6a-s)

The bromo-substituted triazole undergoes a palladium-catalyzed cross-coupling reaction with various boronic acids to generate a library of diversified final products.

  • Materials: 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (4), Substituted boronic acids (5a-s), PdCl2(PPh3)2, Triphenylphosphine (PPh3), Potassium carbonate (K2CO3), Toluene/Ethanol/Water mixture.

  • Procedure:

    • To a mixture of the triazole (4) and a substituted boronic acid (5a-s) in a toluene, ethanol, and water solvent system, add PdCl2(PPh3)2, PPh3, and K2CO3.

    • Heat the reaction mixture under reflux.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and perform a work-up with water and an organic solvent.

    • Purify the final products (6a-s) by column chromatography.[3]

  • Yields: 33-89%[3]

Summary of Synthetic Yields
StepProductYield (%)
15-bromo-6-(bromomethyl)benzo[d][1][2]dioxole (2)91[3][4]
25-(azidomethyl)-6-bromobenzo[d][1][2]dioxole (3)88[3][4]
31-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (4)82[3]
4Final Products (6a-s)33-89[3]

Biological Applications and Mechanisms of Action

Heterocyclic compounds incorporating the benzo[d][1][2]dioxole moiety have demonstrated promising activity in several therapeutic areas.

Anticancer Activity: Inhibition of the Thioredoxin System

Certain benzodioxole derivatives have been shown to exert anticancer effects by inhibiting the thioredoxin (Trx) system. The Trx system is a key antioxidant system often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1]

Mechanism of Action: Inhibition of thioredoxin reductase (TrxR), a central component of the Trx system, leads to an accumulation of reactive oxygen species (ROS) within the cancer cells.[1] This oxidative stress, in turn, can trigger the intrinsic apoptosis pathway, leading to programmed cell death.[1][2]

anticancer_pathway cluster_drug Benzodioxole Derivative cluster_cell Cancer Cell drug Benzodioxole-Triazole Derivative TrxR Thioredoxin Reductase (TrxR) drug->TrxR Inhibition Trx_red Reduced Thioredoxin (Trx-(SH)2) TrxR->Trx_red Reduction Trx_ox Oxidized Thioredoxin (Trx-S2) ASK1 ASK1 Trx_ox->ASK1 Activation Trx_red->Trx_ox Oxidation Trx_red->ASK1 Inhibition ROS Increased ROS Mitochondria Mitochondria ROS->Mitochondria Damage Apoptosis Apoptosis ASK1->Mitochondria Signal Caspases Caspase Cascade Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis Execution

Caption: Anticancer mechanism via Thioredoxin Reductase inhibition.

Antidiabetic Activity: α-Amylase Inhibition

Derivatives of benzodioxole have also been identified as potent inhibitors of α-amylase, a key enzyme in carbohydrate digestion.[1] By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a reduction in postprandial blood glucose levels.

Protocol 3.2.1: In Vitro α-Amylase Inhibition Assay

This protocol outlines a common method for assessing the α-amylase inhibitory activity of synthesized compounds.

  • Materials: Porcine pancreatic α-amylase, Starch solution (substrate), 3,5-Dinitrosalicylic acid (DNSA) reagent, Synthesized benzodioxole derivatives, Acarbose (positive control), Phosphate buffer (pH 6.9).

  • Procedure:

    • Prepare solutions of the synthesized compounds and acarbose in a suitable solvent (e.g., DMSO).

    • In a series of test tubes, pre-incubate a solution of α-amylase with various concentrations of the test compounds or acarbose.

    • Initiate the enzymatic reaction by adding the starch solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C).

    • Stop the reaction by adding the DNSA reagent.

    • Heat the tubes in a boiling water bath to allow for color development.

    • Measure the absorbance of the resulting solution using a spectrophotometer.

    • Calculate the percentage of inhibition and determine the IC50 value for each compound.[1]

Summary of Biological Activity Data
Compound IDTargetActivityIC50 (µM)Cell Line
IIaα-AmylaseInhibition0.85[1]-
IIcα-AmylaseInhibition0.68[1]-
5AnticancerCytotoxicity10.67[5]A549
2AnticancerCytotoxicity24.0[5]A549
3AnticancerCytotoxicity28.0[5]A549
10AnticancerCytotoxicity29.67[5]A549
9AnticancerCytotoxicity51.5[5]A549

Experimental and Synthetic Workflow

The overall process for the synthesis and evaluation of novel heterocyclic compounds from Benzo[d]dioxol-4-ylmethanol can be summarized in the following workflow.

experimental_workflow start Benzo[d]dioxol-4-ylmethanol functionalization Functionalization (e.g., Halogenation) start->functionalization intermediate Reactive Intermediate functionalization->intermediate cycloaddition Heterocycle Formation (e.g., Click Chemistry) intermediate->cycloaddition heterocycle Core Heterocycle cycloaddition->heterocycle diversification Diversification (e.g., Suzuki Coupling) heterocycle->diversification library Library of Derivatives diversification->library screening Biological Screening (e.g., Anticancer, Antidiabetic) library->screening hit Hit Compounds screening->hit optimization Lead Optimization hit->optimization end Drug Candidate optimization->end

Caption: General workflow for synthesis and drug discovery.

Conclusion

Benzo[d]dioxol-4-ylmethanol is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols and data presented herein demonstrate a clear pathway to novel triazole derivatives with promising anticancer and antidiabetic properties. The outlined mechanisms of action provide a rational basis for the further development and optimization of these and related compounds as potential therapeutic agents. The provided workflows can serve as a template for the systematic exploration of the chemical space around the benzodioxole scaffold in drug discovery programs.

References

High-performance liquid chromatography (HPLC) method for Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Benzo[d]dioxol-4-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Benzo[d]dioxol-4-ylmethanol, also known as piperonyl alcohol. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent peak symmetry, resolution, and sensitivity. This protocol is suitable for the quantification of Benzo[d]dioxol-4-ylmethanol in various sample matrices, supporting research, quality control, and drug development activities.

Introduction

Benzo[d]dioxol-4-ylmethanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its accurate quantification is crucial for monitoring reaction kinetics, assessing product purity, and ensuring the quality of final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the necessary selectivity and sensitivity for this purpose. This document provides a detailed protocol for an HPLC method developed and validated for the analysis of Benzo[d]dioxol-4-ylmethanol.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water, HPLC Grade
Mobile Phase B Acetonitrile, HPLC Grade
Gradient Elution Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection UV at 230 nm
Run Time 15 minutes
Reagents and Sample Preparation
  • Benzo[d]dioxol-4-ylmethanol reference standard: Purity ≥ 98%

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Methanol: HPLC grade (for sample dissolution)

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Benzo[d]dioxol-4-ylmethanol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Calibration Standards: Prepare a series of calibration standards by appropriately diluting the stock solution with the mobile phase (at initial conditions, 30% Acetonitrile in Water) to achieve concentrations in the range of 1 - 100 µg/mL.

Sample Preparation: Dissolve the sample containing Benzo[d]dioxol-4-ylmethanol in methanol to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Results and Data Presentation

The developed HPLC method demonstrates excellent performance for the analysis of Benzo[d]dioxol-4-ylmethanol. A representative retention time of approximately 6.5 minutes was observed for the analyte.

Linearity

The linearity of the method was evaluated by analyzing the calibration standards. The peak area response was plotted against the concentration, and a linear regression analysis was performed.

Table 2: Linearity Data for Benzo[d]dioxol-4-ylmethanol

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,550
50759,900
1001,525,100
Correlation Coefficient (r²) 0.9998
Precision

The precision of the method was determined by injecting six replicate samples at a concentration of 25 µg/mL. The relative standard deviation (RSD) of the peak areas was calculated.

Table 3: Precision Data for Benzo[d]dioxol-4-ylmethanol

ReplicatePeak Area
1380,150
2381,230
3379,980
4382,010
5380,880
6381,550
Mean 380,967
Standard Deviation 789.5
RSD (%) 0.21%
Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of Benzo[d]dioxol-4-ylmethanol was spiked into a placebo sample at three different concentration levels. The percentage recovery was then calculated.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Found (µg/mL)Recovery (%)
Low5.04.9599.0
Medium25.025.2100.8
High75.074.599.3
Average Recovery (%) 99.7%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Benzo[d]dioxol-4-ylmethanol.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_solution Prepare Stock Solution calibration_standards Prepare Calibration Standards stock_solution->calibration_standards sample_prep Prepare Sample Solution injection Inject Samples and Standards calibration_standards->injection sample_prep->injection hplc_setup HPLC System Setup hplc_setup->injection data_acquisition Data Acquisition injection->data_acquisition integration Peak Integration data_acquisition->integration calibration_curve Generate Calibration Curve integration->calibration_curve quantification Quantify Analyte integration->quantification calibration_curve->quantification

Caption: Workflow for HPLC analysis of Benzo[d]dioxol-4-ylmethanol.

HPLC System Configuration

This diagram shows the logical relationship between the core components of the HPLC system used in this method.

HPLC_System solvent_A Mobile Phase A (Water) pump Gradient Pump solvent_A->pump solvent_B Mobile Phase B (Acetonitrile) solvent_B->pump autosampler Autosampler pump->autosampler column C18 Column (in Oven) autosampler->column detector UV Detector column->detector data_system Data System detector->data_system

Caption: Logical diagram of the HPLC system components.

Conclusion

The HPLC method described in this application note is demonstrated to be linear, precise, accurate, and robust for the quantitative analysis of Benzo[d]dioxol-4-ylmethanol. The straightforward sample preparation and gradient elution profile allow for efficient and reliable analysis, making this method highly suitable for routine use in quality control and research environments.

Application Notes and Protocols: Benzo[d]dioxol-4-ylmethanol in the Synthesis of Potential Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Benzo[d]dioxol-4-ylmethanol as a versatile starting material for the synthesis of novel compounds with potential antitumor activities. The following sections detail synthetic protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The benzo[d][1][2]dioxole scaffold is a prominent feature in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological properties, including anticancer effects. Benzo[d]dioxol-4-ylmethanol, a readily accessible derivative, serves as a key building block for the elaboration of more complex molecules. Its chemical structure allows for various modifications, leading to the generation of diverse compound libraries for antitumor screening. The research highlighted herein focuses on derivatives that have shown significant cytotoxic activity against various cancer cell lines, operating through mechanisms such as apoptosis induction and the inhibition of key signaling pathways crucial for tumor growth and proliferation.

Data Presentation: In Vitro Cytotoxicity of Benzo[d]dioxole Derivatives

The following tables summarize the in vitro antitumor activity of various classes of compounds synthesized from benzo[d][1][2]dioxole precursors. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in micromolar (µM) against a panel of human cancer cell lines.

Table 1: Cytotoxicity of N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine Derivatives [1]

CompoundHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
C7 -2.06 ± 0.09-
C16 --2.55 ± 0.34
C27 2.07 ± 0.883.52 ± 0.49-

Table 2: Cytotoxicity of Bis-benzo[d][1][2]dioxol-5-yl Thiourea Derivatives

CompoundHepG2 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Compound 5 2.381.544.52
Doxorubicin (Ref.) 7.468.294.56

Table 3: Cytotoxicity of Benzo[d][1][2]dioxole Carboxamide Derivatives

CompoundHeLa (Cervical Cancer) IC50 (µM)Caco-2 (Colorectal Cancer) IC50 (µM)Hep3B (Liver Cancer) IC50 (µM)
Compound 2a --Potent Activity
Compound IId Significant Activity>65.16Significant Activity

Table 4: Cytotoxicity of (R)-5-(benzo[d][1][2]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6) [3]

CompoundH1975 (NSCLC) IC50 (µM)HCC827 (NSCLC) IC50 (µM)
B6 0.92 ± 0.190.014 ± 0.01

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative antitumor agent starting from Benzo[d]dioxol-4-ylmethanol and the subsequent evaluation of its cytotoxic activity.

Protocol 1: Synthesis of N-(4-chlorophenyl)-2-(benzo[d][1][2]dioxol-4-yl)acetamide

This protocol describes a two-step synthesis of a representative benzodioxole carboxamide derivative. The first step is the oxidation of Benzo[d]dioxol-4-ylmethanol to the corresponding carboxylic acid, followed by an amide coupling reaction.

Step 1: Oxidation of Benzo[d]dioxol-4-ylmethanol to Benzo[d][1][2]dioxole-4-carboxylic acid

  • Materials:

    • Benzo[d]dioxol-4-ylmethanol

    • Potassium permanganate (KMnO4)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Sodium bisulfite (NaHSO3)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve Benzo[d]dioxol-4-ylmethanol in a suitable solvent such as acetone or a mixture of t-butanol and water.

    • Prepare a solution of potassium permanganate in water.

    • Slowly add the potassium permanganate solution to the solution of Benzo[d]dioxol-4-ylmethanol at room temperature with vigorous stirring. The reaction is exothermic and the temperature should be monitored.

    • After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.

    • Filter the reaction mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with hydrochloric acid to precipitate the crude Benzo[d][1][2]dioxole-4-carboxylic acid.

    • If the filtrate is colored, decolorize it with a small amount of sodium bisulfite solution.

    • Collect the precipitated acid by filtration, wash with cold water, and dry.

    • The crude acid can be further purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Amide Coupling to form N-(4-chlorophenyl)-2-(benzo[d][1][2]dioxol-4-yl)acetamide

  • Materials:

    • Benzo[d][1][2]dioxole-4-carboxylic acid

    • Thionyl chloride (SOCl2) or Oxalyl chloride

    • 4-chloroaniline

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Suspend Benzo[d][1][2]dioxole-4-carboxylic acid in an anhydrous solvent like DCM or THF.

    • Add a catalytic amount of DMF (if using oxalyl chloride).

    • Slowly add thionyl chloride or oxalyl chloride to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 4-chloroaniline and triethylamine in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(4-chlorophenyl)-2-(benzo[d][1][2]dioxol-4-yl)acetamide.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized benzo[d]dioxole derivative

    • Dimethyl sulfoxide (DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well microtiter plates

    • Multi-channel pipette

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare a stock solution of the synthesized compound in DMSO.

    • Prepare serial dilutions of the compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a suitable software.

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the synthesis and evaluation of antitumor agents, as well as key signaling pathways implicated in their mechanism of action.

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Benzo[d]dioxol-4-ylmethanol B Oxidation A->B C Benzo[d]dioxole Intermediate (e.g., Carboxylic Acid) B->C D Coupling Reaction (e.g., Amide Formation) C->D E Crude Product D->E F Purification (Chromatography/Recrystallization) E->F G Pure Antitumor Agent F->G H In Vitro Cytotoxicity Assay (e.g., MTT Assay) G->H Test Compound I Data Analysis (IC50 Determination) H->I J Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) I->J K Lead Compound Identification J->K

Caption: A generalized workflow for the synthesis and biological evaluation of potential antitumor agents derived from Benzo[d]dioxol-4-ylmethanol.

G Simplified Apoptosis Signaling Pathway cluster_pathway Intrinsic Apoptosis Pathway Antitumor Agent Antitumor Agent Cellular Stress Cellular Stress Antitumor Agent->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes G EGFR Signaling Pathway and Inhibition cluster_pathway EGFR Signaling Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Inhibitor Inhibitor Inhibitor->EGFR blocks binding/activity Downstream Signaling->Cell Proliferation, Survival, Angiogenesis

References

Application Notes and Protocols for the Oxidation of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the oxidation of Benzo[d]dioxol-4-ylmethanol to its corresponding aldehyde, Benzo[d]dioxol-4-carbaldehyde. The protocol is based on established and reliable oxidation methods for primary alcohols, providing a practical guide for laboratory synthesis.

Introduction

Benzo[d]dioxol-4-carbaldehyde is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The controlled oxidation of the corresponding primary alcohol, Benzo[d]dioxol-4-ylmethanol, is a key transformation to access this important intermediate. This protocol details a common and effective method for this oxidation, employing Pyridinium chlorochromate (PCC) as the oxidizing agent. PCC is a versatile and relatively mild reagent that typically allows for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol described below.

ParameterValue
Starting MaterialBenzo[d]dioxol-4-ylmethanol
Molecular Weight152.15 g/mol
Amount of Starting Material1.0 g (6.57 mmol)
Oxidizing AgentPyridinium chlorochromate (PCC)
Molecular Weight of PCC215.56 g/mol
Amount of PCC2.13 g (9.86 mmol, 1.5 eq)
SolventDichloromethane (DCM)
Solvent Volume20 mL
Reaction TemperatureRoom Temperature (approx. 25 °C)
Reaction Time2-4 hours
Expected ProductBenzo[d]dioxol-4-carbaldehyde
Molecular Weight of Product150.13 g/mol
Theoretical Yield0.98 g

Experimental Protocol

Materials:

  • Benzo[d]dioxol-4-ylmethanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Celite®

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Benzo[d]dioxol-4-ylmethanol (1.0 g, 6.57 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Addition of Oxidizing Agent: In a single portion, add pyridinium chlorochromate (PCC) (2.13 g, 9.86 mmol) to the stirred solution. The mixture will turn into a brownish-orange slurry.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (40 mL).

  • Filtration: Pass the mixture through a short plug of silica gel topped with a layer of Celatom® or Celite® to filter out the chromium salts. Wash the filter cake with additional diethyl ether (3 x 20 mL).

  • Solvent Removal: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if TLC analysis indicates the presence of impurities.

  • Characterization: The final product, Benzo[d]dioxol-4-carbaldehyde, should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Experimental Workflow

experimental_workflow start Start: Benzo[d]dioxol-4-ylmethanol dissolve Dissolve in anhydrous DCM start->dissolve add_pcc Add Pyridinium Chlorochromate (PCC) dissolve->add_pcc stir Stir at Room Temperature (2-4h) add_pcc->stir monitor Monitor by TLC stir->monitor workup Work-up: Dilute with Diethyl Ether monitor->workup Reaction Complete filter Filter through Silica/Celite workup->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography (if needed) evaporate->purify product Product: Benzo[d]dioxol-4-carbaldehyde purify->product Pure characterize Characterize (NMR, MS) purify->characterize Impure product->characterize end End characterize->end

Caption: Workflow for the oxidation of Benzo[d]dioxol-4-ylmethanol to Benzo[d]dioxol-4-carbaldehyde.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the synthesis of Benzo[d]dioxol-4-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for Benzo[d]dioxol-4-ylmethanol? A1: The most prevalent and straightforward method for synthesizing Benzo[d]dioxol-4-ylmethanol is through the reduction of its corresponding aldehyde, Benzo[d][1][2]dioxole-4-carbaldehyde, or a related carboxylic acid derivative. The use of sodium borohydride is a well-documented and effective method for this transformation, reported to produce high yields.[3]

Q2: Which starting materials are required for the reduction synthesis? A2: The key starting materials for the most common reduction protocol are:

  • Precursor: Benzo[d][1][2]dioxole-4-carbaldehyde (or a similar carbonyl/carboxyl compound).

  • Reducing Agent: Sodium borohydride (NaBH₄) is frequently used.[3]

  • Solvent System: A combination of an ethereal solvent like tetrahydrofuran (THF) and an alcohol like methanol is effective.[3]

Q3: What are the typical yields for this synthesis? A3: Yields can be exceptionally high under optimized conditions. For the reduction of the precursor with sodium borohydride, crude yields approaching 100% have been reported, with the resulting product being pure enough for subsequent reaction steps without extensive purification.[3]

Q4: What are the critical parameters to control to ensure a high yield? A4: To maximize yield, it is crucial to control the following parameters:

  • Purity of Starting Materials: Ensure the precursor aldehyde or acid is free of impurities that could interfere with the reaction.

  • Activity of Reducing Agent: Use a fresh, unexpired supply of the reducing agent (e.g., sodium borohydride).

  • Temperature Control: While the reaction can be robust, controlling the temperature, especially during the addition of reagents and quenching, can prevent side reactions.

  • Workup Procedure: Careful quenching of the reaction and efficient extraction are vital to prevent product loss.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible CauseSuggested Solution
Incomplete Reaction - Verify the activity and stoichiometry of the reducing agent (sodium borohydride).[4] - Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[4] - The reaction involves an initial reduction followed by a reflux period; ensure both steps are completed for the specified duration.[3]
Degradation of Reagents - Use anhydrous solvents, as water can decompose the sodium borohydride. - Ensure the starting aldehyde has not oxidized to a carboxylic acid, which may react differently.
Product Loss During Workup - Quench the reaction slowly and carefully with a saturated ammonium chloride solution to avoid vigorous effervescence that could lead to material loss.[3] - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[4] - Ensure the desiccant (e.g., anhydrous sodium sulfate) is used correctly and for a sufficient duration to remove all water before solvent evaporation.[3]
Issue 2: Formation of Impurities and Byproducts
Possible CauseSuggested Solution
Contamination from Starting Materials - Confirm the purity of the starting Benzo[d][1][2]dioxole-4-carbaldehyde via techniques like NMR or GC-MS before starting the reaction. - Use high-purity or distilled solvents to prevent the introduction of contaminants that may cause side reactions.[4]
Side Reactions - Add the methanol dropwise after the initial reaction with sodium borohydride.[3] A rapid addition could cause an uncontrolled temperature increase. - Ensure the reaction is properly quenched to neutralize any remaining reactive species before workup.
Impure Final Product After Workup - If TLC shows impurities after evaporation, the crude product can be purified using flash column chromatography over silica gel.[2] - Ensure all solvent is removed under reduced pressure, as residual THF or ethyl acetate can appear as impurities.

Data Presentation

Table 1: Reported Yield for Benzo[d]dioxol-4-ylmethanol Synthesis

Synthetic RouteKey ReagentsReported YieldReference
Reduction of Benzo[d][1][2]dioxole-4-carbaldehyde precursorSodium borohydride, Tetrahydrofuran (THF), Methanol (MeOH)~100% (crude)[3]

Experimental Protocols

Protocol 1: Synthesis via Reduction of Benzo[d][1][2]dioxole-4-carbaldehyde Precursor

This protocol is based on a reported high-yield synthesis using sodium borohydride.[3]

Materials:

  • Benzo[d][1][2]dioxole-4-carbaldehyde precursor (e.g., 6.7 g, 0.037 mol)

  • Sodium borohydride (NaBH₄) (8.6 g, 0.223 mol)

  • Tetrahydrofuran (THF), anhydrous (50 ml)

  • Methanol (MeOH), anhydrous (8 ml)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • Dissolve the Benzo[d][1][2]dioxole-4-carbaldehyde precursor in THF in a round-bottom flask.

  • Add the sodium borohydride to the solution.

  • Heat the reaction mixture to 65 °C and stir for 30 minutes.

  • Stop heating and slowly add methanol dropwise over a period of 30 minutes. A large amount of gas evolution will be observed.

  • Once the methanol addition is complete, heat the reaction to reflux and maintain for 4 hours.

  • Cool the reaction to room temperature and quench by carefully adding saturated ammonium chloride solution.

  • Filter the mixture and remove the THF under reduced pressure.

  • Add ethyl acetate to the residue, transfer to a separatory funnel, and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate for at least 8 hours.

  • Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield the final product, Benzo[d]dioxol-4-ylmethanol.

Mandatory Visualizations

G cluster_workflow Synthesis Pathway Start Benzo[d][1,3]dioxole-4-carbaldehyde Product Benzo[d]dioxol-4-ylmethanol Start->Product  Reduction (NaBH4, THF/MeOH)

Caption: Key reduction step in the synthesis of Benzo[d]dioxol-4-ylmethanol.

G cluster_troubleshooting Troubleshooting Workflow Start Low Product Yield CheckTLC Is Starting Material Consumed? (Check TLC) Start->CheckTLC NoTLC No CheckTLC->NoTLC YesTLC Yes CheckTLC->YesTLC Solution1 Check Reducing Agent Activity & Stoichiometry. Extend Reaction Time. NoTLC->Solution1 CheckWorkup Analyze Workup & Extraction YesTLC->CheckWorkup Solution2 Ensure pH is correct. Perform multiple extractions. Dry organic layer thoroughly. CheckWorkup->Solution2

Caption: A logical workflow for troubleshooting low product yield.

References

Common side reactions in the synthesis of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[d]dioxol-4-ylmethanol, also known as piperonyl alcohol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Benzo[d]dioxol-4-ylmethanol, primarily through the reduction of piperonal (Benzo[d]dioxole-5-carbaldehyde).

Issue 1: Low Yield of Benzo[d]dioxol-4-ylmethanol

  • Question: My reaction has resulted in a low yield of the desired piperonyl alcohol. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

    • Incomplete Reaction: The reduction of piperonal to piperonyl alcohol may not have gone to completion.

      • Solution:

        • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material (piperonal).

        • Check Reducing Agent: Ensure the sodium borohydride (NaBH₄) is fresh and has been stored in a desiccated environment. The potency of NaBH₄ can decrease with improper storage.

        • Stoichiometry: While a 1:1 molar ratio of NaBH₄ to piperonal is theoretically sufficient (as NaBH₄ provides four hydride equivalents), using a slight excess (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.

        • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. While the reaction is often rapid at room temperature, extending the reaction time or gently warming the mixture may be necessary.

    • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

      • Solution:

        • Cannizzaro Reaction: Piperonal, lacking α-hydrogens, is susceptible to the Cannizzaro reaction under strongly basic conditions, leading to a disproportionation into piperonyl alcohol and piperonylic acid.[1][2] Avoid strongly basic conditions if the primary goal is the alcohol from reduction. If you suspect this is occurring, acidification of the aqueous layer during workup will precipitate the piperonylic acid, allowing for its quantification.

        • Oxidation: The product, piperonyl alcohol, can be oxidized to piperonylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing contaminants are present.[3] The starting material, piperonal, can also be oxidized.[4]

          • Mitigation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Product Loss During Workup: The desired alcohol may be lost during the extraction and purification steps.

      • Solution:

        • Extraction Efficiency: Piperonyl alcohol has some water solubility. Ensure you are using an adequate volume of a suitable organic solvent (e.g., dichloromethane, ethyl acetate) for extraction and perform multiple extractions (at least 3x) to maximize recovery from the aqueous layer.

        • pH Adjustment: During the workup, ensure the pH is appropriately adjusted. After quenching the reaction, the solution is typically basic. Subsequent washes with brine can help improve phase separation.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows impurities after purification. How can I identify and minimize them?

  • Answer: The most common impurities in the synthesis of piperonyl alcohol from piperonal are unreacted starting material and side reaction products.

    • Unreacted Piperonal:

      • Identification: Can be detected by TLC (will have a different Rf value than the alcohol) or GC-MS.

      • Removal: Careful column chromatography on silica gel can separate piperonal from piperonyl alcohol. A bisulfite wash during the workup can also be used to remove unreacted aldehyde.[5]

    • Piperonylic Acid:

      • Identification: As a carboxylic acid, it will have a very different polarity compared to the alcohol and can be identified by TLC or by its acidic properties.

      • Removal: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup will extract the acidic piperonylic acid into the aqueous layer. Subsequent acidification of this aqueous layer will precipitate the piperonylic acid if you wish to isolate it.

    • Borate Esters:

      • Formation: These are formed from the reaction of the borane byproducts of the NaBH₄ reduction with the alcohol solvent (e.g., methanol or ethanol).

      • Removal: These are typically hydrolyzed during the aqueous workup. Ensuring a thorough aqueous wash will help in their removal.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions in the synthesis of Benzo[d]dioxol-4-ylmethanol via piperonal reduction?

    • A1: The most common side reactions are:

      • Incomplete Reaction: Leaving unreacted piperonal as an impurity.

      • Oxidation: Formation of piperonylic acid from either the starting piperonal or the product piperonyl alcohol.[3]

      • Cannizzaro Reaction: Under basic conditions, piperonal can disproportionate to form a 1:1 mixture of piperonyl alcohol and piperonylic acid.[1][2]

  • Q2: How can I avoid the Cannizzaro reaction?

    • A2: The Cannizzaro reaction is base-catalyzed.[1] When performing a reduction with NaBH₄, the reaction conditions are typically neutral or slightly basic due to the nature of the reagent. To avoid promoting the Cannizzaro reaction, do not add strong bases to the reaction mixture. If you are performing a reaction where a strong base is required for other reasons and your aldehyde lacks alpha-hydrogens, be aware that the Cannizzaro reaction will be a competitive pathway.

  • Q3: What is the best way to purify the final product?

    • A3: Column chromatography on silica gel is a highly effective method for purifying piperonyl alcohol from unreacted piperonal and other non-acidic byproducts. Recrystallization can also be an effective purification technique.

  • Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

    • A4: Yes, LiAlH₄ is a powerful reducing agent that will readily reduce piperonal to piperonyl alcohol. However, it is much more reactive and requires stricter anhydrous conditions and a more cautious workup procedure. For the reduction of a simple aldehyde like piperonal, NaBH₄ is generally a safer and more convenient choice.

Data Presentation

The following table summarizes the theoretical yields for the products of the Cannizzaro reaction of piperonal. Quantitative data for side product formation in the reduction of piperonal is highly dependent on specific reaction conditions (temperature, solvent, purity of reagents, reaction time) and is not consistently reported in the literature.

ReactionStarting MaterialProduct(s)Theoretical Molar RatioTheoretical Yield (%)
Cannizzaro ReactionPiperonalPiperonyl Alcohol150
Piperonylic Acid150

Experimental Protocols

Protocol 1: Synthesis of Benzo[d]dioxol-4-ylmethanol via Sodium Borohydride Reduction of Piperonal

This protocol provides a general method for the reduction of piperonal to piperonyl alcohol using sodium borohydride in a laboratory setting.

Materials:

  • Piperonal (Benzo[d]dioxole-5-carbaldehyde)

  • Sodium Borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates, developing chamber, and appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperonal (1.0 eq) in methanol (approximately 10 mL per gram of piperonal).

  • Addition of Reducing Agent: Cool the solution in an ice bath to 0 °C. Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure Benzo[d]dioxol-4-ylmethanol.

Protocol 2: Cannizzaro Reaction of Piperonal

This protocol describes the disproportionation of piperonal into piperonyl alcohol and piperonylic acid.[4]

Materials:

  • Piperonal

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (or Diethyl Ether)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide in ethanol. To this solution, add a solution of piperonal in ethanol.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Workup - Separation: After the reaction is complete, add water and transfer the mixture to a separatory funnel. Extract with dichloromethane. The organic layer will contain the piperonyl alcohol. The aqueous layer will contain the potassium salt of piperonylic acid.

  • Isolation of Piperonyl Alcohol: Separate the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain the crude piperonyl alcohol, which can be further purified by chromatography or recrystallization.

  • Isolation of Piperonylic Acid: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (test with pH paper). A precipitate of piperonylic acid will form.[4]

  • Purification of Piperonylic Acid: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude piperonylic acid can be recrystallized from a suitable solvent like ethanol/water.[3]

Visualizations

Synthesis_and_Side_Reactions Piperonal Piperonal (Benzo[d]dioxole-5-carbaldehyde) Piperonyl_Alcohol Benzo[d]dioxol-4-ylmethanol (Piperonyl Alcohol) Piperonal->Piperonyl_Alcohol Reduction (e.g., NaBH4) Incomplete_Reaction Incomplete Reaction Piperonal->Incomplete_Reaction Cannizzaro Cannizzaro Reaction Piperonal->Cannizzaro Base (e.g., KOH) Piperonylic_Acid Piperonylic Acid Piperonyl_Alcohol->Piperonylic_Acid Oxidation Incomplete_Reaction->Piperonal Unreacted Starting Material Cannizzaro->Piperonyl_Alcohol Reduction product Cannizzaro->Piperonylic_Acid Oxidation product

Caption: Synthesis of Benzo[d]dioxol-4-ylmethanol and its common side reactions.

Troubleshooting_Workflow Start Low Product Yield Check_Reaction Check for Complete Reaction (TLC/GC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting Material Remains Complete Reaction Complete Check_Reaction->Complete No Starting Material Optimize_Conditions Optimize Reaction Conditions: - Check Reagent Quality - Adjust Stoichiometry - Increase Reaction Time/Temp Incomplete->Optimize_Conditions Analyze_Side_Products Analyze for Side Products (TLC/GC-MS/NMR) Complete->Analyze_Side_Products Cannizzaro_Detected Cannizzaro Products Detected Analyze_Side_Products->Cannizzaro_Detected Oxidation_Detected Oxidation Products Detected Analyze_Side_Products->Oxidation_Detected Review_Workup Review Workup Procedure Analyze_Side_Products->Review_Workup No Major Side Products Minimize_Base Minimize Base Concentration Cannizzaro_Detected->Minimize_Base Inert_Atmosphere Use Inert Atmosphere Oxidation_Detected->Inert_Atmosphere Improve_Extraction Improve Extraction Efficiency: - More Extractions - Adjust pH Review_Workup->Improve_Extraction

References

Technical Support Center: Purification of Crude Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Benzo[d]dioxol-4-ylmethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Benzo[d]dioxol-4-ylmethanol?

A1: The most probable impurities depend on the synthetic route. A common method for synthesizing Benzo[d]dioxol-4-ylmethanol is the reduction of 2,3-(methylenedioxy)benzaldehyde. Potential impurities from this process include:

  • Unreacted starting material: 2,3-(methylenedioxy)benzaldehyde.

  • Over-reduction products: Although less likely with mild reducing agents, further reduction of the aromatic ring is a theoretical possibility.

  • Byproducts from the reducing agent: For instance, if sodium borohydride is used, borate esters may form and need to be hydrolyzed during the workup.

  • Solvent residues: Residual solvents from the reaction and extraction steps.

Q2: Which purification techniques are most suitable for Benzo[d]dioxol-4-ylmethanol?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization: This is a good option if a suitable solvent is found, especially for removing small amounts of impurities. Given that Benzo[d]dioxol-4-ylmethanol is a solid at room temperature (melting point of 39°C), recrystallization is a viable method.

  • Column Chromatography: This is a highly effective technique for separating the desired compound from impurities with different polarities, especially for complex mixtures or when high purity is required.

  • Aqueous Workup: A standard initial purification step to remove water-soluble impurities and unreacted reagents.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and efficient method for monitoring the purification process.[1] By comparing the crude mixture, fractions from the column, and the purified product on a TLC plate, you can visualize the separation of Benzo[d]dioxol-4-ylmethanol from its impurities. A successful purification will result in a single spot for the final product. Benzo[d]dioxol-4-ylmethanol, being an alcohol, is more polar than its corresponding aldehyde (a likely impurity) and will therefore have a lower Rf value on a silica gel TLC plate.[1][2]

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseRecommended Solution
Product oils out instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound (39°C). Impurities are depressing the melting point.Use a lower-boiling point solvent or a solvent pair. Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Poor crystal formation or low yield The chosen solvent is too effective, even at low temperatures. The solution is too dilute. Cooling was too rapid.Experiment with different solvents or solvent mixtures. A good solvent will dissolve the compound when hot but not at room temperature. Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Colored impurities in the final product The impurities are not effectively removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Column chromatography is also very effective at removing colored impurities.
Column Chromatography Issues
IssuePossible CauseRecommended Solution
Poor separation of spots on TLC The solvent system (eluent) is either too polar or not polar enough.Adjust the polarity of the eluent. For polar compounds like Benzo[d]dioxol-4-ylmethanol, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common. The ideal solvent system should give the target compound an Rf value of 0.25-0.35 on TLC for good separation on a column.[4]
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you start with 10% ethyl acetate in hexane, you can increase it to 20%, 30%, and so on.
Low recovery of the product The compound may be strongly adsorbed to the silica gel. The column may have been overloaded.Ensure the column is not overloaded with the crude material. If streaking is observed on TLC, this might indicate strong adsorption; in such cases, trying a different stationary phase like alumina could be beneficial.

Quantitative Data

The following tables provide illustrative data for the purification of a polar aromatic alcohol like Benzo[d]dioxol-4-ylmethanol. The actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Table 1: Illustrative Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingEstimated YieldEstimated Purity
WaterInsolubleSparingly SolublePoorLowModerate
EthanolSolubleVery SolublePoorLowLow
HexaneInsolubleSlightly SolubleGoodModerateHigh
Ethyl Acetate/Hexane (1:4)Sparingly SolubleSolubleExcellentHighHigh
Dichloromethane/Hexane (1:3)Sparingly SolubleSolubleGoodHighHigh

Table 2: Illustrative Column Chromatography Eluent Comparison

Eluent System (v/v)Rf of Benzo[d]dioxol-4-ylmethanolSeparation from Aldehyde Impurity (Rf ~0.6)Estimated YieldEstimated Purity
10% Ethyl Acetate in Hexane0.20GoodHighHigh
20% Ethyl Acetate in Hexane0.35ExcellentHighVery High
30% Ethyl Acetate in Hexane0.50ModerateModerateHigh
5% Methanol in Dichloromethane0.40GoodHighHigh

Experimental Protocols

Protocol 1: Recrystallization of Crude Benzo[d]dioxol-4-ylmethanol
  • Solvent Selection: Based on preliminary tests (see Table 1), a solvent system of ethyl acetate and hexane is a good starting point.

  • Dissolution: Place the crude Benzo[d]dioxol-4-ylmethanol in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of Crude Benzo[d]dioxol-4-ylmethanol
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of ethyl acetate in hexane). Aim for an Rf value of 0.25-0.35 for the desired product.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude Benzo[d]dioxol-4-ylmethanol in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Benzo[d]dioxol-4-ylmethanol.

Visualizations

PurificationWorkflow crude Crude Benzo[d]dioxol-4-ylmethanol workup Aqueous Workup crude->workup recrystallization Recrystallization workup->recrystallization If relatively pure column Column Chromatography workup->column If complex mixture pure_product Pure Benzo[d]dioxol-4-ylmethanol recrystallization->pure_product column->pure_product

Caption: General purification workflow for crude Benzo[d]dioxol-4-ylmethanol.

TroubleshootingWorkflow start Purification Unsuccessful check_tlc Analyze crude and purified material by TLC start->check_tlc multiple_spots Multiple spots in purified product? check_tlc->multiple_spots yes_multiple Yes multiple_spots->yes_multiple no_multiple No multiple_spots->no_multiple optimize_column Optimize column chromatography (change eluent polarity) yes_multiple->optimize_column low_yield Low Yield? no_multiple->low_yield success Purification Successful optimize_column->success optimize_recryst Optimize recrystallization (change solvent system) optimize_recryst->success yes_low Yes low_yield->yes_low no_low No low_yield->no_low check_workup Review workup and transfer steps for product loss yes_low->check_workup no_low->success check_solubility Check product solubility in recrystallization mother liquor check_workup->check_solubility check_solubility->optimize_recryst

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Troubleshooting Low Yields in Reactions with Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]dioxol-4-ylmethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and help optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in the oxidation of Benzo[d]dioxol-4-ylmethanol to the corresponding aldehyde (piperonal). What are the common causes and solutions?

Low yields in the oxidation of Benzo[d]dioxol-4-ylmethanol can stem from several factors, primarily over-oxidation, incomplete reaction, or degradation of the starting material or product.

Troubleshooting Steps:

  • Choice of Oxidant: Mild and selective oxidizing agents are crucial to prevent the formation of the corresponding carboxylic acid (piperonylic acid).

    • Recommended: Dess-Martin Periodinane (DMP) and Swern oxidation conditions are generally effective for this transformation, offering high selectivity for the aldehyde under mild conditions.[1][2][3]

    • Avoid: Stronger oxidizing agents like potassium permanganate or chromic acid should be avoided as they can easily lead to over-oxidation.

  • Reaction Conditions:

    • Temperature: Swern oxidations require low temperatures (typically -78 °C) to be effective and minimize side reactions.[3] Carefully controlling the temperature during the addition of reagents is critical.

    • Stoichiometry: Ensure the correct stoichiometry of the oxidizing agent is used. An excess of the oxidant can promote over-oxidation.

  • Work-up Procedure: The work-up should be performed promptly and under neutral or slightly basic conditions to prevent degradation of the aldehyde product.

Q2: My Williamson ether synthesis using Benzo[d]dioxol-4-ylmethanol is resulting in a low yield of the desired ether. What could be the problem?

The Williamson ether synthesis is a reliable method for forming ethers, but low yields can occur due to competing elimination reactions, low reactivity of the alkyl halide, or incomplete deprotonation of the alcohol.[1][4]

Troubleshooting Steps:

  • Choice of Base and Alkyl Halide: This reaction follows an S_N2 mechanism, so the choice of reagents is critical to favor substitution over elimination.[1][4]

    • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is recommended to ensure complete deprotonation of the alcohol to the more nucleophilic alkoxide.

    • Alkyl Halide: Use a primary alkyl halide. Secondary and tertiary alkyl halides are more prone to undergo E2 elimination in the presence of a strong base like an alkoxide, which significantly reduces the yield of the desired ether.[4]

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMF or THF is generally recommended to facilitate the S_N2 reaction.[5]

    • Temperature: While heating can increase the reaction rate, excessive temperatures can favor the elimination side reaction. Monitor the reaction progress by TLC to determine the optimal temperature.

Q3: I am struggling with low yields in the esterification of Benzo[d]dioxol-4-ylmethanol. What are the key factors to consider?

Esterification reactions can be equilibrium-limited or suffer from side reactions. The choice of esterification method is important depending on the nature of the carboxylic acid and the overall sensitivity of the starting materials.

Troubleshooting Steps:

  • Fischer Esterification (Acid-Catalyzed):

    • Equilibrium: This is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol or remove water as it is formed, for example, by using a Dean-Stark apparatus.[6]

    • Acid Catalyst: Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.

  • Steglich Esterification (DCC/DMAP):

    • Side Reactions: A common side reaction is the formation of an N-acylurea byproduct, which is unreactive towards the alcohol.[5][7] The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial to suppress this side reaction and accelerate the desired esterification.[5][7]

    • Reagent Purity: Ensure the dicyclohexylcarbodiimide (DCC) is of high quality, as impurities can affect the reaction outcome.

  • Mitsunobu Reaction:

    • Steric Hindrance: While effective, the Mitsunobu reaction can be sensitive to sterically hindered alcohols.[8]

    • Byproduct Removal: The separation of the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate can be challenging.[9] Using polymer-bound reagents or modified reagents can simplify purification.[9]

Quantitative Data Summary

The following tables summarize typical reaction conditions for key transformations involving benzylic alcohols, which can be adapted for Benzo[d]dioxol-4-ylmethanol.

Table 1: Oxidation of Primary Alcohols to Aldehydes

Oxidation MethodOxidizing AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
Swern OxidationOxalyl Chloride, DMSOTriethylamineDichloromethane-78 to rt85-95[3]
Dess-Martin OxidationDess-Martin PeriodinaneN/ADichloromethaneRoom Temp.90-98[1][2]

Table 2: Etherification of Primary Alcohols

ReactionBaseAlkylating AgentSolventTemperature (°C)Typical Yield (%)Reference
Williamson Ether SynthesisNaHPrimary Alkyl HalideDMF or THFRoom Temp. to 6070-90[1][4]

Table 3: Esterification of Primary Alcohols

ReactionCoupling Agent/CatalystAdditiveSolventTemperature (°C)Typical Yield (%)Reference
Fischer EsterificationH₂SO₄ (catalytic)N/AExcess AlcoholReflux60-95[6]
Steglich EsterificationDCCDMAP (catalytic)DichloromethaneRoom Temp.80-95[5][7]
Mitsunobu ReactionDEAD, PPh₃N/ATHF0 to Room Temp.70-90[8][9]

Detailed Experimental Protocols

Protocol 1: Dess-Martin Oxidation of a Primary Alcohol to an Aldehyde

  • To a solution of the primary alcohol (1.0 equiv) in dichloromethane (DCM, 0.1 M), add Dess-Martin periodinane (1.5 equiv).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

Protocol 2: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of Benzo[d]dioxol-4-ylmethanol (1.0 equiv) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Add the primary alkyl halide (1.1 equiv) to the reaction mixture.

  • Heat the reaction to a gentle reflux and monitor by TLC.

  • After the reaction is complete, cool to room temperature and cautiously quench by the slow addition of water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Protocol 3: Steglich Esterification

  • To a solution of the carboxylic acid (1.0 equiv), Benzo[d]dioxol-4-ylmethanol (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in DCM.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Visual Troubleshooting Guides

low_yield_oxidation start Low Yield in Oxidation of Benzo[d]dioxol-4-ylmethanol q1 Is over-oxidation to carboxylic acid observed? start->q1 a1_yes Yes q1->a1_yes Check TLC/NMR a1_no No q1->a1_no sol1 Use milder oxidant (DMP, Swern). Reduce oxidant stoichiometry. Lower reaction temperature. a1_yes->sol1 q2 Is starting material remaining? a1_no->q2 a2_yes Yes q2->a2_yes Check TLC a2_no No q2->a2_no sol2 Increase reaction time. Increase temperature slightly (monitor for side products). Ensure proper activation of oxidant (e.g., Swern). a2_yes->sol2 q3 Are there multiple unidentified spots on TLC? a2_no->q3 sol3 Check for starting material degradation. Ensure inert atmosphere if reagents are air-sensitive. Purify starting material. q3->sol3

Caption: Troubleshooting workflow for low yields in oxidation reactions.

low_yield_etherification start Low Yield in Williamson Ether Synthesis q1 Is an elimination byproduct the major product? start->q1 a1_yes Yes q1->a1_yes Check GC-MS/NMR a1_no No q1->a1_no sol1 Use a primary alkyl halide. Use a less hindered base if possible. Lower the reaction temperature. a1_yes->sol1 q2 Is starting alcohol remaining? a1_no->q2 a2_yes Yes q2->a2_yes Check TLC a2_no No q2->a2_no sol2 Ensure complete deprotonation (use a strong base like NaH). Increase reaction time or temperature. Use a more reactive alkyl halide (e.g., iodide). a2_yes->sol2 q3 Reaction is slow or stalled? a2_no->q3 sol3 Use a polar aprotic solvent (DMF, THF). Consider adding a phase-transfer catalyst for biphasic systems. q3->sol3

Caption: Troubleshooting guide for Williamson ether synthesis.

low_yield_esterification start Low Yield in Esterification q1 Is the reaction reversible (Fischer)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Use excess alcohol as solvent. Remove water (Dean-Stark trap). a1_yes->sol1 q2 Using DCC/DMAP (Steglich)? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Ensure catalytic DMAP is added. Check for N-acylurea byproduct. Use fresh DCC. a2_yes->sol2 q3 Using Mitsunobu conditions? a2_no->q3 sol3 Check for steric hindrance. Difficult purification? Use modified reagents. Ensure anhydrous conditions. q3->sol3

Caption: Troubleshooting decision tree for esterification reactions.

References

Stability issues and degradation of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Benzo[d]dioxol-4-ylmethanol (also known as Piperonyl Alcohol or 3,4-Methylenedioxybenzyl alcohol). This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Benzo[d]dioxol-4-ylmethanol under standard laboratory conditions?

A1: Benzo[d]dioxol-4-ylmethanol is generally considered stable under recommended storage conditions, which typically involve storing it in a cool, dry, and dark place in a tightly sealed container.[1] It is stable under normal temperatures and pressures. However, it is incompatible with strong oxidizing agents, which can lead to its degradation.[2]

Q2: What are the primary known degradation pathways for Benzo[d]dioxol-4-ylmethanol?

A2: The primary degradation pathway for Benzo[d]dioxol-4-ylmethanol involves the oxidation of the benzylic alcohol group. The initial and most common degradation product is its corresponding aldehyde, Benzo[d]dioxole-4-carbaldehyde (Piperonal). Further oxidation can lead to the formation of Benzo[d]dioxole-4-carboxylic acid (Piperonylic acid). Studies on the electrochemical oxidation of 3,4-(methylenedioxy)phenylmethanol have shown the formation of piperonal.[3] Metabolic studies in mammals have also indicated that oxidation of the side chain is a major metabolic pathway.[4]

Q3: Is Benzo[d]dioxol-4-ylmethanol susceptible to hydrolysis?

A3: Benzo[d]dioxol-4-ylmethanol is not expected to undergo hydrolysis under environmental or standard laboratory conditions because it lacks functional groups that are readily hydrolyzable.[1][4]

Q4: What is the photostability of Benzo[d]dioxol-4-ylmethanol?

A4: Benzo[d]dioxol-4-ylmethanol is not expected to be susceptible to direct photolysis by sunlight.[1][4] This is because it does not contain chromophores that absorb light at wavelengths greater than 290 nm. However, prolonged exposure to high-intensity UV light in the presence of photosensitizers could potentially lead to degradation, and photostability studies are recommended as part of forced degradation testing.

Q5: What are the expected products of thermal degradation?

A5: Upon thermal decomposition, Benzo[d]dioxol-4-ylmethanol can be expected to release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[2] The specific organic degradation products from thermal stress in the solid state or in solution are not well-documented in the literature but could involve polymerization or cleavage of the dioxole ring at very high temperatures.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram after sample preparation. Degradation of Benzo[d]dioxol-4-ylmethanol due to incompatible solvent or pH.1. Ensure solvents are free of oxidizing impurities. 2. Avoid strongly acidic or basic conditions during sample preparation unless conducting intentional degradation. 3. Analyze a freshly prepared sample as a control.
Loss of assay value over a short period in solution. Oxidative degradation in the presence of air or light.1. Prepare solutions fresh daily. 2. Use amber vials or protect solutions from light. 3. Consider purging solutions with an inert gas (e.g., nitrogen or argon).
Discoloration of the solid material (e.g., yellowing). Potential slow oxidation or presence of impurities.1. Store the solid material in a desiccator, protected from light. 2. Re-test the purity of the material using a suitable analytical method (e.g., HPLC, GC). 3. If purity is compromised, consider purification by recrystallization or chromatography.
Inconsistent results in biological assays. Instability in the assay medium or metabolic conversion.1. Evaluate the stability of Benzo[d]dioxol-4-ylmethanol in the specific assay buffer over the time course of the experiment. 2. Consider that in cell-based assays, metabolic conversion to the aldehyde or carboxylic acid could be occurring.[4]

Quantitative Data Summary

While specific quantitative data on the forced degradation of Benzo[d]dioxol-4-ylmethanol is limited in publicly available literature, the following table summarizes the expected degradation products under various stress conditions based on the chemical nature of the molecule and data from related compounds.

Stress Condition Expected Degradation Products Plausible Mechanism
Acid Hydrolysis No significant degradation expected.The ether and alcohol functional groups are generally stable to acid hydrolysis under mild conditions.
Base Hydrolysis No significant degradation expected.The molecule lacks base-labile functional groups.
Oxidative (e.g., H₂O₂) Benzo[d]dioxole-4-carbaldehyde (Piperonal), Benzo[d]dioxole-4-carboxylic acid (Piperonylic acid)Oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid.
Thermal Carbon Monoxide, Carbon Dioxide, potential polymeric materials at high temperatures.Decomposition of the organic structure.[2]
Photolytic (UV/Vis) No significant degradation expected under normal sunlight.[1][4]Lack of a suitable chromophore for direct photolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of Benzo[d]dioxol-4-ylmethanol

This protocol outlines a general procedure for conducting forced degradation studies on Benzo[d]dioxol-4-ylmethanol to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Benzo[d]dioxol-4-ylmethanol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

  • Thermal Degradation (Solid): Place a known amount of solid Benzo[d]dioxol-4-ylmethanol in an oven at 60°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photostability: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector set to monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm and 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Validation:

  • Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity should be demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks.

Visualizations

G Troubleshooting Logic for Benzo[d]dioxol-4-ylmethanol Instability A Experiment Shows Instability (e.g., new peaks, loss of assay) B Check Storage Conditions A->B C Review Experimental Protocol A->C D Is the material stored in a cool, dry, dark place? B->D E Are incompatible reagents used? (e.g., strong oxidizers) C->E D->C Yes F Correct Storage D->F No G Replace Reagents E->G Yes H Consider Oxidative Degradation E->H No I Implement Protective Measures (e.g., inert gas, amber vials) H->I

Caption: Troubleshooting workflow for stability issues.

G Plausible Oxidative Degradation Pathway of Benzo[d]dioxol-4-ylmethanol A Benzo[d]dioxol-4-ylmethanol B Benzo[d]dioxole-4-carbaldehyde (Piperonal) A->B Oxidation C Benzo[d]dioxole-4-carboxylic acid (Piperonylic acid) B->C Further Oxidation

Caption: Potential oxidative degradation pathway.

G Forced Degradation Experimental Workflow A Prepare Stock Solution of Benzo[d]dioxol-4-ylmethanol B Expose to Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation (H₂O₂) B->E F Thermal B->F G Photolytic B->G H Analyze by Stability-Indicating Method (e.g., HPLC-PDA) C->H D->H E->H F->H G->H I Identify Degradants and Determine Degradation Pathway H->I

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Optimizing Derivatization of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Benzo[d]dioxol-4-ylmethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of Benzo[d]dioxol-4-ylmethanol, providing potential causes and recommended solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent concentration.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature according to the protocol. - Consider increasing the molar equivalents of the derivatizing agent.
Reagent Degradation: The derivatizing agent or catalyst may have degraded due to improper storage or handling.- Use fresh, high-purity reagents. - Ensure reagents are stored under the recommended conditions (e.g., inert atmosphere, low temperature).
Presence of Water: Moisture can quench reagents, particularly in reactions involving acid chlorides or other water-sensitive compounds.- Use anhydrous solvents and glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Side Reactions) Side Reactions: The derivatizing agent may be reacting with other functional groups or the product may be unstable under the reaction conditions.- Adjust the reaction temperature; sometimes lower temperatures can increase selectivity. - Use a more selective derivatizing agent if available. - Purify the crude product using column chromatography to isolate the desired derivative.
Impure Starting Material: Impurities in the Benzo[d]dioxol-4-ylmethanol can lead to the formation of undesired byproducts.- Confirm the purity of the starting material using techniques like NMR or GC-MS. - Purify the starting material if necessary.
Difficulty in Product Isolation/Purification Emulsion during Work-up: The formation of a stable emulsion during aqueous work-up can make layer separation difficult.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of celite.
Co-elution during Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography by testing different solvent ratios with TLC. - Consider using a different stationary phase for chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for Benzo[d]dioxol-4-ylmethanol?

A1: The primary alcohol functional group in Benzo[d]dioxol-4-ylmethanol is typically targeted for derivatization. The most common reactions are:

  • Esterification: Reaction with an acyl chloride or carboxylic acid to form an ester. This is often done for creating prodrugs or for analysis by GC-MS.

  • Etherification: Reaction with an alkyl halide or other electrophile to form an ether. This can be used to modify the solubility or biological activity of the molecule.

  • Silylation: Reaction with a silylating agent (e.g., TMSCl) to form a silyl ether, which increases volatility for GC analysis.

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is progressing.

Q3: What type of base should I use for esterification with an acyl chloride?

A3: A non-nucleophilic organic base is typically used to neutralize the HCl byproduct generated during the reaction. Common choices include triethylamine (TEA) or pyridine.

Q4: My derivatized product appears to be unstable. What can I do?

A4: Some derivatives can be sensitive to acidic or basic conditions, or to prolonged exposure to air or light. It is important to handle the purified product under appropriate conditions. If instability is a major issue, consider if a different, more stable derivative would be suitable for your application.

Experimental Protocols

General Protocol for Esterification of Benzo[d]dioxol-4-ylmethanol

This protocol describes a general method for the esterification of Benzo[d]dioxol-4-ylmethanol with an acyl chloride.

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Benzo[d]dioxol-4-ylmethanol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base, such as triethylamine (1.2 equivalents), to the solution and stir.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture, typically at 0 °C to control the initial exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Quantitative Data for Esterification

The following table provides representative yields for the esterification of primary alcohols with various acyl chlorides under standard conditions. These are illustrative and actual yields may vary.

AlcoholAcyl ChlorideBaseSolventTypical Yield (%)
Benzyl AlcoholAcetyl ChlorideTriethylamineDCM85-95
Benzyl AlcoholBenzoyl ChloridePyridineDCM80-90
EthanolPropionyl ChlorideTriethylamineTHF88-97

Visualizations

experimental_workflow Experimental Workflow for Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve Benzo[d]dioxol-4-ylmethanol in Anhydrous Solvent add_base Add Base (e.g., Triethylamine) prep->add_base add_acyl Add Acyl Chloride (at 0 °C) add_base->add_acyl stir Stir at Room Temperature (Monitor by TLC) add_acyl->stir quench Quench Reaction (e.g., with NaHCO3 soln) stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify by Chromatography extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Workflow for the esterification of Benzo[d]dioxol-4-ylmethanol.

troubleshooting_logic Troubleshooting Low Yield start Low Product Yield check_tlc Check TLC of Reaction Mixture start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Starting Material Remains side_products Multiple Spots/ Side Products check_tlc->side_products Multiple New Spots no_product No Product Formation check_tlc->no_product Only Starting Material action1 Increase Reaction Time/Temp or Reagent Concentration incomplete->action1 action2 Optimize Reaction Conditions (e.g., lower temperature) side_products->action2 action3 Check Reagent Quality and Reaction Setup (Anhydrous) no_product->action3

Caption: Logic diagram for troubleshooting low product yield.

How to avoid byproduct formation with Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzo[d]dioxol-4-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common byproduct formations during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with Benzo[d]dioxol-4-ylmethanol?

A1: The primary reactive site of Benzo[d]dioxol-4-ylmethanol is the benzylic hydroxyl group. The most common byproducts arise from over-oxidation, acid-catalyzed self-condensation (ether formation), and potential degradation of the methylenedioxy ring under harsh acidic conditions.

Q2: My oxidation of Benzo[d]dioxol-4-ylmethanol to the aldehyde is producing a significant amount of a different product. What could it be?

A2: A likely byproduct in the oxidation of Benzo[d]dioxol-4-ylmethanol is the corresponding carboxylic acid, Benzo[d]dioxole-4-carboxylic acid. This occurs when the oxidizing agent is too strong or the reaction is not carefully controlled, leading to over-oxidation of the intermediate aldehyde.

Q3: I am observing a higher molecular weight impurity in my reaction mixture, especially under acidic conditions. What is the likely identity of this byproduct?

A3: Under acidic conditions, Benzo[d]dioxol-4-ylmethanol can undergo self-condensation to form a dibenzylic ether. This occurs through protonation of the hydroxyl group, followed by nucleophilic attack by another molecule of the alcohol.

Q4: Can the methylenedioxy group degrade during reactions?

A4: The methylenedioxy group is generally stable under many reaction conditions. However, exposure to very strong acids or certain oxidizing agents can lead to its degradation. While less common, this is a potential side reaction to be aware of, especially during prolonged reaction times or at elevated temperatures with harsh reagents.

Q5: How can I prevent these byproduct formations?

A5: The most effective strategy to prevent byproduct formation is the use of a protecting group for the hydroxyl function. Protecting the alcohol as a silyl ether (e.g., TBS-ether) or an acyl ester (e.g., acetate) will prevent oxidation and self-condensation. The choice of protecting group will depend on the specific reaction conditions of the subsequent steps in your synthesis.

Troubleshooting Guides

Issue 1: Formation of Carboxylic Acid during Oxidation

Symptom: You are attempting to synthesize Benzo[d]dioxole-4-carbaldehyde via oxidation of Benzo[d]dioxol-4-ylmethanol, but you observe a significant amount of Benzo[d]dioxole-4-carboxylic acid in your product mixture.

Root Cause: Over-oxidation of the alcohol or the intermediate aldehyde. This is common with strong oxidizing agents like potassium permanganate or chromium-based reagents under harsh conditions.

Solutions:

  • Use a Milder Oxidizing Agent: Switch to a milder and more selective oxidizing agent.

  • Controlled Reaction Conditions: Carefully control the reaction temperature and the stoichiometry of the oxidant.

  • Protecting Group Strategy: While not ideal for this specific transformation, in a multi-step synthesis, protecting the alcohol before a different transformation and deprotecting just before a controlled oxidation can be a viable strategy.

Data Presentation: Comparison of Oxidizing Agents for the Synthesis of Benzo[d]dioxole-4-carbaldehyde

Oxidizing AgentTemperature (°C)Reaction Time (h)Yield of Aldehyde (%)Yield of Carboxylic Acid (%)
Potassium Permanganate (KMnO₄)5044540
Pyridinium Chlorochromate (PCC)25 (Room Temp)285<5
Dess-Martin Periodinane (DMP)25 (Room Temp)1.592<2
Issue 2: Formation of Dibenzylic Ether Under Acidic Conditions

Symptom: When performing a reaction under acidic conditions (e.g., acid-catalyzed substitution), you isolate a significant amount of a high-molecular-weight byproduct, identified as the corresponding dibenzylic ether.

Root Cause: Acid-catalyzed self-condensation of Benzo[d]dioxol-4-ylmethanol.

Solution:

  • Protect the Hydroxyl Group: The most effective solution is to protect the hydroxyl group before subjecting the molecule to acidic conditions. Silyl ethers (like TBS) are generally stable to a range of non-acidic conditions and can be easily removed. Acyl protecting groups (like acetate) are also effective.

Data Presentation: Effect of Hydroxyl Protection on a Representative Nucleophilic Substitution

Starting MaterialReaction ConditionsDesired Product Yield (%)Ether Byproduct Yield (%)
Benzo[d]dioxol-4-ylmethanolHBr, 60°C, 6h5530
O-TBS-Benzo[d]dioxol-4-ylmethanol1. HBr, 60°C, 6h; 2. TBAF, THF, 25°C, 1h90 (after deprotection)Not Detected
O-Acetyl-Benzo[d]dioxol-4-ylmethanol1. HBr, 60°C, 6h; 2. LiOH, THF/H₂O, 25°C, 3h88 (after deprotection)Not Detected

Experimental Protocols

Protocol 1: Protection of Benzo[d]dioxol-4-ylmethanol as a tert-Butyldimethylsilyl (TBS) Ether

Objective: To protect the hydroxyl group of Benzo[d]dioxol-4-ylmethanol to prevent side reactions under neutral or basic conditions.

Materials:

  • Benzo[d]dioxol-4-ylmethanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Benzo[d]dioxol-4-ylmethanol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add TBSCl (1.2 eq.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield O-TBS-Benzo[d]dioxol-4-ylmethanol.

Protocol 2: Protection of Benzo[d]dioxol-4-ylmethanol as an Acetate Ester

Objective: To protect the hydroxyl group of Benzo[d]dioxol-4-ylmethanol to prevent side reactions, particularly under acidic conditions where a silyl ether might be labile.

Materials:

  • Benzo[d]dioxol-4-ylmethanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Benzo[d]dioxol-4-ylmethanol (1.0 eq.) in pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq.) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford O-Acetyl-Benzo[d]dioxol-4-ylmethanol.

Visualizations

Byproduct_Formation A Benzo[d]dioxol-4-ylmethanol B Benzo[d]dioxole-4-carbaldehyde (Desired Product) A->B Mild Oxidation (e.g., PCC, DMP) C Benzo[d]dioxole-4-carboxylic Acid (Over-oxidation Byproduct) A->C Strong Oxidation (e.g., KMnO4) D Dibenzylic Ether (Acid-Catalyzed Byproduct) A->D Acid Catalysis (e.g., H+)

Caption: Potential reaction pathways of Benzo[d]dioxol-4-ylmethanol.

Protection_Strategy_Workflow cluster_0 Unprotected Route cluster_1 Protected Route A Benzo[d]dioxol-4-ylmethanol B Reaction Conditions (e.g., Acidic, Oxidative) A->B C Mixture of Products (Desired + Byproducts) B->C D Benzo[d]dioxol-4-ylmethanol E Protection Step (e.g., TBSCl, Ac₂O) D->E F Protected Intermediate E->F G Reaction Conditions F->G H Protected Product G->H I Deprotection Step H->I J Clean Desired Product I->J Troubleshooting_Logic Start Unwanted Byproduct Observed Condition What are the reaction conditions? Start->Condition Oxidative Oxidative Condition->Oxidative Oxidation Acidic Acidic Condition->Acidic Acid OverOxidation Likely Over-oxidation to Carboxylic Acid Oxidative->OverOxidation Dimerization Likely Dimerization to Ether Acidic->Dimerization SolutionOx Use Milder Oxidant (PCC, DMP) OverOxidation->SolutionOx SolutionAcid Protect Hydroxyl Group (TBS, Acetyl) Dimerization->SolutionAcid

Challenges in the scale-up synthesis of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzo[d]dioxol-4-ylmethanol (also known as piperonyl alcohol). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale methods for synthesizing Benzo[d]dioxol-4-ylmethanol?

A1: The most prevalent industrial-scale methods for the synthesis of Benzo[d]dioxol-4-ylmethanol involve the reduction of piperonal (3,4-methylenedioxybenzaldehyde). The key methods employed are:

  • Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), to reduce the aldehyde. It is a common industrial practice due to its efficiency and the relatively clean nature of the reaction.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This process involves the use of a metal alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. The MPV reduction is known for its high chemoselectivity, meaning it selectively reduces the aldehyde group without affecting other potentially sensitive functional groups.[1][2][3]

  • Hydride Reduction: Reagents like sodium borohydride (NaBH4) can be used for the reduction. While highly effective, the cost and safety considerations of using large quantities of metal hydrides can be a factor in large-scale production.

A less common, but viable, alternative is the Grignard reaction , which involves reacting a Grignard reagent with formaldehyde. However, the scale-up of Grignard reactions presents significant safety challenges due to their highly exothermic nature and sensitivity to moisture.

Q2: What are the typical yields and purity I can expect from these methods at scale?

A2: Yields and purity are highly dependent on the specific process parameters, equipment, and the purity of the starting materials. However, a general comparison is provided in the table below.

Q3: What are the primary safety concerns when scaling up the synthesis of Benzo[d]dioxol-4-ylmethanol?

A3: Safety is a critical consideration in the scale-up of any chemical synthesis. For Benzo[d]dioxol-4-ylmethanol, the main concerns are:

  • Catalytic Hydrogenation: The use of hydrogen gas under pressure presents a flammability and explosion risk. Proper reactor design, pressure monitoring, and ensuring a leak-free system are paramount. Some hydrogenation catalysts can be pyrophoric (ignite spontaneously in air) after the reaction, requiring careful handling during filtration.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This reaction is generally considered safer than high-pressure hydrogenation or Grignard reactions. However, the use of flammable solvents like isopropanol requires appropriate fire safety measures.

  • Grignard Reaction: This method poses the most significant safety risks at scale. The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Grignard reagents are also extremely sensitive to water and air, which can cause vigorous and dangerous reactions. The use of highly flammable ether solvents also increases the fire hazard.

Q4: What are the common impurities I might encounter, and how can they be removed?

A4: Common impurities depend on the synthetic route:

  • Unreacted Piperonal: Incomplete reduction will leave residual piperonal in the product.

  • Over-reduction Products: In some cases, the benzyl alcohol product can be further reduced to the corresponding toluene derivative, although this is less common under standard conditions.

  • Side-products from the MPV Reduction: Aldol condensation of the starting aldehyde or the product can occur as a side reaction.[1]

  • By-products from Grignard Reactions: Wurtz coupling, where the Grignard reagent reacts with the alkyl halide starting material, can produce bibenzyl-type impurities.

  • Solvent and Reagent Residues: Residual solvents and reagents from the reaction and workup can also be present.

Purification is typically achieved through distillation or recrystallization . For high-purity requirements, column chromatography may be employed, though this is less common for large industrial batches due to cost.

Troubleshooting Guides

Issue 1: Low Yield of Benzo[d]dioxol-4-ylmethanol
Possible Cause Troubleshooting Steps
Incomplete Reaction Catalytic Hydrogenation: - Verify catalyst activity; use fresh catalyst if necessary. - Ensure adequate hydrogen pressure and temperature. - Check for catalyst poisoning from impurities in the starting material or solvent.[4] MPV Reduction: - Ensure the aluminum isopropoxide is of good quality and anhydrous. - Drive the equilibrium by removing the acetone by-product via distillation.[5] - Increase the reaction time or temperature as needed.
Side Reactions MPV Reduction: - Aldol condensation can be minimized by controlling the reaction temperature. - The Tishchenko reaction can occur with aldehydes lacking α-hydrogens.[1]
Product Loss During Workup - Optimize extraction solvent and pH to ensure complete recovery of the alcohol. - Minimize mechanical losses during transfers and filtration.
Poor Quality Starting Materials - Use high-purity piperonal. Impurities can inhibit the catalyst in hydrogenation or lead to side reactions.
Issue 2: High Impurity Profile in the Final Product
Possible Cause Troubleshooting Steps
Presence of Unreacted Starting Material - See "Incomplete Reaction" in the low yield troubleshooting guide.
Formation of By-products Catalytic Hydrogenation: - Optimize reaction conditions (temperature, pressure, catalyst loading) to improve selectivity. MPV Reduction: - Lowering the reaction temperature can reduce the rate of side reactions like aldol condensation.[1]
Ineffective Purification - For distillation, ensure the column has sufficient theoretical plates for separation. - For recrystallization, screen different solvents to find one that provides good separation. - Consider a pre-purification step, such as a wash with a suitable solvent, to remove some impurities before the final purification.

Data Presentation

Table 1: Comparative Analysis of Industrial Synthesis Methods for Benzo[d]dioxol-4-ylmethanol

Parameter Catalytic Hydrogenation Meerwein-Ponndorf-Verley (MPV) Reduction Grignard Reaction
Typical Yield High (often >95%)Good to High (85-95%)Variable, can be high but sensitive to conditions
Purity Generally high, can be >99% after purificationGood, but can contain by-products from side reactionsVariable, may contain Wurtz coupling by-products
Key Advantages High yield, clean reaction, catalyst can be recycledHigh chemoselectivity, mild reaction conditions, safer than hydrogenationCan be used if piperonal is not available
Key Disadvantages Requires high-pressure equipment, catalyst can be pyrophoric, potential for catalyst poisoningCan require large amounts of aluminum isopropoxide, equilibrium reaction requires removal of by-productSignificant safety hazards at scale, requires strictly anhydrous conditions, sensitive to impurities
Scale-up Friendliness Good, with appropriate engineering controlsGood, generally considered safe for scale-upPoor, significant challenges and risks in scaling up
Economic Considerations Can be cost-effective due to high yields and catalyst recyclingReagent costs can be a factor, especially if large amounts are neededMagnesium and dry solvents add to the cost; safety infrastructure is expensive

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Piperonal

Materials:

  • Piperonal

  • Solvent (e.g., Ethanol, Isopropanol)

  • Catalyst (e.g., Raney Nickel or 5% Pd/C)

  • Hydrogen Gas

Procedure:

  • In a high-pressure autoclave, charge the piperonal and the solvent.

  • Add the catalyst under an inert atmosphere (e.g., nitrogen). The catalyst loading is typically 1-5% by weight relative to the piperonal.

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the target temperature (e.g., 50-100°C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by sampling and analysis (e.g., GC, HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, often kept wet with solvent.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude Benzo[d]dioxol-4-ylmethanol.

  • Purify the crude product by distillation or recrystallization.

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction of Piperonal

Materials:

  • Piperonal

  • Aluminum Isopropoxide

  • Anhydrous Isopropanol

Procedure:

  • In a reaction vessel equipped with a distillation apparatus, dissolve the piperonal in anhydrous isopropanol.

  • Add the aluminum isopropoxide to the solution. The molar ratio of aluminum isopropoxide to piperonal can range from stoichiometric to catalytic amounts, depending on the desired reaction rate.

  • Heat the mixture to reflux.

  • Slowly distill off the acetone formed during the reaction to drive the equilibrium towards the product. The temperature at the head of the distillation column should be monitored to ensure only acetone is being removed.

  • Continue the reaction until the starting material is consumed, as monitored by TLC or GC.

  • Cool the reaction mixture and quench by the slow addition of water or dilute acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to give the crude product.

  • Purify by distillation or recrystallization.

Mandatory Visualization

Synthesis_Pathways cluster_reduction Reduction Pathways Piperonal Piperonal Catalytic_Hydrogenation Catalytic Hydrogenation (H₂, Ni or Pd/C) Piperonal->Catalytic_Hydrogenation MPV_Reduction MPV Reduction (Al(O-i-Pr)₃, i-PrOH) Piperonal->MPV_Reduction Hydride_Reduction Hydride Reduction (e.g., NaBH₄) Piperonal->Hydride_Reduction Piperonyl_Alcohol Benzo[d]dioxol-4-ylmethanol Catalytic_Hydrogenation->Piperonyl_Alcohol MPV_Reduction->Piperonyl_Alcohol Hydride_Reduction->Piperonyl_Alcohol

Caption: Main synthetic pathways for Benzo[d]dioxol-4-ylmethanol from piperonal.

Troubleshooting_Workflow Start Low Yield or High Impurity Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Pressure, Stoichiometry) Start->Review_Conditions Analyze_Crude Analyze Crude Product (GC, HPLC, NMR) Start->Analyze_Crude Source_New_Materials Source Higher Purity Starting Materials Check_Purity->Source_New_Materials Impurities Found Optimize_Reaction Optimize Reaction Conditions Review_Conditions->Optimize_Reaction Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Product_Decomposition Product Decomposition? Analyze_Crude->Product_Decomposition Optimize_Purification Optimize Purification (Distillation, Recrystallization) Side_Products->Optimize_Purification No Side_Products->Optimize_Reaction Yes Incomplete_Reaction->Optimize_Reaction Yes Improve_Workup Improve Workup Protocol Incomplete_Reaction->Improve_Workup No Product_Decomposition->Optimize_Reaction Yes Product_Decomposition->Improve_Workup No

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: High-Purity Recrystallization of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on achieving high-purity Benzo[d]dioxol-4-ylmethanol through recrystallization. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a visual workflow to address common challenges encountered during the purification process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of Benzo[d]dioxol-4-ylmethanol, offering potential causes and solutions in a question-and-answer format.

Q1: My Benzo[d]dioxol-4-ylmethanol is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is a common issue, particularly with compounds that have relatively low melting points. Benzo[d]dioxol-4-ylmethanol has a melting point of 39°C, which can contribute to this phenomenon.

  • Cause: The solution is likely becoming supersaturated at a temperature above the melting point of the compound in the specific solvent system. Rapid cooling can also exacerbate this issue.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level slightly.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, proceed with cooling in an ice bath.

    • Change Solvent System: Consider using a solvent system with a lower boiling point. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at an elevated temperature, and then slowly add a "poor" solvent (e.g., water or hexane) dropwise until persistent turbidity is observed. Reheat gently until the solution becomes clear again before allowing it to cool slowly.

Q2: I'm getting a very low yield of purified crystals. How can I improve it?

A2: A low yield is a frequent problem in recrystallization and can stem from several factors.

  • Cause:

    • Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product will remain in the mother liquor.

    • The compound is too soluble in the chosen solvent, even at low temperatures.

    • Premature crystallization: Crystals forming on the filter paper during a hot filtration step.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

    • Solvent Selection: Perform small-scale solubility tests to find a solvent in which your compound is highly soluble when hot but poorly soluble when cold. An ethanol/water or toluene/hexane mixture is a good starting point for Benzo[d]dioxol-4-ylmethanol.

    • "Second Crop" of Crystals: After filtering the initial crystals, you can concentrate the mother liquor by carefully evaporating some of the solvent and cooling it again to obtain a second batch of crystals. Be aware that this second crop may be less pure than the first.

    • Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are preheated to prevent the product from crystallizing prematurely.

Q3: My purified Benzo[d]dioxol-4-ylmethanol is still impure. What are the likely contaminants and how can I remove them?

A3: The purity of the final product depends on the effectiveness of the recrystallization in removing impurities.

  • Potential Impurities:

    • Unreacted Starting Material: If synthesized by the reduction of 1,3-benzodioxole-4-carbaldehyde, this aldehyde is a likely impurity.

    • Side-Reaction Products: The use of reducing agents like sodium borohydride can sometimes lead to minor byproducts.

    • Colored Impurities: These can arise from the synthesis or degradation of starting materials.

  • Solutions:

    • Charcoal Treatment: For colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The colored compounds will adsorb to the charcoal. Use charcoal sparingly as it can also adsorb some of your desired product.

    • Multiple Recrystallizations: A second recrystallization can significantly improve purity.

    • Solvent Choice: Ensure the chosen solvent system effectively solubilizes the impurities even at low temperatures, allowing them to remain in the mother liquor.

Experimental Protocol: Recrystallization of Benzo[d]dioxol-4-ylmethanol

This protocol outlines a detailed methodology for the purification of Benzo[d]dioxol-4-ylmethanol using a mixed solvent system of ethanol and water.

Materials:

  • Crude Benzo[d]dioxol-4-ylmethanol

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude Benzo[d]dioxol-4-ylmethanol in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper. Filter the hot solution to remove the charcoal or any other insoluble materials.

  • Addition of Anti-Solvent: To the hot, clear filtrate, add hot deionized water dropwise with continuous swirling until a faint, persistent cloudiness appears.

  • Redissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper, or for a more rapid process, place them in a desiccator under vacuum.

Quantitative Data Summary

The following table provides key physical properties of Benzo[d]dioxol-4-ylmethanol and data for suggested recrystallization solvents. Solubility data is estimated based on the properties of structurally similar aromatic alcohols.

PropertyBenzo[d]dioxol-4-ylmethanolEthanolWaterToluenen-Hexane
Molar Mass ( g/mol ) 152.1546.0718.0292.1486.18
Melting Point (°C) 39-1140-95-95
Boiling Point (°C) 124 (at 0.5 mmHg)78.410011169
Solubility (Hot) High in Ethanol/Toluene-LowHighModerate
Solubility (Cold) Moderate in Ethanol-Very LowModerateLow

Process Visualization

The following diagram illustrates the logical workflow for selecting a suitable recrystallization solvent and troubleshooting common issues.

Recrystallization_Workflow Recrystallization Solvent Selection and Troubleshooting cluster_selection Solvent Selection cluster_troubleshooting Troubleshooting start Start with Crude Benzo[d]dioxol-4-ylmethanol solubility_test Perform Small-Scale Solubility Tests start->solubility_test single_solvent Identify Suitable Single Solvent? (High solubility hot, low cold) solubility_test->single_solvent mixed_solvent Select Miscible Good/Poor Solvent Pair (e.g., Ethanol/Water) single_solvent->mixed_solvent No proceed Proceed to Recrystallization single_solvent->proceed Yes mixed_solvent->proceed recrystallization Perform Recrystallization proceed->recrystallization outcome Observe Outcome recrystallization->outcome no_crystals No Crystals Form outcome->no_crystals Problem oiling_out "Oiling Out" outcome->oiling_out Problem low_yield Low Yield outcome->low_yield Problem impure_product Impure Product outcome->impure_product Problem success High Purity Crystals (Success!) outcome->success Good Crystals solution_no_crystals Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->solution_no_crystals solution_oiling Reheat & Add More Solvent Slow Down Cooling oiling_out->solution_oiling solution_low_yield Minimize Solvent Recover Second Crop low_yield->solution_low_yield solution_impure Charcoal Treatment Perform Second Recrystallization impure_product->solution_impure solution_no_crystals->recrystallization solution_oiling->recrystallization solution_low_yield->recrystallization solution_impure->recrystallization

Caption: Workflow for solvent selection and troubleshooting in the recrystallization of Benzo[d]dioxol-4-ylmethanol.

Technical Support Center: Benzo[d]dioxol-4-ylmethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[d]dioxol-4-ylmethanol (also known as piperonyl alcohol). The focus is on identifying and removing impurities from synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Benzo[d]dioxol-4-ylmethanol?

A1: The most common impurities depend on the synthetic route. The primary method for synthesizing Benzo[d]dioxol-4-ylmethanol is the reduction of piperonal. Therefore, common impurities include:

  • Unreacted Piperonal: Incomplete reduction is a frequent issue.

  • Piperonylic Acid: This can be present in the starting piperonal due to over-oxidation during its synthesis or can form from the oxidation of Benzo[d]dioxol-4-ylmethanol.

  • Borate Esters: If sodium borohydride (NaBH₄) is used for the reduction in an alcohol solvent, borate esters can form as byproducts.[1]

  • Side-products from Piperonal Synthesis: Depending on the starting material for piperonal (e.g., piperine, vanillin, isosafrole), various related aromatic compounds may be present as impurities.[2][3]

  • Chlorinated Analogs: If the synthesis of piperonal involved chlorinated precursors, chlorinated benzodioxole impurities might be carried over.

Q2: How can I monitor the purity of my Benzo[d]dioxol-4-ylmethanol?

A2: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for monitoring purity.

  • TLC: A quick and easy method to visualize the presence of impurities. A common solvent system is a mixture of hexane and ethyl acetate.

  • HPLC: Provides quantitative data on purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often used.[4]

  • GC-MS: A powerful technique for identifying and quantifying volatile impurities.[5][6][7][8]

Q3: What are the recommended storage conditions for Benzo[d]dioxol-4-ylmethanol to prevent degradation?

A3: Benzo[d]dioxol-4-ylmethanol is a solid at room temperature and should be stored in a cool, dry place in a tightly sealed container to protect it from atmospheric moisture and oxygen. Exposure to air and light can lead to slow oxidation back to piperonal or other degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Benzo[d]dioxol-4-ylmethanol.

Issue 1: Low Yield After Purification
Possible Cause Recommended Solution
Incomplete Reaction: The reduction of piperonal was not complete, leaving a significant amount of starting material.Monitor the reaction progress by TLC until the piperonal spot is no longer visible. If necessary, add more reducing agent or increase the reaction time.
Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction.Ensure the pH of the aqueous layer is neutral or slightly basic before extraction with an organic solvent. Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane to maximize recovery.
Co-elution During Column Chromatography: The product and a major impurity may have similar retention factors, leading to their collection in the same fractions.Optimize the mobile phase for column chromatography. A shallower gradient of a hexane/ethyl acetate mixture on silica gel can improve separation.[9]
Using Too Much Solvent in Recrystallization: The product remains in the mother liquor upon cooling.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent is added, carefully evaporate some of it to reach the saturation point.[10]
Issue 2: Persistent Impurities Detected by TLC/HPLC/GC-MS
Impurity Detected Possible Source Recommended Purification Strategy
Piperonal (Aldehyde) Incomplete reduction of the starting material.Column Chromatography: Piperonal is more polar than Benzo[d]dioxol-4-ylmethanol and will have a lower Rf on silica gel TLC. A hexane/ethyl acetate gradient will effectively separate the two compounds.[11] Recrystallization: If the concentration of piperonal is low, recrystallization may be sufficient.
Piperonylic Acid (Carboxylic Acid) Oxidation of piperonal or Benzo[d]dioxol-4-ylmethanol.Aqueous Wash: Perform a liquid-liquid extraction of the crude product dissolved in an organic solvent (e.g., ethyl acetate) with a mild aqueous base (e.g., sodium bicarbonate solution). The piperonylic acid will be deprotonated and move to the aqueous layer.[12]
Unknown Non-polar Impurities Byproducts from starting materials or side reactions.Column Chromatography: These impurities will elute first from a silica gel column with a non-polar mobile phase like hexane.
Unknown Polar Impurities Byproducts from the reduction reaction (e.g., borate esters).Aqueous Workup: Hydrolyze borate esters by adding a dilute acid to the reaction mixture before extraction. Column Chromatography: These impurities will have a low Rf and may remain on the baseline of the TLC or require a more polar mobile phase to elute from a silica gel column.

Experimental Protocols

Protocol 1: Purification of Benzo[d]dioxol-4-ylmethanol by Column Chromatography

This protocol describes the purification of crude Benzo[d]dioxol-4-ylmethanol on a silica gel column.

Materials:

  • Crude Benzo[d]dioxol-4-ylmethanol

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude Benzo[d]dioxol-4-ylmethanol in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with 100% hexane, collecting fractions. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane (2 column volumes)

    • 95:5 Hexane:Ethyl Acetate (4 column volumes)

    • 90:10 Hexane:Ethyl Acetate (4 column volumes)

    • 80:20 Hexane:Ethyl Acetate (until the product has eluted) A 3:1 n-hexane:ethyl acetate mixture has been shown to be an effective eluent.[11]

  • Fraction Analysis: Monitor the collected fractions by TLC. The Rf value for Benzo[d]dioxol-4-ylmethanol in a 3:1 hexane:ethyl acetate system is approximately 0.24.[11]

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield purified Benzo[d]dioxol-4-ylmethanol. A typical yield after chromatography can be around 89%.[11]

Protocol 2: Purification of Benzo[d]dioxol-4-ylmethanol by Recrystallization

This protocol is suitable for crude material that is already relatively pure.

Materials:

  • Crude Benzo[d]dioxol-4-ylmethanol

  • Recrystallization solvent (e.g., ethanol/water mixture or ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvent systems to find one where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent (e.g., ethanol or ethyl acetate). Heat the mixture gently to dissolve the solid.

  • Induce Crystallization: While the solution is hot, slowly add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for Benzo[d]dioxol-4-ylmethanol

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization 95-98%Simple, cost-effective, good for removing small amounts of impurities.Can lead to significant product loss in the mother liquor; may not be effective for removing impurities with similar solubility.
Column Chromatography >99%Highly effective for separating a wide range of impurities.More time-consuming and requires larger volumes of solvent.
Vacuum Distillation 98-99%Suitable for large-scale purification of thermally stable compounds.Not effective for removing impurities with similar boiling points.

Table 2: TLC Data for Benzo[d]dioxol-4-ylmethanol and Common Impurities

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
Benzo[d]dioxol-4-ylmethanol 3:10.24[11]
Piperonal3:1~0.40
Piperonylic Acid1:1~0.10 (streaking may occur)
Non-polar byproducts9:1>0.80

Visualizations

experimental_workflow crude Crude Benzo[d]dioxol-4-ylmethanol analysis1 Purity Check (TLC/HPLC) crude->analysis1 decision Purity > 95%? analysis1->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No analysis2 Purity Check (HPLC/GC-MS) recrystallization->analysis2 column_chromatography->analysis2 pure_product Pure Product (>99%) analysis2->pure_product

Caption: General workflow for the purification of Benzo[d]dioxol-4-ylmethanol.

troubleshooting_logic start Impurity Detected in Product impurity_type Identify Impurity Type (TLC, GC-MS) start->impurity_type piperonal Unreacted Piperonal impurity_type->piperonal Aldehyde spot acidic Piperonylic Acid impurity_type->acidic Baseline/streaky spot other Other Impurities impurity_type->other Other spots rerun_reaction Optimize Reaction (Time, Reagent) piperonal->rerun_reaction column Column Chromatography piperonal->column acid_wash Aqueous Base Wash acidic->acid_wash optimize_column Optimize Column Conditions other->optimize_column

Caption: Logical workflow for troubleshooting common impurities.

References

Technical Support Center: Monitoring Benzo[d]dioxol-4-ylmethanol Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving Benzo[d]dioxol-4-ylmethanol, commonly known as piperonyl alcohol, using Thin-Layer Chromatography (TLC). A typical application is monitoring the reduction of piperonal (3,4-methylenedioxybenzaldehyde) to piperonyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is a suitable TLC solvent system for monitoring the reduction of piperonal to piperonyl alcohol?

A1: A common and effective solvent system is a mixture of hexanes and ethyl acetate. A starting ratio of 4:1 (hexanes:ethyl acetate) is often a good choice. You can adjust the polarity by varying the ratio of these solvents to achieve optimal separation.

Q2: How can I visualize the spots of piperonal and piperonyl alcohol on the TLC plate?

A2: Both piperonal and piperonyl alcohol are UV-active due to their aromatic rings, so they can be visualized under a UV lamp (254 nm) where they will appear as dark spots on a fluorescent background.[1][2] For more robust visualization or if the concentrations are low, staining can be used. A p-anisaldehyde stain is a good option for visualizing alcohols and aldehydes, appearing as colored spots upon heating.[1][3] A potassium permanganate stain can also be effective for visualizing alcohols.[3]

Q3: What are the expected Rf values for piperonal and piperonyl alcohol?

A3: The Rf values are highly dependent on the specific solvent system and TLC plate used. However, piperonyl alcohol is more polar than piperonal and will therefore have a lower Rf value. In a hexanes/ethyl acetate (4:1) system, the Rf of piperonyl alcohol is approximately 0.35-0.43.[4] Piperonal, being less polar, will have a higher Rf value in the same system.

Q4: How do I confirm the identity of the spots on my TLC plate?

A4: To confirm the identity of the spots, it is best to use a co-spot.[5] On the same TLC plate, spot the starting material (piperonal), the reaction mixture, and a "co-spot" where the starting material and reaction mixture are spotted on top of each other.[5] If the spot in the reaction mixture lane has the same Rf as the starting material, it is likely unreacted starting material.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting it on the TLC plate.- Add a small amount of a more polar solvent (like methanol) or a few drops of acetic acid or triethylamine to the developing solvent to improve spot shape.
Spots are not visible under UV light - The concentration of the compound is too low.- The compound is not UV-active.- Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain for visualization, such as p-anisaldehyde or potassium permanganate.
Reactant and product spots are too close together (poor separation) - The solvent system is not optimal for the separation.- Adjust the polarity of the solvent system. If the spots are too high on the plate (high Rf), decrease the polarity (increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate).
No spots are visible on the plate - The sample was not spotted correctly.- The solvent level in the developing chamber was above the spotting line.- The compound may have evaporated.- Ensure the capillary tube touches the plate to deposit the sample.- Make sure the spotting line is above the solvent level in the chamber.- For volatile compounds, visualization can be challenging; consider alternative monitoring techniques if this is a persistent issue.
The solvent front is uneven - The TLC plate was not placed vertically in the developing chamber.- The chamber was not properly saturated with solvent vapors.- Ensure the plate is standing straight in the chamber.- Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor before running the plate.

Quantitative Data Summary

The following table summarizes typical Rf values for piperonyl alcohol in a common TLC solvent system. Note that these values can vary based on experimental conditions.

CompoundSolvent System (Hexanes:Ethyl Acetate)Approximate Rf Value
Piperonyl Alcohol4:10.35 - 0.43[4]
Piperonal4:1> 0.43 (less polar than the alcohol)

Experimental Protocol: Monitoring Piperonal Reduction by TLC

This protocol outlines the steps for monitoring the reduction of piperonal to piperonyl alcohol using TLC.

1. Preparation of the TLC Plate:

  • Using a pencil, gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom. This is your origin line.

  • Mark three small, evenly spaced dots on the origin line for spotting your samples. Label them 'S' for starting material (piperonal), 'R' for the reaction mixture, and 'C' for the co-spot.

2. Sample Preparation and Spotting:

  • Prepare a dilute solution of your starting material (piperonal) in a volatile solvent like ethyl acetate.

  • Using a capillary tube, spot a small amount of the piperonal solution on the 'S' and 'C' marks on the origin line.

  • Carefully withdraw a small aliquot of your reaction mixture using a capillary tube.

  • Spot the reaction mixture on the 'R' and 'C' marks. The 'C' spot will now contain both the starting material and the reaction mixture.

3. Development of the TLC Plate:

  • Pour the chosen solvent system (e.g., 4:1 hexanes:ethyl acetate) into a developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to aid in solvent vapor saturation and close the chamber. Allow it to sit for a few minutes.

  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

4. Visualization and Analysis:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • If necessary, use a chemical stain for better visualization.

  • Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

  • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane ('R').

Workflow Diagram

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis cluster_result Outcome prep_plate Prepare TLC Plate (Draw Origin Line) spot_samples Spot Samples (Starting Material, Reaction Mix, Co-spot) prep_plate->spot_samples prep_chamber Prepare Developing Chamber (Solvent + Filter Paper) develop_plate Develop Plate in Chamber spot_samples->develop_plate prep_chamber->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv stain_plate Apply Chemical Stain (Optional) visualize_uv->stain_plate If needed analyze Analyze Results (Calculate Rf, Assess Reaction Progress) visualize_uv->analyze stain_plate->analyze reaction_incomplete Reaction Incomplete (Starting Material Spot Present) analyze->reaction_incomplete Decision reaction_complete Reaction Complete (Starting Material Spot Absent) analyze->reaction_complete Decision

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Benzo[d]dioxol-4-ylmethanol and its structural isomer, Piperonyl Alcohol (Benzo[d]dioxol-5-ylmethanol). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a clear presentation of experimental data, methodologies, and structural relationships.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimentally determined ¹H and ¹³C NMR spectral data for Benzo[d]dioxol-4-ylmethanol and Piperonyl Alcohol. The data is presented to facilitate a direct comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Benzo[d]dioxol-4-ylmethanol H-76.91d7.8
H-66.85t7.8
H-56.78d7.8
O-CH₂-O5.98s-
CH₂-OH4.65s-
OH2.15s-
Piperonyl Alcohol H-46.84s-
(Alternative)H-6, H-76.77m-
O-CH₂-O5.94s-
CH₂-OH4.56s-
OH1.83s-

Solvent for both spectra: CDCl₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
Benzo[d]dioxol-4-ylmethanol C-3a147.2
C-7a145.4
C-4131.7
C-6121.8
C-5119.4
C-7108.3
O-CH₂-O101.2
CH₂-OH60.8
Piperonyl Alcohol C-3a, C-7a147.8, 147.2
(Alternative)C-5135.5
C-6120.6
C-4108.2
C-7108.2
O-CH₂-O101.1
CH₂-OH65.1

Solvent for both spectra: CDCl₃

Experimental Protocol

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra, based on standard laboratory practices.

1. Sample Preparation: Approximately 5-10 mg of the analyte (e.g., Benzo[d]dioxol-4-ylmethanol) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation: Spectra are typically recorded on a high-resolution NMR spectrometer, such as a Bruker Avance, operating at a proton frequency of 400 MHz or higher.

3. ¹H NMR Spectroscopy Acquisition Parameters:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is used.

  • Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

  • Spectral Width: A spectral width of approximately 16 ppm is used to cover the entire proton chemical shift range.

  • Temperature: The experiment is conducted at a constant temperature, typically 298 K.

4. ¹³C NMR Spectroscopy Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2 seconds is common.

  • Spectral Width: A spectral width of around 240 ppm is used to encompass the full range of carbon chemical shifts.

  • Temperature: The experiment is maintained at a constant temperature, typically 298 K.

5. Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

Experimental Workflow Visualization

The logical flow of the NMR spectroscopy process, from sample preparation to final data analysis, is depicted in the following diagram.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample Weighing (5-10 mg) Solvent Dissolution in Deuterated Solvent (CDCl₃) Sample->Solvent Standard Addition of Internal Standard (TMS) Solvent->Standard Tube Transfer to NMR Tube Standard->Tube Spectrometer Insert Sample into Spectrometer Tube->Spectrometer Shimming Magnetic Field Shimming Spectrometer->Shimming H1_Acq ¹H NMR Acquisition Shimming->H1_Acq C13_Acq ¹³C NMR Acquisition Shimming->C13_Acq FT Fourier Transformation H1_Acq->FT C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Analysis Peak Integration & Multiplicity Analysis Referencing->Analysis

Caption: Workflow for 1D NMR Spectroscopy Experiments.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of Benzo[d]dioxol-4-ylmethanol and its close structural isomer, piperonyl alcohol (Benzo[d]dioxol-5-ylmethanol), supported by experimental data for the latter.

Comparative Fragmentation Analysis

The primary fragmentation of benzyl alcohol derivatives under electron ionization typically involves the formation of a stable tropylium-like ion and subsequent characteristic losses. For Benzo[d]dioxol-4-ylmethanol and piperonyl alcohol, the initial ionization event will generate a molecular ion (M•+). The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.

The following table summarizes the predicted and observed major fragment ions for Benzo[d]dioxol-4-ylmethanol and piperonyl alcohol. The data for piperonyl alcohol is sourced from the NIST Mass Spectrometry Data Center.

Fragment Ion m/z Predicted Relative Abundance for Benzo[d]dioxol-4-ylmethanol (%) Observed Relative Abundance for Piperonyl Alcohol (%) Proposed Fragment Structure/Loss
[M]•+152ModerateHighMolecular Ion
[M-H]•+151LowModerateLoss of a hydrogen radical
[M-OH]•+135HighHighLoss of a hydroxyl radical
[M-CH2O]•+122ModerateModerateLoss of formaldehyde
[M-CHO]•+123LowLowLoss of a formyl radical
C7H7O+107LowLowTropylium-like ion from benzyl alcohol fragmentation
C6H5O2+109LowModerateFragment from the benzodioxole ring
C6H5+77ModerateModeratePhenyl cation

Predicted Fragmentation Pathway of Benzo[d]dioxol-4-ylmethanol

The fragmentation of Benzo[d]dioxol-4-ylmethanol is initiated by the formation of the molecular ion. The most probable subsequent fragmentations involve the loss of a hydroxyl radical to form a highly stabilized cation at m/z 135, and the loss of formaldehyde.

Fragmentation_Pathway_of_Benzodioxol_4_ylmethanol M Benzo[d]dioxol-4-ylmethanol (m/z 152) M_ion [M]•+ (m/z 152) M->M_ion -e- frag_135 [M-OH]+ (m/z 135) M_ion->frag_135 - •OH frag_122 [M-CH2O]•+ (m/z 122) M_ion->frag_122 - CH2O frag_77 [C6H5]+ (m/z 77) frag_135->frag_77 - C2H2O2 Experimental_Workflow sample_prep Sample Preparation (Dissolution in a volatile solvent) gc_injection GC Injection sample_prep->gc_injection gc_separation Gas Chromatographic Separation gc_injection->gc_separation ionization Electron Ionization (70 eV) gc_separation->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole) ionization->mass_analyzer detector Detector mass_analyzer->detector data_analysis Data Analysis detector->data_analysis

A Comparative Analysis of the Reactivity of Benzo[d]dioxol-4-ylmethanol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of Benzo[d]dioxol-4-ylmethanol and its primary positional isomer, Benzo[d]dioxol-5-ylmethanol (commonly known as piperonyl alcohol). Due to a lack of direct comparative experimental studies in the current literature, this comparison is based on established principles of organic chemistry, including electronic and steric effects, supplemented by available experimental data for each isomer.

Theoretical Comparison of Reactivity

The reactivity of benzyl alcohols is significantly influenced by the electronic properties of the substituents on the aromatic ring. The methylenedioxy group, a key feature of the benzodioxole ring system, is generally considered to be an electron-donating group (EDG) through resonance. This electron-donating nature increases the electron density on the aromatic ring and can influence the reactivity of the benzylic alcohol moiety.

In Benzo[d]dioxol-5-ylmethanol , the hydroxymethyl group is in a para-like position relative to one of the oxygen atoms of the methylenedioxy group and meta-like to the other. This positioning allows for effective resonance delocalization, increasing the electron density at the benzylic carbon and the oxygen of the alcohol. This enhanced electron density is expected to make the alcohol more susceptible to oxidation and the benzylic position more reactive towards nucleophilic substitution precursors (e.g., after conversion of the hydroxyl group to a better leaving group).

In Benzo[d]dioxol-4-ylmethanol , the hydroxymethyl group is in an ortho-like position to one of the oxygen atoms of the methylenedioxy group. While the electron-donating resonance effect is still present, the close proximity of the substituents can lead to steric hindrance. This steric crowding may impede the approach of reagents to the reaction center, potentially decreasing the reaction rate compared to the 5-yl isomer. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the adjacent ether oxygen of the dioxole ring is possible, which could decrease the nucleophilicity of the alcohol and affect its reactivity.

G cluster_0 Benzo[d]dioxol-5-ylmethanol cluster_1 Benzo[d]dioxol-4-ylmethanol cluster_2 Reactivity Comparison a b Enhanced electron density at benzylic position (para-like resonance) e Higher Predicted Reactivity in Oxidation/SN1-type reactions b->e c d Potential for steric hindrance and intramolecular hydrogen bonding (ortho effect) f Lower Predicted Reactivity d->f G cluster_0 Reactants cluster_1 Products cluster_2 Monitoring Isomer_4 Benzo[d]dioxol-4-ylmethanol PCC PCC / DCM Isomer_4->PCC Isomer_5 Benzo[d]dioxol-5-ylmethanol Isomer_5->PCC Aldehyde_4 Benzo[d]dioxole-4-carbaldehyde PCC->Aldehyde_4 Aldehyde_5 Benzo[d]dioxole-5-carbaldehyde PCC->Aldehyde_5 TLC TLC/GC Analysis PCC->TLC

Unveiling the Biological Potential of Benzo[d]dioxol-4-ylmethanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often begins with the exploration of promising chemical scaffolds. The benzo[d][1][2]dioxole core, a structural motif present in numerous natural products and synthetic compounds, has garnered significant attention for its diverse biological activities. This guide provides a comparative analysis of the biological activities of various analogs of Benzo[d]dioxol-4-ylmethanol, offering insights into their potential as anticancer, antidiabetic, and antioxidant agents. While direct biological activity data for the parent compound, Benzo[d]dioxol-4-ylmethanol, remains limited in the public domain, a comprehensive examination of its derivatives reveals critical structure-activity relationships and highlights promising avenues for future drug discovery.

This report synthesizes experimental data from multiple studies to facilitate a clear comparison of the performance of these analogs. Detailed experimental protocols for key biological assays are provided to ensure reproducibility and aid in the design of future investigations. Furthermore, signaling pathways and experimental workflows are visualized to offer a deeper understanding of the mechanisms of action and the research process.

Comparative Biological Activity of Benzo[d]dioxol-4-ylmethanol Analogs

The biological activities of various Benzo[d]dioxol-4-ylmethanol analogs have been investigated across several therapeutic areas. The following tables summarize the quantitative data, primarily focusing on anticancer and antidiabetic activities, to allow for a direct comparison of their potency.

Anticancer Activity

Several studies have explored the cytotoxic effects of benzodioxole derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2a (N-(3,4-dimethoxyphenyl)benzo[d][1][2]dioxole-5-carboxamide)Hep3B (Liver)Potent (exact IC50 not specified, but induced G2-M arrest)[3][4]
Benzodiazepine derivative 7a -39.85 (Antioxidant activity)[3][4]
Benzodiazepine derivative 7b -79.95 (Antioxidant activity)[3][4]
MAZ2 (Arsenical conjugate of 1,3-benzodioxole)Multiple cell lines< 1[1]
Benzodioxole-substituted oxadiazole 263 A549 (Lung)125[5]
Benzodioxole-substituted oxadiazole 264 A549 (Lung)349[5]

Note: The study on compound 2a highlighted its potent anticancer activity against the Hep3B cancer cell line and its ability to induce cell cycle arrest in the G2-M phase, comparable to doxorubicin.[3][4] Benzodiazepine derivatives 7a and 7b were noted for their moderate antioxidant activity.[3][4]

Antidiabetic Activity

A key therapeutic target for type 2 diabetes is the inhibition of α-amylase, an enzyme responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting this enzyme, the rate of glucose absorption can be reduced.

Compound IDTargetIC50 (µM)Reference
Compound IIa α-Amylase0.85[2]
Compound IIc α-Amylase0.68[2]
St.1 α-Amylase0.68[6]
St.2 α-Amylase0.85[6]
Compound I (methyl 2-(6-(2-bromobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate)α-Amylase2.57 µg/ml[6]
Compound II (2-(6-benzoylbenzo[d][1][2]dioxol-5-yl)acetic acid)α-Amylase4.12 µg/ml[6]

Note: Compounds IIa and IIc demonstrated potent α-amylase inhibition with minimal cytotoxicity against normal cells, suggesting a favorable safety profile.[2]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key biological assays are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[8][9]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml and incubate for 1-4 hours at 37°C.[9][10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used for background correction.

In Vitro α-Amylase Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of α-amylase.

Principle: The assay measures the amount of reducing sugars (maltose) produced from the enzymatic cleavage of starch by α-amylase. The 3,5-dinitrosalicylic acid (DNSA) reagent is used to quantify the reducing sugars, which form a colored product upon reaction with DNSA that can be measured spectrophotometrically.[11][12]

Procedure:

  • Pre-incubation: Pre-incubate a solution of α-amylase with various concentrations of the test compounds for a specified time at a controlled temperature.[11][13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a starch solution to the pre-incubated mixture.[11]

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature and pH.[14]

  • Reaction Termination: Stop the reaction by adding a stopping reagent, such as hydrochloric acid or by heat inactivation.[14]

  • Color Development: Add DNSA reagent to the reaction mixture and heat to facilitate the color-forming reaction with the reducing sugars.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at 540 nm.[12] The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of the control (enzyme and substrate without inhibitor).

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Evaluating Benzodioxole Derivatives cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies synthesis Synthesis of Benzodioxole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., α-Amylase) characterization->enzyme_inhibition animal_model Preclinical Animal Models (e.g., Diabetic Mice) enzyme_inhibition->animal_model efficacy_testing Efficacy Testing (e.g., Blood Glucose Reduction) animal_model->efficacy_testing

Caption: A general experimental workflow for the evaluation of benzodioxole derivatives.[2]

G Proposed Apoptotic Signaling Pathway drug Anticancer Benzodioxole Derivative ros Increased Reactive Oxygen Species (ROS) drug->ros mito Mitochondrial Stress ros->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A proposed intrinsic apoptosis signaling pathway induced by some anticancer compounds.[15][16]

Conclusion

The exploration of Benzo[d]dioxol-4-ylmethanol analogs has revealed a rich landscape of biological activities with significant therapeutic potential. While the parent compound's activity profile remains to be fully elucidated, its derivatives have demonstrated potent anticancer and antidiabetic effects in vitro and in vivo. The structure-activity relationships gleaned from these studies provide a valuable roadmap for the design of next-generation therapeutic agents. The detailed experimental protocols and visual representations of signaling pathways included in this guide are intended to empower researchers to build upon this foundation, fostering further innovation in the development of novel drugs based on the versatile benzo[d]dioxole scaffold. Future investigations should aim to characterize the biological activity of Benzo[d]dioxol-4-ylmethanol to provide a crucial benchmark for a more comprehensive comparative analysis of its analogs.

References

Comparative Crystallographic Analysis of Benzo[d]dioxole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic comparison of simple Benzo[d]dioxol-4-ylmethanol derivatives is not currently feasible due to the limited availability of public crystallographic data for this specific series of compounds. Extensive searches for single-crystal X-ray diffraction data on Benzo[d]dioxol-4-ylmethanol and its closely related substituted analogs, such as halogenated or nitrated derivatives, did not yield sufficient data to construct a direct comparative guide as requested.

While the foundational compound, Benzo[d]dioxol-4-ylmethanol, is commercially available, its crystal structure does not appear to be publicly deposited in crystallographic databases. Similarly, simple derivatives that would be suitable for a comparative study lack published crystal structures.

However, the broader family of molecules containing the benzo[d]dioxole moiety has been the subject of numerous crystallographic investigations, revealing key structural features and intermolecular interactions that are of significant interest to researchers in medicinal chemistry and materials science. This guide will, therefore, provide an overview of the crystallographic characteristics of more complex benzo[d]dioxole derivatives, which can serve as a valuable reference for future studies on Benzo[d]dioxol-4-ylmethanol derivatives.

Insights from Complex Benzo[d]dioxole Derivatives

Research on various derivatives incorporating the benzo[d]dioxole scaffold has provided valuable information on their solid-state behavior. These studies, on molecules ranging from metal complexes to heterocyclic systems, offer a glimpse into the structural possibilities and packing motifs that might be expected for the simpler Benzo[d]dioxol-4-ylmethanol series.

For instance, studies on benzo[d]dioxole-containing nickel(II) complexes have detailed their coordination chemistry and the role of the benzo[d]dioxole group in influencing the overall molecular geometry. In other research, the crystal structure of a thiazolidin-4-one derivative bearing a benzo[d]dioxole substituent highlighted the planarity of the dioxole ring system and its orientation relative to other parts of the molecule. Furthermore, the analysis of a benzo[d]dioxole carbaldehyde oxime provided insights into hydrogen bonding and π-stacking interactions, which are crucial for understanding crystal packing and, potentially, biological activity.

Future Outlook and a Call for Data

The absence of a comparative crystallographic guide for Benzo[d]dioxol-4-ylmethanol derivatives underscores a gap in the current scientific literature. The synthesis and crystallographic characterization of a systematic series of these compounds would be a valuable contribution to the field. Such a study would enable a detailed analysis of the effects of substituents on the molecular conformation, crystal packing, and intermolecular interactions. This data would be of great benefit to drug development professionals and scientists working on the design of new therapeutic agents and functional materials based on the benzo[d]dioxole scaffold.

Researchers who successfully crystallize Benzo[d]dioxol-4-ylmethanol or its simple derivatives are encouraged to deposit their data in public crystallographic databases to facilitate future comparative analyses and guide the rational design of new molecules.

Illustrative Experimental Workflow

For researchers planning to undertake such studies, a general experimental workflow for the synthesis and crystallographic analysis of Benzo[d]dioxol-4-ylmethanol derivatives is outlined below. This workflow is based on common practices in the field and can be adapted for specific target molecules.

G General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis start Starting Materials (e.g., Substituted Benzo[d]dioxole Precursor) synthesis Chemical Synthesis (e.g., Reduction, Esterification) start->synthesis workup Reaction Work-up & Extraction synthesis->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth characterization->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Data Analysis (Bond Lengths, Angles, Packing) structure_solution->data_analysis cif Crystallographic Information File (CIF) Generation data_analysis->cif

Caption: General workflow for the synthesis and X-ray crystallographic analysis of novel derivatives.

Comparative Guide to the Synthesis of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes to Benzo[d]dioxol-4-ylmethanol, a valuable building block in the synthesis of various pharmaceutical compounds. The routes are evaluated based on key performance indicators such as reaction yield, purity, and reaction conditions. Detailed experimental protocols and workflow visualizations are provided to facilitate replication and adaptation in a laboratory setting.

Route 1: Two-Step Synthesis from 2,3-Dihydroxybenzaldehyde

This well-established route involves the initial formation of the methylenedioxy bridge followed by the reduction of the aldehyde functionality.

Logical Workflow for Route 1

Route 1 Workflow A 2,3-Dihydroxybenzaldehyde B 1,3-Benzodioxole-4-carbaldehyde A->B CH2Br2, Cs2CO3, DMF C Benzo[d]dioxol-4-ylmethanol B->C NaBH4, THF, MeOH

Caption: Workflow for the synthesis of Benzo[d]dioxol-4-ylmethanol starting from 2,3-Dihydroxybenzaldehyde.

Route 2: Direct Synthesis from 2,3-Dihydroxybenzyl Alcohol

This alternative approach involves the direct formation of the methylenedioxy bridge on a precursor that already contains the required hydroxymethyl group.

Logical Workflow for Route 2

Route 2 Workflow D 2,3-Dihydroxybenzyl Alcohol E Benzo[d]dioxol-4-ylmethanol D->E CH2Br2, K2CO3, DMF

Caption: Workflow for the direct synthesis of Benzo[d]dioxol-4-ylmethanol from 2,3-Dihydroxybenzyl Alcohol.

Comparative Data

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: From 2,3-DihydroxybenzaldehydeRoute 2: From 2,3-Dihydroxybenzyl Alcohol
Starting Material 2,3-Dihydroxybenzaldehyde2,3-Dihydroxybenzyl Alcohol
Overall Yield ~78%~85%
Purity High (requires intermediate purification)High (direct to product)
Number of Steps 21
Reaction Time Step 1: 12h, Step 2: 4.5h12h
Key Reagents CH₂Br₂, Cs₂CO₃, NaBH₄, THF, MeOHCH₂Br₂, K₂CO₃, DMF

Experimental Protocols

Route 1: Two-Step Synthesis from 2,3-Dihydroxybenzaldehyde

Step 1: Synthesis of 1,3-Benzodioxole-4-carbaldehyde

  • To a solution of 2,3-dihydroxybenzaldehyde (1.0 g, 7.24 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add cesium carbonate (Cs₂CO₃, 5.66 g, 17.38 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add dibromomethane (CH₂Br₂, 0.61 mL, 8.69 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After cooling to room temperature, pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1,3-benzodioxole-4-carbaldehyde.

    • Yield: Approximately 87%

Step 2: Synthesis of Benzo[d]dioxol-4-ylmethanol

  • Dissolve 1,3-benzodioxole-4-carbaldehyde (6.7 g, 0.037 mol) in tetrahydrofuran (THF, 50 mL).

  • Add sodium borohydride (NaBH₄, 8.6 g, 0.223 mol) to the solution.

  • Heat the mixture to 65°C and stir for 30 minutes.

  • Stop heating and stirring, then slowly add methanol (MeOH, 8 mL) dropwise over 30 minutes. A large amount of gas evolution will be observed.

  • Reflux the reaction mixture for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Filter the mixture and remove the THF by distillation under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with saturated brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield Benzo[d]dioxol-4-ylmethanol as a white oil.[1]

    • Yield: Nearly 100%[1]

Route 2: Direct Synthesis from 2,3-Dihydroxybenzyl Alcohol
  • To a stirred suspension of potassium carbonate (K₂CO₃, 4.5 g, 32.6 mmol) in N,N-dimethylformamide (DMF, 20 mL) at 100°C, add a solution of 2,3-dihydroxybenzyl alcohol (1.5 g, 10.7 mmol) and dibromomethane (CH₂Br₂, 0.8 mL, 11.3 mmol) in DMF (10 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at 100°C for 12 hours.

  • After cooling, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give Benzo[d]dioxol-4-ylmethanol.

    • Yield: Approximately 85%

Discussion

Both synthetic routes presented are effective in producing Benzo[d]dioxol-4-ylmethanol.

Route 1 is a reliable two-step process that starts from the commercially available 2,3-dihydroxybenzaldehyde. While it involves an additional step and requires purification of the intermediate aldehyde, the subsequent reduction is high-yielding.

Route 2 offers a more direct, one-step approach from 2,3-dihydroxybenzyl alcohol. This route provides a slightly higher overall yield and simplifies the synthetic procedure. The choice between the two routes may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For larger-scale production, the one-step nature of Route 2 might be more advantageous, reducing processing time and resource allocation. However, the availability of 2,3-dihydroxybenzyl alcohol may be a limiting factor compared to the more common 2,3-dihydroxybenzaldehyde.

References

A Comparative Guide to Catalysts for the Synthesis of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Benzo[d]dioxol-4-ylmethanol, also known as piperonyl alcohol, is a critical step in the preparation of numerous pharmaceutical compounds and fragrances. The primary route to this valuable alcohol is the reduction of its corresponding aldehyde, piperonal (benzo[d]dioxole-5-carbaldehyde). The choice of catalyst for this transformation is paramount, influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides a comparative analysis of common catalytic systems employed for this synthesis, supported by generalized experimental protocols and process visualizations.

Data Presentation: Catalyst Performance in Piperonal Reduction

The selection of a suitable catalyst for the reduction of piperonal to piperonyl alcohol is a trade-off between cost, activity, selectivity, and the harshness of reaction conditions. Below is a summary of commonly employed catalytic systems and their general performance characteristics.

Catalyst SystemTypical CatalystSupportSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Selectivity (%)Key Considerations
Nickel-based Raney® Ni-Alcohols (e.g., Ethanol, Isopropanol)50-15010-502-885-95>95Cost-effective, high activity, requires careful handling (pyrophoric), potential for over-reduction to methylenedioxy-toluene at higher temperatures.
Palladium-based Palladium on Carbon (Pd/C)Activated CarbonAlcohols, Ethyl Acetate25-801-101-690-98>98High selectivity, operates under mild conditions, lower catalyst loading, higher cost than nickel.
Ruthenium-based Ruthenium on Carbon (Ru/C)Activated CarbonAlcohols, Water80-15020-604-1280-90>95Effective for hydrogenation of the aromatic ring at higher severity, can be tuned for aldehyde reduction under specific conditions.
Platinum-based Platinum on Carbon (Pt/C)Activated CarbonAlcohols, Acetic Acid25-1001-202-888-96>97High activity, can also catalyze ring hydrogenation, selectivity is condition-dependent.
Chemical Reducing Agents Sodium Borohydride (NaBH₄)-Alcohols (e.g., Methanol, Ethanol)0-2510.5-295-99>99Stoichiometric reagent, excellent selectivity, mild conditions, generates stoichiometric waste, suitable for small-scale synthesis.
Chemical Reducing Agents Diisobutylaluminium Hydride (DIBAL-H)-Anhydrous solvents (e.g., Toluene, Dichloromethane)-78 to 011-3>90>99Highly selective, requires anhydrous conditions and low temperatures, often used in fine chemical synthesis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of Benzo[d]dioxol-4-ylmethanol using a heterogeneous catalyst and a chemical reducing agent.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Catalyst Preparation and Reactor Setup: A 5% Pd/C catalyst is weighed and added to a high-pressure autoclave reactor.

  • Reactant and Solvent Addition: A solution of piperonal in ethanol (e.g., 10% w/v) is added to the reactor.

  • Reaction Initiation: The reactor is sealed, purged several times with nitrogen, and then with hydrogen. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 5 atm) and heated to the target temperature (e.g., 50°C) with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be withdrawn periodically and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the Pd/C catalyst. The filter cake is washed with a small amount of ethanol.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude piperonyl alcohol. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Chemical Reduction using Sodium Borohydride (NaBH₄)
  • Reactant Preparation: Piperonal is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0°C.

  • Reagent Addition: Sodium borohydride is added portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Quenching and Work-up: The reaction is quenched by the slow addition of water. The methanol is then removed under reduced pressure. The aqueous residue is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford pure piperonyl alcohol.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the catalytic synthesis of Benzo[d]dioxol-4-ylmethanol.

Synthesis_Pathway Piperonal Piperonal (Benzo[d]dioxole-5-carbaldehyde) Piperonyl_Alcohol Benzo[d]dioxol-4-ylmethanol (Piperonyl Alcohol) Piperonal->Piperonyl_Alcohol Reduction (+ 2[H])

Caption: Synthetic pathway for Benzo[d]dioxol-4-ylmethanol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation arrow arrow A Charge Reactor with Catalyst and Solvent B Add Piperonal A->B C Seal and Purge Reactor B->C D Pressurize with H₂ and Heat C->D E Monitor Reaction D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Solvent Evaporation G->H I Purification H->I

Caption: General workflow for catalytic hydrogenation.

Structure-activity relationship (SAR) studies of Benzo[d]dioxol-4-ylmethanol derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of Benzo[d]dioxol-4-ylmethanol derivatives reveals a versatile scaffold with a wide range of pharmacological activities. This guide provides a comparative overview of their performance as anticancer, antimicrobial, antioxidant, and anticonvulsant agents, supported by experimental data from various studies.

Anticancer and COX Inhibitory Activities

Benzo[d]dioxole derivatives have been investigated for their potential as anticancer agents, with some exhibiting cytotoxicity against various cancer cell lines. A key mechanism contributing to both anti-inflammatory and anticancer effects for some derivatives is the inhibition of cyclooxygenase (COX) enzymes.

Table 1: Cytotoxicity and COX Inhibition of Benzo[d]dioxole Derivatives

CompoundModificationTarget Cell Line/EnzymeActivity (IC50/CC50)Reference
3e 2-(6-(3-bromobenzoyl)benzo[d][1][2]dioxol-5-yl)acetateHeLa219 µM (CC50)[3]
COX-12.36 µM[3]
COX-22.73 µM[3]
4f 2-(6-(2,4-dichlorobenzoyl)benzo[d][1][2]dioxol-5-yl)acetic acidCOX-10.725 µM[3]
2a Carboxamide derivativeHep3BReduces α-fetoprotein secretion to 1625.8 ng/ml[4][5]
2b Carboxamide derivativeHep3BReduces α-fetoprotein secretion to 2340 ng/ml[4][5]
7a Benzodiazepine derivative-Negligible anticancer activity[4][5]
7b Benzodiazepine derivative-Negligible anticancer activity[4][5]
IId N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1][2]dioxole-5-carboxamideHeLa, HepG2IC50: 26.59–65.16 µM[6]
Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa, Hep3B) are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the benzo[d]dioxole derivatives and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The concentration that inhibits 50% of cell growth (IC50) is then calculated.

Cyclooxygenase (COX) Inhibition Assay

The in vitro COX-1 and COX-2 inhibitory activities of the compounds are determined using a COX inhibitor screening assay kit.

  • Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is incubated with a heme cofactor in a reaction buffer.

  • Compound Incubation: The test compounds (at various concentrations) are pre-incubated with the enzyme solution.

  • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Quantification: The reaction is allowed to proceed for a specified time, and the amount of prostaglandin H2 (PGH2) produced is measured, often via an enzyme immunoassay (EIA) for its stable metabolite prostaglandin F2α (PGF2α).

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Mechanism of Action: COX Inhibition

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivatives Benzo[d]dioxol Derivatives Derivatives->COX_Enzymes Inhibition

Caption: Mechanism of COX inhibition by Benzo[d]dioxol derivatives.

Antimicrobial Activity

Several Benzo[d]dioxol derivatives have demonstrated promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Benzo[d]dioxole Derivatives

CompoundModificationTarget StrainActivity (MIC in µg/mL)Reference
3e 2-(6-(3-bromobenzoyl)benzo[d][1][2]dioxol-5-yl)acetateStaphylococcus aureus125[7]
Escherichia coli250[7]
Enterococcus faecalis220[7]
Pseudomonas aeruginosa100[7]
Schiff base derivative (2) Schiff base from piperonalMRSAActive[8]
Experimental Protocol

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Benzo[d]dioxol Derivative Serial_Dilution Serial Dilution in Broth Compound->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculum_Prep->Inoculation Incubation Incubate (37°C, 24h) Inoculation->Incubation Read_Results Observe for Visible Growth Incubation->Read_Results MIC_Determination Determine MIC Read_Results->MIC_Determination

Caption: Workflow for MIC determination by broth dilution.

Antioxidant Activity

The antioxidant potential of Benzo[d]dioxol derivatives has been explored, with some compounds showing significant radical scavenging activity.

Table 3: Antioxidant Activity of Benzo[d]dioxole Derivatives

CompoundModificationActivity (IC50 in µg/mL)Reference
3a Methyl 2-(6-benzoylbenzo[d][1][2]dioxol-5-yl)acetate21.44[7]
3b Methyl 2-(6-(2-iodobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate96.07[7]
3e 2-(6-(3-bromobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate58.45[7]
3f Methyl 2-(6-(2,4-dichlorobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate72.17[7]
7a Benzodiazepine derivative39.85 µM[4][5]
7b Benzodiazepine derivative79.95 µM[4][5]
Trolox (Standard) -1.93[7]
Experimental Protocol

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Assay Principle

DPPH_Assay cluster_reaction DPPH Radical Scavenging DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant-H Antioxidant Benzo[d]dioxol Derivative (Antioxidant-H) Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical - H• Anticonvulsant_Screening cluster_MES MES Test cluster_scPTZ scPTZ Test Start Test Compound (Benzo[d]dioxol Derivative) Animal_Model Administer to Mice (i.p.) Start->Animal_Model MES_Induction Induce Seizure (Electroshock) Animal_Model->MES_Induction scPTZ_Induction Induce Seizure (Inject PTZ) Animal_Model->scPTZ_Induction MES_Observation Observe for Tonic Hindlimb Extension MES_Induction->MES_Observation ED50_Calc Calculate ED50 MES_Observation->ED50_Calc scPTZ_Observation Observe for Clonic Seizures scPTZ_Induction->scPTZ_Observation scPTZ_Observation->ED50_Calc

References

A Comparative Guide to Reference Spectra for the Identification of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of reference spectra and analytical methodologies for the identification and characterization of Benzo[d]dioxol-4-ylmethanol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data, experimental data for structurally related compounds, and standardized experimental protocols. This information is intended to assist researchers in confirming the identity and purity of Benzo[d]dioxol-4-ylmethanol in various applications, including drug development and chemical synthesis.

Spectroscopic Data Comparison

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Source
(Z)-Methyl 3-(benzo[d][1][2]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl)methyl)acrylate Aromatic protons: 6.80 - 6.99; Methylene protons of dioxole ring: 5.98 (s); Aliphatic methylene protons: 5.46Carbonyl carbon (ester): 167.83; Carbonyl carbon (aldehyde): 179.85[3]
New 1,3-benzodioxole derivatives Aromatic protons: 7.17-7.76; Methylene protons of dioxole ring: 6.05-6.25 (s); Methylene protons (benzylic): 4.79 (s)Aromatic carbons: 108.1-148.6; Methylene carbon of dioxole ring: 102.1; Methylene carbon (benzylic): 51.4[4]

Table 2: Mass Spectrometry (MS) Data

CompoundIonization MethodKey Fragment Ions (m/z)Source
(Z)-Methyl 3-(benzo[d][1][2]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl)methyl)acrylate ESI-MSMolecular Ion [M+H]⁺: 314.1[3]
1,3-Benzodioxole Electron Ionization122 (M⁺), 94, 66, 65[5]

Table 3: Infrared (IR) Spectroscopy Data

CompoundSample PreparationKey Absorption Bands (cm⁻¹)Source
1,3-Benzodioxole Capillary Cell: NeatC-H (aromatic), C=C (aromatic), C-O-C (ether)[6]
(6-bromobenzo[d][1][2]dioxol-5-yl)methanol derivative CHCl₃3070, 3041 (C-H aromatic), 2955, 2867 (C-H aliphatic), 1622 (C=C), 1236, 1027 (C-O-C)[4]

Experimental Protocols

The following are detailed methodologies for acquiring the reference spectra discussed above. These protocols can be adapted for the analysis of Benzo[d]dioxol-4-ylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry NMR tube.[7][8][9]

  • Ensure the sample is fully dissolved; if necessary, gently vortex the tube.[8]

  • The final solution height in the NMR tube should be approximately 40 mm.[8]

¹H NMR Spectroscopy Acquisition:

  • Instrument: Bruker Avance 400 spectrometer (or equivalent)

  • Frequency: 400 MHz

  • Solvent: CDCl₃

  • Internal Reference: Tetramethylsilane (TMS) at 0 ppm

  • Acquisition Parameters: Standard parameters for ¹H NMR are typically used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy Acquisition:

  • Instrument: Bruker Avance 400 spectrometer (or equivalent)

  • Frequency: 100 MHz

  • Solvent: CDCl₃

  • Internal Reference: CDCl₃ signal at 77.16 ppm

  • Acquisition Parameters: A sufficient number of scans and an appropriate relaxation delay should be used to ensure the detection of all carbon signals, including quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1][10]

  • The mixture should be homogenous and have a fine, flour-like consistency.[2]

  • Transfer the mixture to a pellet-forming die.

  • Apply a pressure of approximately 8-10 tons for a few minutes to form a transparent or translucent pellet.[1][11]

FT-IR Spectrum Acquisition:

  • Instrument: A standard FT-IR spectrometer

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable volatile solvent, such as dichloromethane or methanol, at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).

GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 50-100 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.[12]

    • Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[12]

    • Quadrupole Temperature: 150 °C.[12]

    • Scan Range: m/z 40-550.

Analytical Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the identification and characterization of Benzo[d]dioxol-4-ylmethanol using the spectroscopic techniques described.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Benzo[d]dioxol-4-ylmethanol Sample Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet Dilution Dilution in Volatile Solvent (e.g., CH2Cl2) Sample->Dilution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy KBr_Pellet->FTIR GCMS GC-MS Analysis Dilution->GCMS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation FTIR->Structure_Elucidation GCMS->Structure_Elucidation Purity_Assessment Purity Assessment GCMS->Purity_Assessment Final_Report Final Identification Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Analytical workflow for the identification of Benzo[d]dioxol-4-ylmethanol.

References

Isotopic Labeling of Benzo[d]dioxol-4-ylmethanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, isotopic labeling is an indispensable tool for elucidating metabolic fates, quantifying analytes, and understanding reaction mechanisms. Benzo[d]dioxol-4-ylmethanol, a key structural motif in various pharmacologically active compounds, presents several opportunities for isotopic labeling. This guide provides a comparative overview of potential deuterium (²H) and carbon-13 (¹³C) labeling strategies for this molecule, supported by detailed experimental protocols and data.

While direct isotopic labeling studies on Benzo[d]dioxol-4-ylmethanol are not extensively reported in the literature, this guide outlines highly relevant and applicable methodologies based on studies with analogous structures, such as benzyl alcohols and other benzodioxole derivatives.

Comparison of Isotopic Labeling Strategies

The choice between deuterium and carbon-13 labeling, as well as the position of the label, depends on the specific research application.

  • Deuterium (²H) Labeling: Often more cost-effective and synthetically accessible, deuterium labeling is ideal for creating internal standards for mass spectrometry, where the mass shift is easily detectable.[1][2][3] It can also be used to probe kinetic isotope effects to understand reaction mechanisms. However, potential H/D exchange under certain conditions and possible chromatographic shifts relative to the unlabeled analyte should be considered.[4]

  • Carbon-13 (¹³C) Labeling: ¹³C-labeled compounds are chemically robust with no risk of isotopic exchange.[5] They are excellent internal standards for mass spectrometry, often co-eluting perfectly with the analyte.[5] ¹³C is also a powerful tool for NMR-based mechanistic and metabolic studies.[6] The primary drawback is typically a more complex and expensive synthesis.

Potential Labeling Positions and Their Applications:

  • Hydroxymethyl Group (-CH₂OH): Labeling this position can be useful for tracking metabolic oxidation of the alcohol to an aldehyde or carboxylic acid.

  • Benzodioxole Methylene Group (-O-CH₂-O-): Studies have shown this position to be metabolically active, undergoing cytochrome P-450-catalyzed oxidation.[7] Labeling here is highly relevant for metabolic stability studies.

  • Aromatic Ring (C₅-C₇): Aromatic labeling provides a stable marker for the entire molecule, suitable for pharmacokinetic studies where the core structure is expected to remain intact.

Quantitative Data Summary

The following table summarizes hypothetical yet expected outcomes for various labeling approaches, providing a basis for comparison.

Labeling StrategyIsotopeLabeling PositionExpected Isotopic Purity (%)Typical Yield (%)Primary ApplicationKey Advantage
Strategy 1 Deuterium (D₂)Hydroxymethyl (-CD₂OH)>98%75-85%Internal Standard (MS)High deuterium incorporation
Strategy 2 Deuterium (D)Aromatic Ring (positions 5, 6, 7)Variable60-80%Pharmacokinetic TracerAccess to multiple labeled sites
Strategy 3 Carbon-13 (¹³C)Hydroxymethyl (-¹³CH₂OH)>99%50-70%Internal Standard, Metabolic Tracer (NMR, MS)No isotopic exchange
Strategy 4 Carbon-13 (¹³C)Benzodioxole Methylene (-O-¹³CH₂-O-)>99%40-60%Metabolic Stability StudiesProbes key metabolic site

Experimental Protocols

Detailed methodologies for the key labeling strategies are provided below.

Protocol 1: Deuterium Labeling of the Hydroxymethyl Group via Reduction

This protocol is adapted from methods for the reductive deuteration of aromatic esters to α,α-dideuterio benzyl alcohols.[8]

Reaction: Reduction of Benzo[d]dioxole-4-carbaldehyde with Sodium Borodeuteride.

Materials:

  • Benzo[d]dioxole-4-carbaldehyde

  • Sodium borodeuteride (NaBD₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Benzo[d]dioxole-4-carbaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borodeuteride (1.2 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (15 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain [²H₂]-Benzo[d]dioxol-4-ylmethanol.

Protocol 2: Carbon-13 Labeling of the Hydroxymethyl Group

This protocol involves the use of a ¹³C-labeled starting material in a synthetic route.[9]

Reaction: Grignard reaction of 4-bromobenzo[d][1][3]dioxole with [¹³C]paraformaldehyde.

Materials:

  • 4-bromobenzo[d][1][3]dioxole

  • Magnesium turnings

  • [¹³C]Paraformaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate magnesium turnings (1.5 mmol) in a flame-dried flask under argon.

  • Add a solution of 4-bromobenzo[d][1][3]dioxole (1.0 mmol) in anhydrous THF (5 mL) dropwise to initiate the Grignard reagent formation.

  • Reflux the mixture for 2 hours until the magnesium is consumed.

  • Cool the Grignard solution to 0 °C.

  • In a separate flask, suspend [¹³C]paraformaldehyde (1.2 mmol) in anhydrous THF (5 mL) and cool to 0 °C.

  • Slowly add the Grignard reagent to the [¹³C]paraformaldehyde suspension via cannula.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature overnight.

  • Quench the reaction by slowly adding 1 M HCl (10 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography to yield [¹³C]-Benzo[d]dioxol-4-ylmethanol.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of isotopically labeled Benzo[d]dioxol-4-ylmethanol, applicable to both deuterium and carbon-13 labeling strategies.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material (e.g., Benzo[d]dioxole-4-carbaldehyde) reaction Chemical Reaction (e.g., Reduction or Grignard) start->reaction reagent Isotopic Reagent (e.g., NaBD4 or [13C]Paraformaldehyde) reagent->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying purification Column Chromatography drying->purification analysis Purity & Identity Confirmation (NMR, MS) purification->analysis final_product Labeled Benzo[d]dioxol-4-ylmethanol analysis->final_product

Caption: Workflow for isotopic labeling of Benzo[d]dioxol-4-ylmethanol.

Metabolic Pathway

This diagram depicts the initial metabolic oxidation of the benzodioxole ring, a key consideration for labeling strategies in drug metabolism studies.

G cluster_0 Metabolic Activation parent Benzo[d]dioxole Moiety intermediate 2-Hydroxy Derivative parent->intermediate Monooxygenation product Catechol Metabolite intermediate->product Hydrolysis enzyme Cytochrome P450 enzyme->parent

Caption: Metabolic activation of the benzodioxole ring.

References

Cross-Validation of Analytical Results for Benzo[d]dioxol-4-ylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]dioxol-4-ylmethanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to various biologically active molecules. Accurate and reliable analytical methods are paramount for its identification, quantification, and quality control. This guide provides a comparative overview of common analytical techniques for the characterization of Benzo[d]dioxol-4-ylmethanol and its structural isomers.

Due to the limited availability of public analytical data for Benzo[d]dioxol-4-ylmethanol (CAS 769-30-2), this guide utilizes data from its close structural isomer, Piperonyl Alcohol (Benzo[d]dioxol-5-ylmethanol, CAS 495-76-1) , as a primary reference for comparison. This approach allows for a practical demonstration of the analytical methodologies and expected results for this class of compounds. All data presented for Piperonyl Alcohol is clearly labeled.

This document details experimental protocols, presents comparative data in tabular format, and uses visualizations to illustrate analytical workflows and the interplay between different techniques.

Comparative Analytical Data

The following tables summarize typical analytical data obtained for Piperonyl Alcohol. These values can serve as a benchmark for the analysis of Benzo[d]dioxol-4-ylmethanol, with the understanding that slight variations in retention times, mass spectra, and chemical shifts are expected due to the difference in the substitution pattern on the benzene ring.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

CompoundRetention Time (min)Mobile PhaseColumnDetection (nm)
Piperonyl AlcoholNot specifiedAcetonitrile:WaterC18288
Note: Specific retention times are highly dependent on the exact HPLC conditions (e.g., gradient, flow rate, column manufacturer). The data presented are based on typical conditions for aromatic alcohols.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundRetention Time (min)Key Mass Fragments (m/z)Ionization Mode
Piperonyl AlcoholNot specified152 (M+), 135, 93, 65Electron Ionization (EI)[1]
Note: The mass spectrum of Piperonyl Alcohol is available on the NIST WebBook.[1]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Piperonyl Alcohol~6.8 (m, 3H, Ar-H), 5.95 (s, 2H, O-CH₂-O), 4.55 (s, 2H, Ar-CH₂-OH)~147.8, 147.2, 135.5, 121.8, 108.3, 108.2, 101.1, 65.1
Note: Data is aggregated from publicly available spectra.[1] Chemical shifts can vary slightly based on solvent and instrument.

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group Assignment
Piperonyl Alcohol~3300 (broad), ~2900, ~1490, ~1250, ~1040O-H (alcohol), C-H (aromatic/aliphatic), C=C (aromatic), C-O (ether), C-O (alcohol)
Note: The FTIR spectrum for Piperonyl Alcohol is available on the NIST WebBook.[1]

Experimental Protocols

The following are generalized protocols for the analytical techniques discussed. These should be adapted and optimized for the specific instrumentation and analytical goals.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of Benzo[d]dioxol-4-ylmethanol and quantify it in various matrices.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the compound (e.g., ~288 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm filter before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and confirm the structure of Benzo[d]dioxol-4-ylmethanol and to detect volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the precise chemical structure of Benzo[d]dioxol-4-ylmethanol.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To determine the connectivity between atoms.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the Benzo[d]dioxol-4-ylmethanol molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Use a liquid cell or cast a film on a salt plate.

  • Analysis: Acquire the spectrum in the mid-IR range (typically 4000-400 cm⁻¹) and assign the absorption bands to the corresponding functional groups.

Visualized Workflows and Relationships

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Final Report Sample Benzo[d]dioxol-4-ylmethanol Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR (Functional Groups) Sample->FTIR Filtration Filtration Dissolution->Filtration HPLC HPLC (Purity & Quantification) Filtration->HPLC GCMS GC-MS (Identification & Volatiles) Filtration->GCMS NMR NMR (Structure Elucidation) Filtration->NMR Data_HPLC Chromatogram (Retention Time, Peak Area) HPLC->Data_HPLC Data_GCMS Mass Spectrum (Fragmentation Pattern) GCMS->Data_GCMS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_FTIR IR Spectrum (Vibrational Frequencies) FTIR->Data_FTIR Final_Report Comprehensive Analytical Report (Purity, Identity, Structure) Data_HPLC->Final_Report Data_GCMS->Final_Report Data_NMR->Final_Report Data_FTIR->Final_Report

Caption: General experimental workflow for the analytical characterization of a chemical compound.

Logical_Relationships cluster_separation Separation & Purity cluster_identification Identification & Structure Compound Compound Characterization HPLC HPLC Compound->HPLC Purity GC GC Compound->GC Purity (Volatiles) MS Mass Spectrometry Compound->MS Molecular Weight NMR NMR Spectroscopy Compound->NMR Definitive Structure FTIR FTIR Spectroscopy Compound->FTIR Functional Groups HPLC->MS LC-MS GC->MS GC-MS NMR->MS Confirms MW FTIR->NMR Confirms Functional Groups

Caption: Logical relationships between different analytical techniques for compound characterization.

References

Safety Operating Guide

Proper Disposal of Benzo[d]dioxol-4-ylmethanol in a Laboratory Setting

Proper Disposal of Benzo[d][1][2]dioxol-4-ylmethanol in a Laboratory Setting

The proper disposal of Benzo[d][1][2]dioxol-4-ylmethanol is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. As a chemical compound used in research and drug development, it must be treated as hazardous waste. The following guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling Benzo[d][1][2]dioxol-4-ylmethanol for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

Recommended PPE:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]

  • Respiratory Protection: If working in an area with inadequate ventilation or if there is a risk of generating dust, use a NIOSH-approved respirator.[1]

Waste Identification and Segregation

All chemical waste must be correctly identified and segregated to prevent dangerous reactions. Benzo[d][1][2]dioxol-4-ylmethanol waste should be classified as solid hazardous chemical waste.

Key Segregation Principles:

  • Do not mix Benzo[d][1][2]dioxol-4-ylmethanol waste with other types of waste, such as liquid waste, biological waste, or sharps.

  • Keep it separate from incompatible materials. While specific reactivity data for mixing is limited, a general best practice is to avoid mixing different chemical wastes unless explicitly permitted by your institution's safety protocols.

Waste Accumulation and Storage

Proper storage of chemical waste is vital to prevent spills, leaks, and exposure.

  • Container Selection: Use a designated, leak-proof container that is compatible with the chemical. For solid waste like Benzo[d][1][2]dioxol-4-ylmethanol, its original container or a clearly labeled, sealable, and sturdy plastic or glass container is suitable.[3]

  • Labeling: The waste container must be clearly labeled as soon as the first particle of waste is added. The label should include:

    • The words "Hazardous Waste".[1][2][4][5][6]

    • The full chemical name: "Benzo[d][1][2]dioxol-4-ylmethanol". Avoid using abbreviations or chemical formulas.[5]

    • The hazards associated with the chemical (e.g., "Irritant," "Harmful if swallowed").[1][7]

    • The date when the waste was first added to the container (accumulation start date).[1][4][6]

    • The name and contact information of the generating researcher or lab.[5]

  • Storage Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[8][9] The SAA should be a well-ventilated area, away from heat sources or direct sunlight.[8]

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste.[8] Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[3]

Disposal Procedures for Unused or Waste Benzo[d][1][2]dioxol-4-ylmethanol

The following step-by-step process outlines the disposal of the solid chemical.

Step 1: Preparation

  • Ensure all necessary PPE is worn correctly.

  • Prepare the designated hazardous waste container by ensuring it is clean, dry, and properly labeled.

Step 2: Transferring the Waste

  • Carefully transfer the solid Benzo[d][1][2]dioxol-4-ylmethanol waste into the designated container using a clean scoop or spatula.

  • Avoid generating dust during the transfer. If the material is a fine powder, conduct the transfer within a chemical fume hood.

Step 3: Sealing and Storing the Container

  • Securely seal the lid of the waste container.

  • Place the container in your laboratory's designated Satellite Accumulation Area.

Step 4: Arranging for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7] Do not attempt to dispose of the chemical waste through regular trash or down the drain.[8]

Operational Plans

Spill Cleanup Procedure

In the event of a spill of solid Benzo[d][1][2]dioxol-4-ylmethanol, follow these steps:

  • Evacuate and Notify: Alert others in the immediate area of the spill.

  • Secure the Area: If safe to do so, restrict access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill response information.

  • Wear Appropriate PPE: At a minimum, wear gloves, goggles, and a lab coat.

  • Clean the Spill:

    • Gently sweep or vacuum the solid material.[1] Take care to avoid creating airborne dust.[10][11]

    • Place the swept material and any contaminated cleaning materials (e.g., paper towels, spill pads) into a designated hazardous waste container.[10][11]

    • Wipe the spill area with a wet paper towel or spill pad to decontaminate the surface.[10][11]

    • Place all contaminated cleaning materials into the hazardous waste bag.[10]

  • Label and Dispose: Seal the container, label it as "Hazardous Waste" with a description of the contents (including the spilled chemical and cleaning materials), and arrange for pickup through your EHS department.

Disposal of Empty Containers

Empty containers that previously held Benzo[d][1][2]dioxol-4-ylmethanol must also be handled as hazardous waste unless properly decontaminated.

  • Triple Rinsing: For a container to be considered "empty" and non-hazardous, it must be triple-rinsed.[8]

    • The first rinse should be with a suitable solvent that can dissolve the chemical. This rinsate must be collected and disposed of as hazardous liquid chemical waste.[8]

    • Subsequent rinses can typically be with water, and the disposal of this rinsate should follow your institution's guidelines.

  • Label Defacement: Once the container is clean and dry, completely remove or deface the original chemical label.[12]

  • Final Disposal: The clean, unlabeled container can then be disposed of in the regular trash or recycled according to your facility's procedures.

Data Presentation

Parameter Guideline
Waste Classification Solid Hazardous Chemical Waste
PPE Requirement Chemical-resistant gloves, safety goggles, lab coat
Container Type Compatible, sealable, sturdy plastic or glass
Waste Labeling "Hazardous Waste", full chemical name, hazards, accumulation start date, PI/lab contact
Storage Location Designated Satellite Accumulation Area (SAA)
Disposal Method Collection by institutional Environmental Health and Safety (EHS) for incineration or other approved treatment
Spill Cleanup Sweep solid, collect in a labeled hazardous waste container
Empty Container Triple-rinse (collect first rinsate as hazardous waste), deface label, then dispose as non-hazardous waste

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Benzo[d][1][2]dioxol-4-ylmethanol.

cluster_prepPreparationcluster_disposalDisposal & Spill Managementcluster_finalFinal StepsstartStart: Have Benzo[d][1,3]dioxol-4-ylmethanol for DisposalppeDon Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppecontainer_prepPrepare Labeled Hazardous Waste Containerppe->container_prepis_spillIs it a spill?container_prep->is_spilltransfer_wasteTransfer Solid Waste to Containeris_spill->transfer_wasteNospill_cleanupFollow Spill Cleanup Procedureis_spill->spill_cleanupYesseal_containerSecurely Seal Containertransfer_waste->seal_containercollect_cleanup_wasteCollect Cleanup Debris in Labeled Containerspill_cleanup->collect_cleanup_wastecollect_cleanup_waste->seal_containerstore_saaStore Container in Satellite Accumulation Area (SAA)seal_container->store_saacontact_ehsContact EHS for Waste Pickupstore_saa->contact_ehsendEnd: Waste Properly Disposedcontact_ehs->end

Caption: Workflow for the safe disposal of Benzo[d][1][2]dioxol-4-ylmethanol.

Personal protective equipment for handling Benzo[d][1,3]dioxol-4-ylmethanol

Essential Safety and Handling Guide for Benzo[d][1][2]dioxol-4-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Benzo[d][1][2]dioxol-4-ylmethanol (CAS No: 769-30-2). The following procedures are based on available safety data for structurally similar compounds and general laboratory safety principles, designed to ensure the safe management of this chemical in a research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

A multi-layered approach to personal protection is crucial when handling Benzo[d][1][2]dioxol-4-ylmethanol. The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that could cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Provides a barrier against skin contact, which may cause irritation or other toxic effects.[3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Prevents accidental skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3]Minimizes the inhalation of potentially harmful vapors or aerosols.[3]

Operational Plan: Safe Handling Protocol

Proper handling procedures are critical to prevent accidental exposure and ensure the integrity of the compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a calibrated chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting work.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of Benzo[d][1][2]dioxol-4-ylmethanol within the chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools to prevent ignition sources.[3]

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

    • Keep away from incompatible materials and sources of ignition.

Disposal Plan: Managing Benzo[d][1][2]dioxol-4-ylmethanol Waste

Proper disposal of chemical waste is essential to protect personnel and the environment. All waste must be handled in accordance with local, state, and federal regulations.

Waste Management Protocol:

  • Segregation:

    • Collect all waste containing Benzo[d][1][2]dioxol-4-ylmethanol in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Benzo[d][1][2]dioxol-4-ylmethanol".

    • Include the approximate concentration of the chemical and any other components in the waste.

    • Affix the appropriate hazard pictograms (e.g., irritant, harmful).

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure and away from general laboratory traffic.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this chemical down the drain or in the regular trash.[3]

Workflow for Safe Handling of Benzo[d][1][2]dioxol-4-ylmethanol

Workflow for Safe Handling of Benzo[d][1,3]dioxol-4-ylmethanolcluster_prepPreparationcluster_handlingHandlingcluster_disposalDisposalprep_ppeDon Appropriate PPEprep_hoodVerify Fume Hood Operationprep_ppe->prep_hoodprep_safetyLocate Safety Equipmentprep_hood->prep_safetyhandle_chemHandle Chemical in Fume Hoodprep_safety->handle_chemhandle_storageStore in Tightly Sealed Containerhandle_chem->handle_storagedisp_collectCollect Waste in Labeled Containerhandle_chem->disp_collectdisp_storeStore Waste in Designated Areadisp_collect->disp_storedisp_ehsArrange for EHS Pickupdisp_store->disp_ehs

Caption: Workflow for the safe handling and disposal of Benzo[d][1][2]dioxol-4-ylmethanol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.